molecular formula C8H7Br3 B1367092 4-Bromo-1,2-bis(bromomethyl)benzene CAS No. 69189-19-1

4-Bromo-1,2-bis(bromomethyl)benzene

Cat. No.: B1367092
CAS No.: 69189-19-1
M. Wt: 342.85 g/mol
InChI Key: PJYGXPFKKAJUBG-UHFFFAOYSA-N
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Description

4-Bromo-1,2-bis(bromomethyl)benzene is a useful research compound. Its molecular formula is C8H7Br3 and its molecular weight is 342.85 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1,2-bis(bromomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7Br3/c9-4-6-1-2-8(11)3-7(6)5-10/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYGXPFKKAJUBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30500402
Record name 4-Bromo-1,2-bis(bromomethyl)benzene
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Molecular Weight

342.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69189-19-1
Record name 4-Bromo-1,2-bis(bromomethyl)benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1,2-bis(bromomethyl)benzene
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-1,2-bis(bromomethyl)benzene: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-1,2-bis(bromomethyl)benzene is a versatile trifunctional aromatic building block in organic synthesis. Its distinct reactivity, stemming from two benzylic bromide groups and one aryl bromide, allows for sequential and site-selective functionalization. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed and field-tested synthesis protocol, critical safety and handling procedures, and its established applications as a precursor in the development of complex molecular architectures, including those relevant to pharmaceutical and materials science research.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical reagent is paramount for reproducibility and safety in research. This compound is systematically named according to IUPAC conventions, with its primary identifier being the Chemical Abstracts Service (CAS) number.

  • CAS Number : 69189-19-1[1][2]

  • IUPAC Name : this compound[1]

  • Molecular Formula : C₈H₇Br₃[1]

  • Synonyms : 1,2-Bis(bromomethyl)-4-bromobenzene, 3,4-Bis(bromomethyl)-1-bromobenzene, Benzene, 4-bromo-1,2-bis(bromomethyl)-[1]

The structure consists of a benzene ring substituted with a bromine atom at position 4 and two bromomethyl (-CH₂Br) groups at positions 1 and 2. This arrangement provides three distinct points for chemical modification.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is essential for designing experiments, choosing appropriate solvents, and ensuring proper handling and storage.

PropertyValueSource(s)
Molecular Weight 342.85 g/mol [1][2]
Appearance White crystalline solid[3]
Melting Point 42-44 °C[3]
Canonical SMILES C1=CC(=C(C=C1Br)CBr)CBr[1]
InChIKey PJYGXPFKKAJUBG-UHFFFAOYSA-N[1]

Spectroscopic Characterization: Proton Nuclear Magnetic Resonance (¹H NMR) is a primary technique for structural confirmation. The reported ¹H NMR spectrum in CDCl₃ confirms the molecular structure:

  • δ 7.53 (d, 1H, ArH, J = 2.0 Hz) : Aromatic proton ortho to the C-Br bond.

  • δ 7.44 (dd, 1H, ArH, J = 8.1 Hz, J = 2.0 Hz) : Aromatic proton meta to the C-Br bond and ortho to a bromomethyl group.

  • δ 7.24 (d, 1H, ArH, J = 8.1 Hz) : Aromatic proton ortho to a bromomethyl group.

  • δ 4.60 (d, 4H, CH₂, J = 4.2 Hz) : Diastereotopic protons of the two bromomethyl groups.[3]

Synthesis Protocol: Radical Bromination of 4-Bromo-1,2-xylene

The most common and efficient synthesis of this compound involves the free-radical bromination of the methyl groups of 4-bromo-1,2-xylene. This method is favored for its high yield and relatively straightforward procedure.

Causality and Experimental Rationale

The choice of reagents is critical for the success of this transformation.

  • Starting Material : 4-Bromo-1,2-xylene (also known as 4-bromo-o-xylene) is the logical precursor. Its synthesis can be achieved via the bromination of o-xylene.[4]

  • Brominating Agent : N-Bromosuccinimide (NBS) is the preferred reagent over molecular bromine (Br₂). NBS provides a low, constant concentration of bromine in the reaction mixture, which is crucial for selective benzylic bromination and minimizing competing aromatic bromination.

  • Radical Initiator : 2,2'-Azobisisobutyronitrile (AIBN) is a standard thermal radical initiator. Upon heating, it decomposes to form nitrogen gas and two cyanoisopropyl radicals, which then initiate the radical chain reaction.

  • Solvent : Carbon tetrachloride (CCl₄) is a traditional solvent for radical brominations due to its inertness. However, due to its toxicity and environmental concerns, alternative solvents like cyclohexane or acetonitrile can also be considered.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Charge Round-Bottom Flask: - 4-bromo-o-xylene - Carbon Tetrachloride (Solvent) B Add Initial Portion: - N-Bromosuccinimide (NBS) - AIBN (Initiator) A->B C Heat to Reflux (e.g., ~77°C for CCl₄) B->C D Add NBS and AIBN in Portions (Maintains radical chain reaction) C->D E Cool and Filter Hot Mixture (Removes succinimide byproduct) D->E F Concentrate Filtrate (Removes solvent) E->F G Purify by Crystallization (e.g., from Hexane) F->G H Isolate White Crystals (Final Product) G->H

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology

This protocol is adapted from established procedures and should be performed by trained personnel in a well-ventilated fume hood.[3]

  • Reaction Setup : To a 1000 mL round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add 4-bromo-o-xylene (15.0 g, 0.0811 mol) and 500 mL of carbon tetrachloride.

  • Initial Reagent Addition : Add N-bromosuccinimide (NBS) (7.58 g, 0.0426 mol) and 2,2'-azobisisobutyronitrile (AIBN) (0.665 g, 0.00405 mol).

  • Initiation : Heat the reaction mixture to reflux. The reaction should initiate, as evidenced by the color change and consumption of NBS.

  • Propagation : Continue heating at reflux for 1 hour. Subsequently, add additional portions of NBS and AIBN to drive the reaction to completion. The progress can be monitored by TLC or GC-MS.

  • Work-up : Once the starting material is consumed, allow the mixture to cool slightly and filter it while still hot to remove the succinimide byproduct.

  • Isolation : Concentrate the filtrate using a rotary evaporator to remove the solvent. This will yield the crude product.

  • Purification : Purify the crude solid by crystallization from hexane to afford this compound as white crystals (Typical Yield: ~93%).[3]

Safety, Handling, and Storage

Hazard Identification: this compound is a hazardous chemical that requires careful handling.

  • GHS Classification : Acute Toxicity, Oral (Category 4); Skin Corrosion/Irritation (Category 1B); Serious Eye Damage (Category 1).[1]

  • Hazard Statements :

    • H302: Harmful if swallowed.[1]

    • H314: Causes severe skin burns and eye damage.[1]

Safe Handling Protocol

G cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_storage Storage PPE_Nodes Safety Goggles/Face Shield Nitrile Gloves Lab Coat A Work in a certified Chemical Fume Hood B Avoid Inhalation of Dust A->B C Prevent Skin and Eye Contact A->C D Wash Hands Thoroughly After Handling C->D E Keep container tightly closed F Store in a cool, dry, well-ventilated area E->F G Store locked up F->G H Incompatible with: - Strong Oxidizing Agents - Bases, Alcohols, Amines F->H

Caption: Essential safety and handling procedures for laboratory use.

First Aid Measures:

  • In case of skin contact : Immediately take off all contaminated clothing and rinse the skin with copious amounts of water.[5][6]

  • In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5][6]

  • If inhaled : Move the person to fresh air and keep them comfortable for breathing.[5][6]

  • If swallowed : Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[5]

Applications in Research and Development

The utility of this compound lies in the differential reactivity of its three bromine atoms. The two bromomethyl groups are highly susceptible to nucleophilic substitution, while the aryl bromide is more suited for metal-catalyzed cross-coupling reactions. This allows for its use as a versatile scaffold.

Key Reaction Types:

  • Nucleophilic Substitution : The benzylic bromides are excellent leaving groups, readily reacting with nucleophiles such as amines, alcohols, thiols, and carbanions. This is a common strategy for building larger molecules by forming new C-N, C-O, C-S, and C-C bonds.

  • Cross-Coupling Reactions : The less reactive aryl bromide can participate in reactions like Suzuki, Heck, or Buchwald-Hartwig couplings. This allows for the introduction of aryl, vinyl, or amino groups at the C4 position of the benzene ring.

Application in Synthesis of Complex Molecules

This trifunctional building block is a key intermediate for creating complex heterocyclic systems and ligands for metal catalysis. The two adjacent bromomethyl groups are particularly useful for forming fused ring systems upon reaction with a dinucleophile.

Example Synthetic Pathway:

G A This compound C Nucleophilic Substitution (Cyclization) A->C B Dinucleophile (e.g., Diamine, Dithiol) B->C D Fused Heterocyclic Intermediate (with Aryl Bromide intact) C->D F Suzuki / Stille Coupling (Pd-catalyzed) D->F E Boronic Acid / Stannane E->F G Complex, Functionalized Final Product F->G

Caption: Sequential functionalization strategy using the title compound.

This stepwise approach, functionalizing the benzylic positions first, followed by a cross-coupling reaction at the aromatic position, is a powerful tool in medicinal chemistry and materials science for generating libraries of novel compounds with diverse functionalities. Brominated organic compounds are fundamental reagents in a wide array of organic transformations, including cyclizations and substitutions.[7][8] Their role as intermediates is crucial in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[9]

Conclusion

This compound is a high-value synthetic intermediate with well-defined properties and established synthesis protocols. Its structural features enable chemists to perform selective, multi-step transformations to construct complex molecular frameworks. Adherence to strict safety protocols is mandatory when handling this corrosive and toxic compound. The strategic application of this building block will continue to facilitate innovation in drug discovery, catalysis, and the development of advanced materials.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • LookChem. (n.d.). Cas 91-13-4,1,2-Bis(bromomethyl)benzene.
  • Google Patents. (n.d.). CN102234220A - Method for preparing 4-bromo-1,2-xylene.
  • Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837–7042. [Link]
  • Pragna Group. (2025). How Bromo Benzene is Used in Organic Synthesis Processes.
  • Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis.

Sources

Physical and chemical properties of 4-Bromo-1,2-bis(bromomethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-1,2-bis(bromomethyl)benzene

Introduction: A Trifunctional Linchpin for Complex Synthesis

This compound is a highly functionalized aromatic compound that serves as a pivotal building block for synthetic chemists. Its structure is deceptively simple: a benzene ring substituted with a bromine atom and two adjacent bromomethyl groups. However, this arrangement provides three distinct reactive sites, making it a versatile precursor for a wide array of complex molecules. The two benzylic bromide moieties act as potent electrophiles, ideal for forming new carbon-carbon and carbon-heteroatom bonds, while the more stable aryl bromide offers a handle for late-stage functionalization via cross-coupling reactions.

This guide is designed for researchers, medicinal chemists, and materials scientists, providing a comprehensive overview of the core physical and chemical properties of this compound. We will delve into its reactivity, offering mechanistic insights, present field-proven synthetic protocols, and explore its applications in the development of novel pharmaceuticals and advanced materials.

Part 1: Core Physicochemical Properties

The utility of any chemical reagent begins with a firm understanding of its fundamental properties. These characteristics dictate storage, handling, and reaction conditions. The key properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 69189-19-1[1][2]
Molecular Formula C₈H₇Br₃[1][2]
Molecular Weight 342.85 g/mol [2]
Appearance Colorless plates, white to light yellow crystalline solid or gummy oil.[3][4]
Melting Point 42-44 °C[3][4]
Solubility Soluble in organic solvents like diethyl ether and chloroform.[3][5]
SMILES BrCC1=CC(Br)=CC=C1CBr[1]
InChIKey PJYGXPFKKAJUBG-UHFFFAOYSA-N[2]

Part 2: Chemical Reactivity and Mechanistic Insights

The synthetic power of this compound lies in the high reactivity of its two benzylic bromide groups. These groups are excellent electrophiles, readily participating in nucleophilic substitution reactions.

The Dominant Role of Nucleophilic Substitution

The carbon atoms of the bromomethyl groups are highly susceptible to attack by a wide range of nucleophiles. This reactivity is a direct consequence of the stability of the potential reaction intermediates. In an Sₙ1-type mechanism, the departure of the bromide ion would generate a benzylic carbocation, which is significantly stabilized by resonance with the adjacent benzene ring. In an Sₙ2 mechanism, the transition state is similarly stabilized.

This bifunctional nature makes the compound an ideal substrate for cyclization reactions. The reaction with primary amines, for instance, is a classical and efficient route to synthesize 5-bromo-substituted isoindoline derivatives, which are valuable scaffolds in medicinal chemistry.

Causality of Experimental Choice: The choice of solvent and base is critical in these reactions. A polar aprotic solvent like DMF or acetonitrile is often used to dissolve the reactants and facilitate the nucleophilic attack. A non-nucleophilic base, such as potassium carbonate or triethylamine, is typically added to neutralize the HBr generated during the reaction, driving the equilibrium towards the product.

Caption: General workflow for isoindoline synthesis.

Part 3: Synthesis and Purification Protocol

The most common and reliable method for preparing this compound is through the free-radical bromination of 4-bromo-1,2-xylene. This method selectively targets the benzylic protons of the methyl groups.

Experimental Protocol: Radical Bromination of 4-Bromo-1,2-xylene

Principle of the Method: This reaction proceeds via a free-radical chain mechanism. N-Bromosuccinimide (NBS) serves as a source of a low concentration of molecular bromine (Br₂). The reaction is initiated by a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), which decomposes upon heating to form radicals. These radicals abstract a hydrogen atom from a benzylic position, and the resulting benzylic radical reacts with Br₂ to form the product and a bromine radical, propagating the chain. The use of NBS is crucial as it prevents high concentrations of Br₂, which could lead to unwanted electrophilic aromatic substitution on the benzene ring.

Materials:

  • 4-Bromo-1,2-xylene (1 equivalent)

  • N-Bromosuccinimide (NBS) (2.2 equivalents)

  • 2,2'-Azobisisobutyronitrile (AIBN) (0.05 equivalents)

  • Carbon tetrachloride (CCl₄) or another suitable non-polar solvent

  • Hexane for crystallization

Procedure:

  • Setup: To a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-1,2-xylene and carbon tetrachloride.[3]

  • Reagent Addition: Add N-bromosuccinimide and AIBN to the flask.[3]

  • Reaction: Heat the mixture to reflux (the boiling point of CCl₄ is ~77 °C). The reaction is often initiated with a heat lamp to promote the decomposition of AIBN. Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 1-3 hours.[3]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The by-product, succinimide, will precipitate out as a white solid.[3]

  • Filtration: Filter the reaction mixture to remove the succinimide. Wash the solid with a small amount of cold CCl₄.[3]

  • Concentration: Concentrate the filtrate under reduced pressure to remove the solvent. This will yield the crude product, often as a yellowish oil or solid.[3]

  • Purification: Purify the crude product by recrystallization from hexane. Dissolve the crude material in a minimal amount of hot hexane and allow it to cool slowly to room temperature, then in an ice bath, to form colorless crystals.[3]

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum. The final product should be white/colorless plates with a melting point of 42-44 °C.[3]

Synthesis_Workflow start Start: 4-Bromo-1,2-xylene reagents Add NBS, AIBN, CCl₄ start->reagents reaction Reflux (77°C, 1-3h) reagents->reaction cool Cool to RT reaction->cool filter Filter to remove succinimide cool->filter concentrate Concentrate filtrate filter->concentrate purify Recrystallize from Hexane concentrate->purify product Product: this compound purify->product

Caption: Workflow for the synthesis of the target compound.

Part 4: Applications in Research and Drug Development

The trifunctional nature of this compound makes it a valuable intermediate in several areas of chemical science.

  • Pharmaceutical Scaffolds: As demonstrated, it is an excellent precursor for substituted isoindolines and other nitrogen-containing heterocycles.[6] These structural motifs are prevalent in a wide range of biologically active molecules and approved drugs. The ability to install a bromine atom at the 5-position provides a strategic advantage, allowing for late-stage diversification of the molecule through reactions like Suzuki, Stille, or Buchwald-Hartwig cross-coupling to build molecular complexity and explore structure-activity relationships (SAR). The introduction of bromine into a drug candidate can also modulate its pharmacokinetic properties or enhance binding affinity.[7]

  • Ligand Synthesis: The two bromomethyl groups can react with various donor atoms (N, S, P) to form chelating ligands. These ligands are used to create metal complexes with applications in catalysis, imaging, and as potential metallodrugs.[6]

  • Materials Science: The rigid aromatic core and reactive handles allow for the incorporation of this unit into larger polymeric structures. It can act as a cross-linking agent to modify the properties of existing polymers or as a monomer for the synthesis of novel materials with specific thermal, optical, or electronic properties.[8]

Part 5: Safety and Handling

This compound is a reactive and hazardous chemical that must be handled with appropriate precautions.

  • GHS Hazards: The compound is classified as causing severe skin burns and eye damage (Skin Corrosion 1B) and is harmful if swallowed (Acute Toxicity 4, Oral).[2] Like many benzylic bromides, it is a lachrymator, meaning it can cause tearing and severe eye irritation.[9]

Self-Validating Safety Protocol:

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is often insufficient for prolonged contact with halogenated organics; butyl or Viton gloves are recommended), a flame-resistant lab coat, and chemical splash goggles. A face shield is recommended when handling larger quantities.

  • Handling: Avoid creating dust. Use caution when opening containers. Have appropriate quenching agents (e.g., a solution of sodium bicarbonate) and spill kits readily available.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and nucleophiles.[1] The recommended storage temperature is often 2-8°C to ensure stability.[1]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Unused material and contaminated items should be treated as hazardous waste.

By adhering to this protocol, researchers can safely handle this versatile reagent and unlock its synthetic potential.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • LookChem. (n.d.). Cas 91-13-4, 1,2-Bis(bromomethyl)benzene.
  • PubChem. (n.d.). CID 158545696 | C16H16Br4. National Center for Biotechnology Information.
  • PubChem. (n.d.). 1,4-Bis(bromomethyl)benzene. National Center for Biotechnology Information.
  • Cheméo. (n.d.). Chemical Properties of Benzene, (bromomethyl)- (CAS 100-39-0).
  • Stenutz. (n.d.). 1,4-bis(bromomethyl)benzene.
  • Sciencemadness.org. (n.d.). A Convenient Procedure for Bromomethylation of Aromatic Compounds.
  • Google Patents. (n.d.). CN102234220A - Method for preparing 4-bromo-1,2-xylene.
  • ResearchGate. (n.d.). Reaction of 1²⁻ with 1,2-bis(bromomethyl)benzene at 25 °C for 3 min or....
  • Journal of Medical Science. (n.d.). Introducing bromine to the molecular structure as a strategy for drug design.

Sources

The Strategic Utility of 4-Bromo-1,2-bis(bromomethyl)benzene in Complex Molecular Architectures

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate field of organic synthesis and medicinal chemistry, the selection of appropriate building blocks is paramount to the successful construction of complex molecular frameworks. Among the vast arsenal of chemical reagents, 4-Bromo-1,2-bis(bromomethyl)benzene emerges as a highly versatile and strategic bifunctional linker. Its unique structural arrangement, featuring a bromine substituent on the aromatic ring and two reactive bromomethyl groups in an ortho configuration, offers a powerful tool for the synthesis of novel organic compounds, including those with potential therapeutic applications. This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of this compound, with a particular focus on its utility for professionals in drug development.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₈H₇Br₃, is a substituted aromatic hydrocarbon. The core of the molecule is a benzene ring, which is substituted with a bromine atom at the 4-position and two bromomethyl (-CH₂Br) groups at the 1 and 2 (ortho) positions. This specific arrangement of reactive sites imparts a unique combination of rigidity from the aromatic core and conformational flexibility from the benzylic linkers.

The presence of three bromine atoms significantly influences the molecule's reactivity and physical properties. The two benzylic bromine atoms are excellent leaving groups, making the bromomethyl groups highly susceptible to nucleophilic substitution reactions. This high reactivity is the cornerstone of its utility as a bifunctional electrophile. The bromine atom on the aromatic ring is less reactive towards nucleophilic substitution but can participate in various cross-coupling reactions, offering an additional site for molecular elaboration.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound
CAS Number 69189-19-1
Molecular Formula C₈H₇Br₃
Molecular Weight 342.85 g/mol
Appearance Colorless plates or white crystals[1]
Melting Point 42-44 °C[1]
SMILES C1=CC(=C(C(=C1)Br)CBr)CBr
InChIKey PJYGXPFKKAJUBG-UHFFFAOYSA-N

Synthesis of this compound

The primary synthetic route to this compound involves the radical bromination of 4-bromo-1,2-xylene (also known as 4-bromo-o-xylene). This transformation is typically achieved using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is generally carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or 1,2-dichloroethane (DCE) under reflux conditions.[1]

The causality behind this experimental choice lies in the mechanism of free radical halogenation. The initiator, upon heating, generates free radicals which then abstract a benzylic hydrogen from the methyl groups of 4-bromo-1,2-xylene. The resulting benzylic radical reacts with NBS to form the bromomethyl group and a succinimidyl radical, which continues the chain reaction. The ortho-disposed methyl groups are both susceptible to this bromination, leading to the desired bis(bromomethyl) product.

Peptide_Stapling Peptide Linear Peptide Cysteine ... Cysteine Linker This compound Peptide:cys1->Linker Peptide:cys2->Linker Stapled_Peptide { Bridged (Stapled) Peptide | Aromatic Bridge } Linker->Stapled_Peptide:staple S-Alkylation

Sources

Spectroscopic data interpretation for 4-Bromo-1,2-bis(bromomethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Interpretation of 4-Bromo-1,2-bis(bromomethyl)benzene

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. We will delve into the interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, offering insights grounded in established principles of chemical analysis. This guide emphasizes the causal relationships between molecular structure and spectroscopic output, providing a framework for the unambiguous identification and purity assessment of this compound.

Introduction and Molecular Structure

This compound (C₈H₇Br₃) is a substituted aromatic compound with a molecular weight of approximately 342.85 g/mol .[1][2] Its structure, featuring a bromine atom and two bromomethyl groups on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules. Accurate characterization of this compound is paramount to ensure the integrity of subsequent synthetic steps. Spectroscopic methods provide a powerful, non-destructive means to confirm its identity and structure.

The core structure consists of a benzene ring substituted at positions 1, 2, and 4. This substitution pattern leads to a specific set of signals in various spectroscopic analyses, which we will explore in detail.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is anticipated to be relatively simple, with distinct signals for the aromatic protons and the benzylic protons of the bromomethyl groups. The asymmetry of the substitution pattern on the benzene ring will result in a more complex splitting pattern for the aromatic protons compared to a more symmetrical molecule.

Based on experimental data, the following signals are observed[3]:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCausality Behind the Signal
~7.53Doublet (d)1HAr-HThis proton is adjacent to a carbon with a bromomethyl group and is influenced by the nearby bromine atom, causing a downfield shift. The splitting is due to coupling with the adjacent aromatic proton.
~7.44Doublet of Doublets (dd)1HAr-HThis proton is situated between a hydrogen and a bromine atom, leading to a complex splitting pattern and a downfield shift due to the electronegativity of the adjacent halogens.
~7.24Doublet (d)1HAr-HThis proton is adjacent to a carbon with a bromomethyl group and is the most upfield of the aromatic protons due to its relative distance from the electron-withdrawing bromine atom.
~4.60Doublet (d)4H-CH₂BrThese benzylic protons are significantly deshielded by the adjacent electronegative bromine atom and the aromatic ring, resulting in a substantial downfield shift. The signal appears as a doublet due to geminal coupling.

Note: The solvent used is CDCl₃. Chemical shifts are reference to TMS (Tetramethylsilane).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the molecule's asymmetry, we expect to see six distinct signals for the aromatic carbons and one signal for the two equivalent bromomethyl carbons.

Chemical Shift (δ) ppmAssignmentRationale for Chemical Shift
~30-33-CH₂BrThe carbon in the bromomethyl group is attached to an electronegative bromine atom, which causes a downfield shift into this characteristic range for alkyl halides.
~125-135Ar-CThe aromatic carbons will appear in this region. The carbons directly attached to the bromine and bromomethyl groups will be shifted further downfield. The specific shifts will vary based on the electronic environment of each carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
3100-3000C-H StretchAromaticIndicates the presence of C-H bonds on the benzene ring.
1600-1450C=C StretchAromatic RingThese absorptions are characteristic of the carbon-carbon double bonds within the aromatic ring.
1250-1200C-H in-plane bendAromaticFurther confirms the presence of the aromatic system.
~1210CH₂ Wag-CH₂BrThis vibration is typical for a methylene group adjacent to a halogen.
800-600C-Br StretchAryl-Br & Alkyl-BrStrong absorptions in this region are indicative of the carbon-bromine bonds.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. The electron ionization (EI) mass spectrum of this compound will display a distinctive isotopic pattern for the molecular ion due to the presence of three bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.

Key Spectral Features:

  • Molecular Ion (M⁺): A cluster of peaks around m/z 340, 342, 344, and 346, corresponding to the different combinations of ⁷⁹Br and ⁸¹Br isotopes. The most abundant peak in this cluster will depend on the specific isotopic combination.

  • Fragmentation Patterns: The molecule is expected to fragment through the loss of bromine atoms and bromomethyl radicals.

M [C₈H₇Br₃]⁺ m/z ≈ 342 M_minus_Br [C₈H₇Br₂]⁺ m/z ≈ 263 M->M_minus_Br - Br• M_minus_CH2Br [C₇H₅Br₂]⁺ m/z ≈ 249 M->M_minus_CH2Br - •CH₂Br Tropylium [C₇H₇]⁺ m/z = 91 M_minus_Br->Tropylium - Br₂

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway.

m/z ValueProposed FragmentSignificance
~342 (cluster)[C₈H₇Br₃]⁺ (Molecular Ion)Confirms the molecular weight and the presence of three bromine atoms.
~263 (cluster)[C₈H₇Br₂]⁺Represents the loss of one bromine radical from the molecular ion.
~184 (cluster)[C₈H₇Br]⁺Corresponds to the loss of two bromine radicals.
91[C₇H₇]⁺A common fragment in compounds containing a benzyl group, corresponding to the tropylium ion.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for solid samples like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation to the raw data, followed by phase and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference both spectra to the residual solvent peak or an internal standard (e.g., TMS).

FTIR Spectroscopy Protocol (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of the compound with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, uniform mixture is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc.

  • Data Acquisition:

    • Background Scan: Run a background spectrum with an empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Sample Scan: Place the KBr pellet in the sample holder and acquire the IR spectrum.

  • Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

Mass Spectrometry Protocol (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation:

    • Gas Chromatograph (GC): Use a capillary column suitable for separating aromatic compounds.

    • Mass Spectrometer (MS): Operate in electron ionization (EI) mode.

  • Data Acquisition:

    • Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

    • Separation: The compound will travel through the GC column and elute at a characteristic retention time.

    • Detection: As the compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass-to-charge ratios of the resulting ions are detected.

  • Data Analysis: Analyze the mass spectrum of the GC peak corresponding to the compound of interest to determine the molecular weight and fragmentation pattern.

Conclusion

The collective interpretation of ¹H NMR, ¹³C NMR, IR, and MS data provides a robust and unequivocal characterization of this compound. Each technique offers complementary information that, when synthesized, confirms the molecular structure and provides a benchmark for assessing the purity of the material. This guide serves as a practical resource for scientists engaged in the synthesis and application of this important chemical intermediate.

References

  • PubChem. (n.d.). 1,4-Bis(bromomethyl)benzene. National Center for Biotechnology Information.
  • PubChem. (n.d.). o-Bis(bromomethyl)benzene. National Center for Biotechnology Information.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • NIST. (n.d.). Benzene, 1,4-bis(bromomethyl)-. NIST Chemistry WebBook.
  • Royal Society of Chemistry. (2012). Supporting information. Physical Chemistry Chemical Physics.

Sources

Technical Guide: ¹H and ¹³C NMR Spectroscopic Analysis of 4-Bromo-1,2-bis(bromomethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Bromo-1,2-bis(bromomethyl)benzene, a key intermediate in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through detailed spectral interpretation. We will explore the underlying principles governing chemical shifts, coupling constants, and signal multiplicities. This guide combines theoretical predictions with experimental data to offer a comprehensive characterization, reinforcing the pivotal role of NMR spectroscopy in modern chemical analysis and structural elucidation.

Introduction

This compound (C₈H₇Br₃) is a trisubstituted benzene derivative featuring a bromine atom and two bromomethyl groups.[1] Its utility as a precursor in the synthesis of more complex molecules, particularly in materials science and pharmaceutical development, necessitates unambiguous structural confirmation. NMR spectroscopy stands as the premier analytical technique for this purpose, providing detailed information about the molecular framework in a non-destructive manner. This guide will systematically deconstruct the ¹H and ¹³C NMR spectra, offering a field-proven approach to their interpretation.

Molecular Structure and Symmetry Analysis

A foundational step in predicting NMR spectra is the analysis of molecular symmetry. In this compound, the substitution pattern on the benzene ring removes any plane of symmetry that would render aromatic protons or carbons chemically equivalent.

  • Proton Environment: The molecule has three distinct aromatic protons (H-3, H-5, and H-6). The two benzylic protons on each of the two bromomethyl groups (-CH₂Br) are chemically equivalent to each other, assuming free rotation around the C-C single bonds. This results in a total of four unique proton signals.

  • Carbon Environment: Similarly, all six carbons in the benzene ring are chemically non-equivalent. The two benzylic carbons of the bromomethyl groups are equivalent. This leads to the expectation of seven distinct signals in the ¹³C NMR spectrum.

Caption: Labeled structure of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in a molecule. For this compound, we anticipate signals in both the aromatic (downfield) and aliphatic (upfield) regions.

Chemical Shift Predictions and Rationale
  • Aromatic Protons (δ 7.0-8.0 ppm): The chemical shifts of aromatic protons are influenced by the electronic effects of the substituents. Benzene protons typically resonate around 7.3 ppm.[2] Electron-withdrawing groups, like bromine, deshield nearby protons, shifting their signals downfield, while electron-donating groups shield them, causing an upfield shift.

    • H-3: This proton is ortho to a bromomethyl group and meta to both a bromine and another bromomethyl group. It is expected to be the most shielded of the aromatic protons.

    • H-6: Positioned ortho to a bromomethyl group and para to the bromine atom, its chemical shift will be moderately downfield.

    • H-5: This proton is ortho to the strongly electron-withdrawing bromine atom and meta to two bromomethyl groups, making it the most deshielded and thus furthest downfield.

  • Benzylic Protons (δ 4.5-5.0 ppm): The protons of the -CH₂Br groups are known as benzylic protons. Their proximity to the aromatic ring and the electronegative bromine atom causes a significant downfield shift compared to simple alkanes.[3] The two -CH₂Br groups are chemically equivalent, and the two protons within each group are also equivalent, leading to a single, sharp signal. A typical chemical shift for benzylic bromide protons is around 4.5 ppm.[3][4]

Splitting Patterns (Multiplicity)

Spin-spin coupling between non-equivalent neighboring protons causes signals to split. The n+1 rule is a useful predictor for simple cases.

  • Aromatic Region:

    • H-6: Coupled only to H-5 (a neighbor one bond away), its signal will appear as a doublet.

    • H-3: Coupled only to H-5 (three bonds away, a meta-coupling), it will appear as a doublet with a small coupling constant (J).

    • H-5: Coupled to both H-6 (ortho-coupling) and H-3 (meta-coupling), its signal will be a doublet of doublets.

  • Benzylic Protons:

    • The four protons of the two -CH₂Br groups have no adjacent, non-equivalent protons. Therefore, they will appear as a single, unsplit signal (a singlet).

Summary of Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H-5~7.6Doublet of Doublets (dd)1H
H-3~7.5Doublet (d)1H
H-6~7.2Doublet (d)1H
-CH₂Br~4.6Singlet (s)4H

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic nature.

Chemical Shift Predictions and Rationale

The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment. Electronegative atoms like bromine cause a downfield shift for the directly attached carbon and influence neighboring carbons.[5][6]

  • Aromatic Carbons (δ 120-140 ppm):

    • C-4 (ipso-carbon to Br): The direct attachment to bromine will significantly influence its chemical shift. Based on data for bromobenzene, this carbon is expected to be shifted upfield relative to benzene (128.5 ppm) due to the heavy atom effect, appearing around 123 ppm.

    • C-1 and C-2 (ipso-carbons to -CH₂Br): These carbons, bonded to the bromomethyl groups, will be deshielded and appear downfield, likely in the 137-140 ppm range.

    • C-3, C-5, C-6: These carbons, bearing hydrogen atoms, will have distinct chemical shifts influenced by their proximity to the three substituents. C-5, being adjacent to the bromine-bearing carbon, and C-3 and C-6, adjacent to the bromomethyl-bearing carbons, will resonate at different frequencies.

  • Benzylic Carbon (δ ~30-35 ppm): The carbon of the -CH₂Br group is an sp³-hybridized carbon but is shifted downfield due to the attachment of the electronegative bromine atom. Data for similar benzylic bromides suggest a chemical shift in the range of 30-33 ppm.[7]

Summary of Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1, C-2~137-140
C-6~133
C-3~131
C-5~130
C-4~123
-CH₂Br~32

Experimental Protocol

To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is essential.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Detailed Steps:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean vial. CDCl₃ is a common choice due to its good solubilizing power and single residual peak at 7.26 ppm.[3]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and used for referencing the chemical shift scale.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Perform standard instrument setup procedures: locking onto the deuterium signal of the solvent, tuning the probe to the correct frequencies for ¹H and ¹³C, and shimming the magnetic field to optimize its homogeneity.

    • Acquire the ¹H NMR spectrum. A sufficient signal-to-noise ratio is typically achieved with 8 to 16 scans.

    • Acquire the ¹³C NMR spectrum. Due to the low natural abundance of the ¹³C isotope, more scans (e.g., 1024 or more) are required to obtain a good quality spectrum.

  • Data Processing:

    • Apply Fourier transformation to the raw data (Free Induction Decay - FID) to generate the frequency-domain spectrum.

    • Manually or automatically phase-correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the signals in the ¹H spectrum to determine the relative ratios of protons.

    • Identify and list the chemical shifts of all peaks in both spectra.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is indispensable for the structural verification of this compound. The predicted spectra, based on fundamental principles of chemical shift theory and spin-spin coupling, align closely with expected experimental outcomes. The ¹H NMR spectrum is characterized by a distinct singlet for the four equivalent benzylic protons and a complex set of three signals in the aromatic region, corresponding to the three non-equivalent aromatic protons. The ¹³C NMR spectrum is expected to show seven signals, confirming the lack of symmetry in the aromatic ring and the equivalence of the two benzylic carbons. This guide provides a robust framework for researchers to confidently identify and characterize this important synthetic building block.

References

  • PubChem. This compound.
  • Reich, H. J. ¹H NMR Chemical Shifts.
  • Jackman, L. M., & Sternhell, S. (1969). Applications of Nuclear Magnetic Resonance Spectroscopy in Organic Chemistry. Pergamon Press.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Royal Society of Chemistry. Supporting information for Indium chloride catalysed benzyl bromination using continuous flow technology. [Link]
  • Taylor & Francis Online. ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]
  • LibreTexts Chemistry.
  • Royal Society of Chemistry. The halogen effect on the ¹³C NMR chemical shift in substituted benzenes. [Link]
  • ACS Publications. Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. [Link]
  • Royal Society of Chemistry.
  • PubChem. Benzyl Bromide.

Sources

An In-depth Technical Guide to the Solubility Profile of 4-Bromo-1,2-bis(bromomethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 4-Bromo-1,2-bis(bromomethyl)benzene, a crucial building block in synthetic organic chemistry. Recognizing the limited availability of quantitative solubility data in public literature, this document furnishes researchers, scientists, and drug development professionals with a foundational understanding of its expected solubility based on structural analogs, and more importantly, equips them with detailed, field-proven methodologies to determine its precise solubility in a range of common laboratory solvents.

Introduction: The Critical Role of Solubility in Chemical Synthesis

The solubility of a reagent is a fundamental physicochemical property that dictates its utility and application in organic synthesis. For a versatile bifunctional building block like this compound, understanding its solubility profile is paramount for several aspects of process development and optimization:

  • Reaction Kinetics and Yield: The rate and efficiency of a chemical reaction are often contingent on the concentration of the reactants in the solvent. Poor solubility can lead to sluggish reaction kinetics and diminished yields.

  • Solvent Selection: An informed choice of solvent is crucial for ensuring that all reactants are in the same phase, facilitating optimal interaction.

  • Purification and Isolation: Crystallization, a common method for purifying solid organic compounds, is entirely dependent on the differential solubility of the compound and its impurities in a given solvent system at varying temperatures.

  • Formulation and Dosing: In the context of drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates directly impacts its formulation into a viable dosage form.

Physicochemical Properties of this compound

A foundational understanding of the molecule's physical and chemical properties provides insight into its expected solubility behavior.

PropertyValueSource
Molecular Formula C₈H₇Br₃PubChem[1]
Molecular Weight 342.85 g/mol PubChem[1]
Appearance Crystalline SolidN/A
Melting Point 115 °CChemicalBook[2]
Structure A benzene ring substituted with one bromine atom and two adjacent bromomethyl groups.PubChem[1]

The presence of three bromine atoms and a benzene ring suggests that this compound is a relatively nonpolar molecule. The principle of "like dissolves like" would predict its solubility to be favorable in nonpolar to moderately polar organic solvents, and limited in highly polar solvents like water.

Qualitative Solubility Profile

While specific quantitative data for this compound is scarce, information for the structurally similar compound, 1,2-bis(bromomethyl)benzene, provides a useful starting point for solvent selection.[3] It is reported to be soluble in toluene.[2]

Expected Solubility Based on Structural Analogs:

  • High Solubility: Likely in halogenated solvents (e.g., Dichloromethane, Chloroform), aromatic hydrocarbons (e.g., Toluene), and ethers (e.g., Tetrahydrofuran, Diethyl ether).

  • Moderate to Good Solubility: Expected in polar aprotic solvents (e.g., Dimethylformamide, Dimethyl sulfoxide, Acetonitrile).

  • Lower Solubility: Anticipated in alcohols (e.g., Ethanol, Methanol).

  • Insoluble: Expected in water.[3]

It is crucial to experimentally verify these predictions to establish a precise quantitative solubility profile for this compound.

Experimental Determination of Solubility

To address the gap in quantitative data, this section provides detailed protocols for determining the solubility of this compound. The Equilibrium Solubility Method (also known as the shake-flask method) is considered the gold standard for its reliability and accuracy.[4]

The Equilibrium Solubility Method: A Step-by-Step Protocol

This method relies on allowing a suspension of the solute in the solvent to reach equilibrium, at which point the concentration of the dissolved solute in the supernatant is determined.[5][6][7]

Materials and Equipment:

  • This compound (solid)

  • Selected laboratory solvents (e.g., Toluene, Dichloromethane, Tetrahydrofuran, Acetonitrile, Ethanol, Water)

  • Scintillation vials or other suitable containers with secure caps

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification

  • Analytical balance

  • Pipettes and tips

Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess this compound to a vial prep2 Add a known volume of solvent prep1->prep2 Step 1 & 2 equil Incubate at a controlled temperature with agitation for 24-72 hours prep2->equil sep1 Centrifuge the suspension equil->sep1 sep2 Filter the supernatant through a syringe filter sep1->sep2 Ensures removal of all solid particles analysis1 Quantify the concentration of the dissolved compound in the filtrate using HPLC or UV-Vis sep2->analysis1 analysis2 Calculate solubility (e.g., in mg/mL or mol/L) analysis1->analysis2

Caption: Workflow for the Equilibrium Solubility Method.

Detailed Procedure:

  • Preparation of the Suspension:

    • To a series of vials, add an excess amount of solid this compound. The key is to have undissolved solid remaining at equilibrium to ensure the solution is saturated.

    • Accurately add a known volume of the desired solvent to each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker or incubator (e.g., 25 °C) and agitate for an extended period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.[7]

  • Phase Separation:

    • After the incubation period, remove the vials and allow them to stand to let the excess solid settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials.[7]

    • Carefully withdraw a sample of the supernatant and filter it using an appropriate syringe filter into a clean vial for analysis.[5][7]

  • Quantification and Calculation:

    • Analyze the filtered solution using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved this compound.

    • The solubility is then calculated and can be expressed in various units such as mg/mL, g/L, or mol/L.

Self-Validating System and Trustworthiness:

  • Triplicate Measurements: To ensure the reproducibility and accuracy of the results, it is recommended to perform each solubility determination in at least triplicate.[5]

  • Equilibration Time: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent at the later time points.

  • Solid Phase Analysis: It is good practice to analyze the remaining solid after the experiment (e.g., by DSC or XRD) to ensure that no phase changes or degradation of the compound has occurred during the equilibration period.

Alternative Method: Solvent Addition for Rapid Screening

For a quicker, albeit potentially less precise, determination of solubility, the Solvent Addition Method can be employed.[8][9][10] In this method, a solvent is continuously added to a known mass of the solute until complete dissolution is observed (the clear point).[8][9][10] This technique is particularly useful for rapid screening of multiple solvents.

Experimental Workflow:

G cluster_setup Setup cluster_titration Solvent Addition cluster_calculation Calculation setup1 Place a known mass of this compound in a vial titration1 Add solvent dropwise with constant stirring setup1->titration1 titration2 Observe for the clear point (complete dissolution) titration1->titration2 calc1 Record the total volume of solvent added titration2->calc1 calc2 Calculate solubility based on the mass of solute and volume of solvent calc1->calc2

Caption: Workflow for the Solvent Addition Method.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

SolventSolvent ClassPolarity (Dielectric Constant)Solubility (mg/mL)Solubility (mol/L)
TolueneAromatic Hydrocarbon2.4[Insert Experimental Data][Insert Experimental Data]
DichloromethaneHalogenated9.1[Insert Experimental Data][Insert Experimental Data]
TetrahydrofuranEther7.5[Insert Experimental Data][Insert Experimental Data]
AcetonitrilePolar Aprotic37.5[Insert Experimental Data][Insert Experimental Data]
EthanolPolar Protic24.5[Insert Experimental Data][Insert Experimental Data]
WaterPolar Protic80.1[Insert Experimental Data][Insert Experimental Data]

Conclusion

This technical guide has outlined the theoretical and practical considerations for understanding and determining the solubility profile of this compound. While publicly available quantitative data is limited, the provided experimental protocols offer a robust framework for researchers to generate this critical information in their own laboratories. A thorough understanding of solubility is an indispensable tool for the successful application of this versatile reagent in organic synthesis and materials science.

References

  • Reus, M. A., van der Heijden, A. E. D. M., & ter Horst, J. H. (2015). Solubility determination from clear points upon solvent addition. Organic Process Research & Development, 19(8), 1004-1011. [Link][8][9][10]
  • AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. [Link][5]
  • American Chemical Society. (2015). Solubility Determination from Clear Points upon Solvent Addition. [Link][9]
  • Li, S., & Li, L. (2018). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 53(15), 1237-1241. [Link][6]
  • University of Strathclyde. (2015). Solubility determination from clear points upon solvent addition. [Link][10]
  • PubChem. (n.d.). This compound. [Link][1]
  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. [Link][7]
  • Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link][4]

Sources

An In-depth Technical Guide on the Thermal Stability and Decomposition of 4-Bromo-1,2-bis(bromomethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a safety manual. All experimental work should be conducted in a controlled laboratory setting with appropriate personal protective equipment and adherence to institutional safety protocols.

Section 1: Executive Summary

4-Bromo-1,2-bis(bromomethyl)benzene is a reactive trifunctional aromatic compound, valuable as a building block and intermediate in various synthetic applications. Its utility is intrinsically linked to the three bromine substituents, which also govern its thermal stability and decomposition profile. This guide provides a comprehensive analysis of the thermal behavior of this compound, including its physicochemical properties, a proposed thermal decomposition pathway, detailed experimental protocols for its characterization, and critical safety and handling considerations. Understanding these characteristics is paramount for its safe and effective use in research and development.

Section 2: Physicochemical Properties and Structural Considerations

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior under thermal stress.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₇Br₃[1]
Molecular Weight 342.85 g/mol [1][2]
Appearance Colorless gummy oil or colorless plates/white crystals[3][4]
Melting Point 42-44 °C[3][4]
Boiling Point Not available (decomposition may occur)
CAS Number 69189-19-1[1][2]

The structure of this compound, with a bromine atom on the aromatic ring and two bromomethyl groups in ortho positions, presents multiple potential sites for thermal degradation. The benzylic C-Br bonds are generally weaker and more susceptible to homolytic cleavage than the aryl C-Br bond.

Section 3: Proposed Thermal Decomposition Pathway

While specific, detailed experimental studies on the thermal decomposition of this compound are not extensively available in the public domain, a plausible decomposition pathway can be proposed based on the principles of organic chemistry and data from analogous brominated compounds.[5]

The initial and most likely step in the thermal decomposition is the homolytic cleavage of one of the benzylic carbon-bromine (C-Br) bonds, as these are the weakest bonds in the molecule. This will generate a benzylic radical and a bromine radical.

Subsequent reactions could involve:

  • Hydrogen Abstraction: The bromine radical can abstract a hydrogen atom from another molecule, forming hydrogen bromide (HBr) and another benzylic radical.

  • Radical Recombination: Two benzylic radicals can combine to form dimers or larger polymeric structures.

  • Elimination: Elimination of HBr from the molecule can lead to the formation of unsaturated species.

  • Ring Fragmentation: At significantly higher temperatures, the aromatic ring itself can undergo fragmentation, leading to the formation of smaller hydrocarbons and soot.

The other benzylic C-Br bond and the aryl C-Br bond will likely require higher temperatures to cleave. The decomposition is expected to be a complex process yielding a mixture of products.

G cluster_0 Initial Stage cluster_1 Propagation & Secondary Reactions cluster_2 High-Temperature Fragmentation This compound This compound Benzylic Radical Benzylic Radical This compound->Benzylic Radical Heat (Δ) Homolytic Cleavage Bromine Radical Bromine Radical This compound->Bromine Radical Polymeric Byproducts Polymeric Byproducts Benzylic Radical->Polymeric Byproducts Recombination Unsaturated Intermediates Unsaturated Intermediates Benzylic Radical->Unsaturated Intermediates Elimination Hydrogen Bromide (HBr) Hydrogen Bromide (HBr) Bromine Radical->Hydrogen Bromide (HBr) H-Abstraction Smaller Hydrocarbons Smaller Hydrocarbons Unsaturated Intermediates->Smaller Hydrocarbons Soot Soot Unsaturated Intermediates->Soot

Caption: Proposed thermal decomposition pathway of this compound.

Section 4: Experimental Analysis of Thermal Stability

To rigorously characterize the thermal stability of this compound, a combination of thermoanalytical techniques is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Experimental Protocol:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina or platinum).

  • Atmosphere: Inert atmosphere (e.g., nitrogen or argon) with a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Plot the percentage of mass loss versus temperature. The onset of decomposition is typically determined from the intersection of the baseline and the tangent of the decomposition step.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting and to determine the enthalpy changes associated with these events and the decomposition process.

Experimental Protocol:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

  • Atmosphere: Inert atmosphere (e.g., nitrogen or argon) with a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature from 25 °C to a temperature above the final decomposition temperature determined by TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

  • Data Analysis: Plot the heat flow versus temperature. Endothermic peaks will indicate melting, while exothermic peaks will correspond to decomposition events.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products evolved during thermal decomposition. This is often achieved by coupling the TGA instrument to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR).

Experimental Protocol:

  • Instrumentation: A TGA instrument coupled to a mass spectrometer or FTIR spectrometer.

  • TGA Method: Follow the TGA protocol outlined in Section 4.1.

  • EGA Data Acquisition: The MS or FTIR will continuously analyze the gases evolved from the TGA furnace.

  • Data Analysis: Correlate the mass loss events from the TGA with the detection of specific gaseous products by the MS or FTIR. For example, the detection of HBr (m/z 80, 82) in the MS would confirm its evolution during decomposition.

G Sample Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA_MS_FTIR Evolved Gas Analysis (TGA-MS/FTIR) TGA->TGA_MS_FTIR Mass_Loss_Data Mass Loss vs. Temperature TGA->Mass_Loss_Data Thermal_Transitions Heat Flow vs. Temperature (Melting, Decomposition) DSC->Thermal_Transitions Decomposition_Products Identification of Gaseous Products TGA_MS_FTIR->Decomposition_Products

Caption: Workflow for the thermal analysis of this compound.

Section 5: Predicted Decomposition Products

Based on the proposed decomposition pathway, the following products can be anticipated. Their presence and relative abundance will depend on the decomposition temperature and atmosphere.

Table 2: Predicted Thermal Decomposition Products

ProductFormulaMethod of Detection
Hydrogen BromideHBrTGA-MS, TGA-FTIR, Wet chemical trapping and titration
Brominated Aromatic Dimers/PolymersC₁₆H₁₂Br₄ (example dimer)GC-MS of residue, Size Exclusion Chromatography (SEC)
Polybrominated BenzenesC₆H₆-nBrnGC-MS of residue
Benzyl Bromide DerivativesC₇H₇BrGC-MS
Carbonaceous Residue (Soot)CVisual inspection, Elemental analysis

Section 6: Safety, Handling, and Storage

This compound is a hazardous substance that requires careful handling.[1]

6.1 Hazards Identification:

  • Acute Toxicity: Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[1]

  • Eye Damage/Irritation: Causes serious eye damage.[1]

6.2 Handling:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

  • Avoid inhalation of dust, fumes, or vapors.[6]

  • Avoid contact with skin and eyes.[6]

  • Wash hands thoroughly after handling.[7]

6.3 Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8]

  • Keep away from incompatible materials such as bases, strong oxidizing agents, alcohols, and amines.[7]

  • Storage under an inert atmosphere (e.g., nitrogen) is recommended to prevent degradation.[7]

Section 7: Conclusion

This compound is a versatile synthetic intermediate whose thermal stability is a critical parameter for its safe and effective application. This guide has provided a comprehensive overview of its physicochemical properties, a plausible thermal decomposition pathway, and detailed experimental protocols for its characterization. The primary decomposition route is likely initiated by the cleavage of the benzylic C-Br bonds, leading to the formation of hydrogen bromide and a complex mixture of brominated organic compounds. Rigorous thermal analysis using TGA, DSC, and EGA is essential for a complete understanding of its decomposition profile. Adherence to strict safety protocols during handling and storage is imperative due to the hazardous nature of this compound.

References

  • LookChem. (n.d.). Cas 91-13-4, 1,2-Bis(bromomethyl)benzene.
  • PubChem. (n.d.). 1,4-Bis(bromomethyl)benzene.
  • PubChem. (n.d.). This compound.
  • QJ-3388 p.1 - Safety Data Sheet. (2023). [No valid URL available]
  • Näther, C., Jess, I., Kuś, P., & Jones, P. G. (2016). Dimorphism of 1,4-dibromo-2,5-bis(bromomethyl)benzene: crystallographic and physico-chemical investigations. CrystEngComm, 18(20), 3748-3755. [Link]
  • Borucka, A., et al. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 107, 307-312. [No valid URL available]
  • Altarawneh, M., & Dlugogorski, B. Z. (2014). Thermal Decomposition of 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE), a Novel Brominated Flame Retardant. The Journal of Physical Chemistry A, 118(34), 6859–6867. [Link]
  • NIST. (n.d.). Benzene, 1,2-bis(bromomethyl)-. In NIST Chemistry WebBook.
  • Al-Said, N. H. (1993). Thermal lactonization of brominated alkylidenemalonates: Synthesis of 2-buten-4-olides. Journal of the Chemical Society of Pakistan, 15(2), 113-116. [Link]
  • Rusu, M., et al. (2003). Study on the synthesis of brominated epoxy resins. Journal of Applied Polymer Science, 90(12), 3122-3134. [Link]
  • Fun, H.-K., et al. (2010). 1,1-Bis(bromomethyl)benzene. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3069. [Link]
  • Näther, C., Jess, I., Kuś, P., & Jones, P. G. (2016). Dimorphism of 1,4-dibromo-2,5-bis(bromomethyl)benzene: crystallographic and physico-chemical investigations. CrystEngComm, 18(20), 3748-3755. [Link]
  • Lin, C.-H., et al. (2013).
  • Wikipedia. (n.d.). Bromine. In Wikipedia.
  • Wang, X., et al. (2021).

Sources

An In-Depth Technical Guide to the Mechanism of o-Quinodimethane Generation from 4-Bromo-1,2-bis(bromomethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive examination of the mechanistic pathways involved in the generation of 4-bromo-o-quinodimethane from its precursor, 4-Bromo-1,2-bis(bromomethyl)benzene. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It delves into the prevalent sodium iodide-mediated debromination, exploring the nuances of the underlying SN2-based mechanism and the potential for single electron transfer processes. The influence of the 4-bromo substituent on the reactivity of the generated diene is analyzed in the context of its subsequent in-situ trapping via Diels-Alder cycloaddition. Detailed experimental protocols, data presentation, and mechanistic diagrams are provided to offer both theoretical understanding and practical insights for laboratory applications.

Introduction: The Synthetic Utility of o-Quinodimethanes

o-Quinodimethanes (o-QDMs) are highly reactive, transient dienes that serve as powerful intermediates in organic synthesis.[1][2] Their utility is most prominently demonstrated in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions, which allow for the rapid construction of complex, polycyclic frameworks.[3] The high reactivity of o-QDMs stems from the thermodynamic driving force of the reaction: the formation of a stable aromatic ring in the product.[4] Due to their instability, o-QDMs must be generated in situ. One of the most reliable methods for their formation is the 1,4-elimination of precursors such as α,α'-dihalo-o-xylenes.[5]

This guide focuses specifically on the generation of 4-bromo-o-quinodimethane from this compound, a versatile precursor for accessing substituted tetralin and other polycyclic structures relevant to medicinal chemistry and materials science.

Core Mechanism: Iodide-Mediated Reductive Debromination

The most common and efficient method for generating o-quinodimethanes from 1,2-bis(bromomethyl)benzenes is through a reductive debromination reaction, frequently employing sodium iodide (NaI) in a polar aprotic solvent such as acetone or dimethylformamide (DMF).[6] This process can be understood as a sequence of two key mechanistic steps: a Finkelstein-type reaction followed by an E2-like elimination.

Proposed Mechanism: SN2 Displacement and 1,4-Elimination

The prevailing mechanism involves an initial double SN2 reaction, a classic transformation known as the Finkelstein reaction.[2] In this step, the iodide ion (I⁻), a potent nucleophile, displaces the benzylic bromides. This is followed by a 1,4-elimination of molecular iodine (I₂) to form the diene.

Step 1: Finkelstein Halogen Exchange. The benzylic C-Br bonds in this compound are susceptible to nucleophilic attack. The iodide ion from NaI attacks the electrophilic carbon atoms, displacing the bromide ions in two successive SN2 reactions. This forms a transient diiodo intermediate, 4-Bromo-1,2-bis(iodomethyl)benzene. The choice of acetone as a solvent is strategic; while NaI is soluble in acetone, the sodium bromide (NaBr) byproduct is not, causing it to precipitate and drive the equilibrium towards the diiodo intermediate according to Le Châtelier's principle.[7]

Step 2: 1,4-Elimination. The resulting diiodo intermediate is unstable and readily undergoes a 1,4-elimination reaction. A second iodide ion acts as a reducing agent, abstracting an iodine atom and triggering the concerted elimination of the second iodine atom, with the simultaneous formation of the two exocyclic double bonds of the o-quinodimethane. This step results in the formation of molecular iodine (I₂) and the desired 4-bromo-o-quinodimethane.

Figure 1. Proposed SN2 and Elimination Mechanism
Alternative Mechanistic Consideration: Single Electron Transfer (SET)

An alternative, albeit less commonly cited, pathway involves a single electron transfer (SET) mechanism.[8] In this scenario, the iodide ion could donate a single electron to one of the benzylic C-Br bonds, leading to the formation of a radical anion. This intermediate would then fragment, losing a bromide ion to form a benzylic radical. A subsequent SET to the second C-Br bond, or an intramolecular radical displacement, could then lead to the formation of the o-quinodimethane. While plausible, especially with highly electropositive metals, the efficiency and stereospecificity often observed in these reactions are well-explained by the more straightforward SN2/elimination pathway.

The Influence of the 4-Bromo Substituent

The bromo group at the 4-position of the benzene ring exerts a significant electronic effect on the resulting o-quinodimethane, which in turn influences its stability and reactivity in subsequent Diels-Alder reactions.

  • Inductive Effect: As a halogen, bromine is more electronegative than carbon and therefore withdraws electron density from the aromatic ring through the sigma bond network (an inductive effect).

  • Resonance Effect: Bromine also possesses lone pairs of electrons that can be delocalized into the pi system of the ring (a resonance effect), which donates electron density.

Overall, the inductive withdrawal is stronger than the resonance donation, making the bromo group a net deactivating group in electrophilic aromatic substitution. In the context of the o-quinodimethane, this electron-withdrawing nature lowers the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene. According to Frontier Molecular Orbital (FMO) theory, a normal-electron-demand Diels-Alder reaction is controlled by the interaction between the diene's HOMO and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). By lowering the HOMO energy, the 4-bromo substituent can decrease the rate of reaction with electron-poor dienophiles compared to an unsubstituted o-quinodimethane. However, this effect is often modest, and the high intrinsic reactivity of the o-QDM ensures that cycloaddition remains efficient.

Experimental Protocol: In-Situ Generation and Diels-Alder Trapping

The following protocol provides a representative methodology for the generation of 4-bromo-o-quinodimethane and its subsequent trapping with a dienophile, such as N-phenylmaleimide. This procedure is designed to be self-validating, as the successful formation of the Diels-Alder adduct confirms the transient generation of the o-QDM.

Materials:

  • This compound

  • N-Phenylmaleimide

  • Sodium Iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Dichloromethane (DCM)

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and N-phenylmaleimide (1.1 eq).

  • Add anhydrous acetone via syringe to dissolve the starting materials.

  • In a separate flask, dissolve anhydrous sodium iodide (2.5 eq) in anhydrous acetone.

  • Add the sodium iodide solution dropwise to the stirring solution of the precursor and dienophile at room temperature over 10-15 minutes. A white precipitate of sodium bromide should begin to form.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the acetone under reduced pressure.

  • Redissolve the residue in dichloromethane and wash with saturated sodium thiosulfate solution to remove any remaining iodine, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Diels-Alder adduct.

  • Purify the crude product by recrystallization or column chromatography.

G start Combine Precursor & Dienophile in Acetone add_nai Add NaI Solution Dropwise start->add_nai reflux Heat to Reflux (Monitor by TLC) add_nai->reflux workup1 Cool & Concentrate reflux->workup1 workup2 Redissolve in DCM Wash with Na₂S₂O₃ & Brine workup1->workup2 workup3 Dry (MgSO₄), Filter, & Concentrate workup2->workup3 purify Purify Product (Recrystallization/Chromatography) workup3->purify

Figure 2. Experimental Workflow for o-QDM Generation and Trapping

Data Presentation: Expected Outcomes

The Diels-Alder reaction of in-situ generated o-quinodimethanes is typically highly efficient and stereoselective. The reaction with cyclic dienophiles like N-phenylmaleimide is expected to proceed with high endo-selectivity, a consequence of favorable secondary orbital interactions in the endo transition state.[9]

DienophilePrecursorProduct StructureExpected YieldExpected Stereoselectivity (Endo:Exo)
N-PhenylmaleimideThis compound6-bromo-2-phenyl-1,2,3,4-tetrahydro-2,3-naphthalenedicarboximideHigh (>80%)High (>95:5)

Table 1: Representative data for the Diels-Alder reaction of in-situ generated 4-bromo-o-quinodimethane with N-phenylmaleimide. Yields and selectivity are based on typical outcomes for similar reactions.[10]

Conclusion

The generation of 4-bromo-o-quinodimethane from this compound via sodium iodide-mediated debromination is a robust and reliable method for accessing this valuable reactive intermediate. The mechanism is best described by a Finkelstein-type SN2 displacement followed by a 1,4-elimination, a process that is efficiently driven by the precipitation of sodium bromide in an acetone solvent system. The 4-bromo substituent modulates the electronic properties of the diene, influencing its subsequent reactivity in Diels-Alder cycloadditions. The in-situ trapping of this transient species provides a powerful synthetic tool for the construction of complex polycyclic molecules, underscoring the importance of understanding the underlying mechanistic principles for the effective design of synthetic strategies in drug discovery and materials science.

References

  • Oppolzer, W. (1978). Intramolecular [4+2] and [3+2] Cycloadditions in Organic Synthesis. Angewandte Chemie International Edition in English, 17(1), 10-23.
  • Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528-1532.
  • Nicolaou, K. C., Snyder, S. A., Montagnon, T., & Vassilikogiannakis, G. (2002). The Diels–Alder Reaction in Total Synthesis. Angewandte Chemie International Edition, 41(10), 1668-1698.
  • García, J. I., Mayoral, J. A., & Salvatella, L. (2000). The Endo Rule in Diels−Alder Reactions. Chemical Society Reviews, 29(2), 77-84.
  • Carruthers, W. (1990). Cycloaddition Reactions in Organic Synthesis. Pergamon Press.
  • Streitwieser, A. (1956). Solvolytic Displacement Reactions at Saturated Carbon Atoms. Chemical Reviews, 56(4), 571-752.
  • Cava, M. P., & Napier, D. R. (1957). o-Quinodimethanes. I. The Preparation of o-Quinodimethane and its Dimer, Dibenzo[a,e]cyclooctadiene. Journal of the American Chemical Society, 79(7), 1701-1705.
  • Macmillan Group, Princeton University. (2001). Intramolecular Diels-Alder Reactions.
  • Bastin, L. D., et al. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Green Chemistry Letters and Reviews, 12(2), 127-135.
  • The Royal Society of Chemistry. (2017). Diels-Alder reaction of N-phenylmaleimide with in situ generated buta-1,3-diene. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
  • Pross, A. (1985). The single electron shift as a fundamental process in organic chemistry: The SET2 reaction. Accounts of Chemical Research, 18(7), 212-219.
  • Luo, T., et al. (2021). Total Synthesis of Kuwanons G and H. Journal of the American Chemical Society, 143(1), 159-164.

Sources

Navigating the Labyrinth: A Technical Guide to the Hazards and Toxicity of 4-Bromo-1,2-bis(bromomethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Foreword: In the landscape of synthetic chemistry and drug development, reactive intermediates are the bedrock of innovation. Among these, 4-Bromo-1,2-bis(bromomethyl)benzene (CAS No. 69189-19-1) stands out as a potent bifunctional building block. Its ortho-disposed bromomethyl groups offer a rigid scaffold for constructing complex molecular architectures, from macrocycles to novel polymer systems. However, the very reactivity that makes this compound synthetically valuable also renders it a significant chemical hazard. This guide provides an in-depth analysis of its potential hazards and toxicity, grounded in established chemical principles and safety protocols, to empower researchers to handle this reagent with the requisite expertise and caution.

Chemical Identity and Physicochemical Profile

This compound is a tribrominated aromatic hydrocarbon. Understanding its fundamental properties is the first step in a robust risk assessment.

  • IUPAC Name: this compound[1]

  • Synonyms: α,α'-Dibromo-4-bromo-o-xylene

  • CAS Number: 69189-19-1[1]

  • Molecular Formula: C₈H₇Br₃[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Weight342.86 g/mol
Physical FormSolid, powder
Melting Point40-44 °C
PurityTypically ≥97%
InChI KeyPJYGXPFKKAJUBG-UHFFFAOYSA-N[1]

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary dangers stem from its corrosive nature and acute toxicity.[1]

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard StatementPictogramSignal Word
Acute Toxicity, OralCategory 4H302: Harmful if swallowedGHS07 (Exclamation Mark)Danger
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damageGHS05 (Corrosion)Danger
Serious Eye DamageCategory 1H314: Causes severe skin burns and eye damageGHS05 (Corrosion)Danger

(Source: European Chemicals Agency (ECHA) C&L Inventory)[1]

Additional undocumented hazards, such as respiratory irritation and lachrymation (tear-producing), should be assumed based on the reactivity of the bromomethyl groups, which are characteristic of lachrymators like benzyl bromide.[2][3]

Mechanism of Toxicity: The Alkylating Agent Paradigm

The toxicity of this compound is not arbitrary; it is a direct consequence of its chemical structure. The presence of two benzylic bromide moieties makes it a potent bifunctional alkylating agent .[4]

Alkylating agents are electrophilic compounds that react with nucleophilic centers in biological macromolecules.[5][6] The primary targets within a cell are the nucleophilic sites on DNA bases (e.g., the N-7 position of guanine), as well as sulfhydryl and amino groups on proteins.[6]

  • Monofunctional Alkylation: A single bromomethyl group can react with a DNA base, forming a DNA adduct. This can lead to base mispairing during replication, causing mutations.

  • Bifunctional Alkylation (Cross-linking): The true danger of this molecule lies in its ability to react twice. It can form covalent bonds with two different nucleophilic sites, creating cross-links.[7] These can be:

    • Intrastrand Cross-links: Linking two bases on the same strand of DNA.

    • Interstrand Cross-links: Linking bases on opposite strands of DNA. This is particularly cytotoxic as it physically prevents the DNA strands from separating for replication or transcription, leading to cell cycle arrest and apoptosis (programmed cell death).[7]

The diagram below illustrates this mechanism, which forms the basis for the compound's severe corrosive and cytotoxic effects.

G cluster_0 Cellular Environment cluster_1 Toxicological Outcome Compound This compound (Electrophile) BioM Biological Macromolecules (DNA, Proteins) (Nucleophiles) Compound->BioM Alkylation Reaction (SN2) Adduct Monofunctional Adduct (Initial Lesion) BioM->Adduct Forms ICL Interstrand DNA Cross-link Adduct->ICL Second Alkylation PCL Protein Cross-link Adduct->PCL Second Alkylation Mut Mutagenesis (Potential Carcinogenicity) Adduct->Mut Causes Mispairing CCA Cell Cycle Arrest ICL->CCA Blocks DNA Replication Apoptosis Apoptosis / Necrosis (Cytotoxicity & Corrosion) PCL->Apoptosis CCA->Apoptosis Triggers

Caption: Mechanism of Toxicity for this compound.

Toxicological Profile: An Evidence-Based Assessment

  • Acute Toxicity: Classified as "Harmful if swallowed" (Category 4).[1] Inhalation of vapors or dusts is expected to be harmful and cause severe respiratory tract irritation due to its corrosive nature.[2]

  • Skin and Eye Damage: Classified as causing severe skin burns and eye damage (Category 1B).[1] Contact will lead to rapid tissue damage, manifesting as chemical burns. As a lachrymator, even vapor exposure will cause intense eye irritation and tearing.[2]

  • Genotoxicity and Carcinogenicity: As a potent DNA alkylating agent, the compound should be considered a potential mutagen and carcinogen.[5] While specific carcinogenicity studies by bodies like IARC or NTP have not been performed on this compound, its mechanism of action is shared with many known human carcinogens.[8][9][10] Therefore, it must be handled with extreme caution as a potential carcinogen.

Risk Mitigation: A Framework for Safe Laboratory Handling

A multi-layered approach encompassing engineering controls, personal protective equipment (PPE), and stringent standard operating procedures (SOPs) is mandatory.

G cluster_0 Most Effective cluster_1 cluster_2 Least Effective (But Essential) Title Hierarchy of Controls for Safe Handling Eng Engineering Controls • Certified Chemical Fume Hood • Designated Use Area Admin Administrative Controls (SOPs) • Mandatory Training • Restricted Access • Work in Small Quantities PPE Personal Protective Equipment (PPE) • Full Coverage (Details Below)

Caption: Hierarchy of controls for mitigating exposure risks.

Engineering Controls
  • Chemical Fume Hood: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation.[2]

  • Safety Equipment: An emergency eyewash station and safety shower must be immediately accessible.[11]

Personal Protective Equipment (PPE)

Standard laboratory attire is insufficient. The following PPE is mandatory:

  • Eye and Face Protection: Chemical safety goggles and a full-face shield.[2]

  • Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber or Viton™). Standard nitrile gloves offer insufficient protection against direct contact and should only be used for incidental contact, if at all. Always inspect gloves for integrity before use.

  • Body Protection: A chemical-resistant apron over a flame-retardant lab coat. Full-body protective clothing may be required for large-scale operations or spill cleanup.[12]

  • Respiratory Protection: Not typically required if work is conducted within a certified fume hood. For spill cleanup or situations where hood use is not possible, a full-face respirator with an appropriate combination cartridge (e.g., for organic vapors and particulates) is necessary.[3]

Standard Operating Procedure (SOP) for Handling
  • Preparation: Cordon off a designated area within the fume hood for the procedure. Ensure all necessary reagents, equipment, and waste containers are inside the hood before starting.

  • Weighing: Weigh the solid compound within the fume hood. Use a tared container to minimize transfer.

  • Dispensing: Handle the solid with dedicated spatulas. If making a solution, add the solid slowly to the solvent. Be aware of potential exothermic reactions.

  • Post-Procedure: Decontaminate all surfaces and equipment before removing them from the fume hood (See Section 6).

  • Waste Disposal: All contaminated materials (gloves, pipette tips, paper towels) are to be disposed of as hazardous chemical waste in a designated, sealed container.[11]

Storage and Incompatibility
  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from incompatible materials. Storage under an inert atmosphere is recommended.

  • Incompatible Materials: Avoid contact with:

    • Water/Moisture: Hydrolyzes to release hydrogen bromide (HBr) gas, which is corrosive.[3]

    • Strong Oxidizing Agents, Strong Bases, Amines, Alcohols: Can cause violent reactions.[11]

    • Metals: Corrosive to many metals, especially in the presence of moisture.[3]

Emergency Protocols: Spill and Exposure Management

Spill Cleanup
  • Small Spill (in fume hood):

    • Ensure PPE is worn.

    • Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash. DO NOT USE WATER. [11]

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Wipe the area with a cloth dampened with a suitable solvent (e.g., ethanol, isopropanol), then decontaminate with a soap and water solution, followed by a final water rinse. All cleaning materials must be disposed of as hazardous waste.

  • Large Spill (or any spill outside a hood):

    • Evacuate the immediate area and alert colleagues and the institutional safety officer.

    • Prevent entry to the area.

    • If safe to do so, remove ignition sources and increase ventilation.

    • Allow only trained emergency response personnel with appropriate respiratory protection to handle the cleanup.[2]

Exposure and First Aid

Immediate and decisive action is critical.

  • Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. A safety shower is ideal. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Experimental Protocols for Hazard Assessment

For research purposes, particularly in drug development, it may be necessary to quantify the cytotoxic or corrosive potential of this compound or its derivatives. The following are adapted, generalized protocols for in vitro assessment.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[13]

  • Cell Seeding: Plate a suitable human cell line (e.g., HaCaT keratinocytes or A549 lung carcinoma cells) in a 96-well plate at a density of ~10,000 cells/well. Incubate for 24 hours to allow for cell attachment.[13]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in serum-free cell culture medium to achieve a range of final test concentrations (e.g., 0.1 µM to 100 µM).

  • Cell Treatment: Remove the old medium from the cells and replace it with 100 µL of the medium containing the test compound dilutions. Include vehicle control (DMSO only) and untreated control wells. Incubate for 24-48 hours.[13]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[13][14]

  • Data Acquisition: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at ~570 nm using a microplate reader.[14]

  • Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol: Assessing Skin Corrosion Potential (OECD TG 431 Method)

This protocol uses a Reconstructed Human Epidermis (RhE) model to predict skin corrosion potential without animal testing.[15][16][17]

  • Tissue Preparation: Pre-incubate the RhE tissue models (e.g., EpiDerm™, SkinEthic™) in assay medium as per the manufacturer's instructions.

  • Compound Application: Apply a sufficient amount of the test compound (e.g., 25 µL of a solution or 25 mg of solid) topically to the surface of the RhE tissue.

  • Exposure: Expose the tissues to the compound for two different time points: 3 minutes and 1 hour. Use a negative control (e.g., sterile PBS) and a positive control (e.g., 8N KOH).[15]

  • Rinsing and Incubation: After the exposure time, thoroughly rinse the tissues to remove the test compound and incubate them in fresh medium for approximately 24-42 hours.

  • Viability Assessment (MTT): Transfer the tissues to an MTT solution (e.g., 0.3-1 mg/mL) and incubate for 3 hours.

  • Formazan Extraction: Extract the formazan from the tissues using an appropriate solvent (e.g., isopropanol).

  • Data Acquisition and Interpretation: Measure the absorbance of the extract. Calculate the percent viability relative to the negative control.

    • Corrosive (Category 1): If viability is < 50% after a 3-minute exposure, or < 15% after a 1-hour exposure.

    • Non-Corrosive: If viability is ≥ 50% after a 3-minute exposure and ≥ 15% after a 1-hour exposure.[15]

Conclusion

This compound is a highly reactive and hazardous compound. Its utility as a synthetic intermediate is directly proportional to the risks it poses. The core toxicological threat arises from its nature as a potent bifunctional alkylating agent, with a high potential to cause severe, irreversible damage to skin, eyes, and internal organs, and a presumed risk of genotoxicity and carcinogenicity. There is no substitute for a rigorous and disciplined approach to safety. By understanding its chemical reactivity and adhering strictly to the engineering, administrative, and PPE controls outlined in this guide, researchers can mitigate these risks and harness the synthetic power of this molecule responsibly.

References

  • OECD (2014), Test No. 431: In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [URL: https://www.oecd-ilibrary.org/environment/test-no-431-in-vitro-skin-corrosion-reconstructed-human-epidermis-rhe-test-method_9789264224374-en]
  • PETA Science Consortium International e.V. (n.d.). IN VITRO METHODS FOR PREDICTING SKIN IRRITATION AND CORROSION. [URL: https://www.thepsci.
  • OECD (n.d.). Test No. 431: In vitro skin corrosion: reconstructed human epidermis (RHE) test method. [URL: https://www.oecd.org/env/test-no-431-in-vitro-skin-corrosion-reconstructed-human-epidermis-rhe-test-method-9789264224374-en.htm]
  • Institute for In Vitro Sciences, Inc. (n.d.). Skin Corrosion Test (OECD 431). [URL: https://iivs.org/testing-services/in-vitro-toxicology-services/skin-corrosion-test-oecd-431/]
  • Episkin. (n.d.). Skin Corrosion validated protocol TG431. [URL: https://www.episkin.
  • PubChem. (n.d.). Benzyl Bromide. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7498]
  • SynQuest Laboratories, Inc. (2017). Safety Data Sheet: Benzyl bromide. [URL: https://www.synquestlabs.com/sites/default/files/sds/1700-9-29.pdf]
  • Benchchem. (n.d.). 1,2-Bis(bromomethyl)benzene | High-Purity Reagent. [URL: https://www.benchchem.com/product/b5655]
  • DB-ALM. (n.d.). Protocol n° 46: BALB/c 3T3 Neutral Red Uptake (NRU) Cytotoxicity Test. [URL: https://db-alm.jrc.ec.europa.eu/protocols/46]
  • RE-Place. (n.d.). Neutral Red Uptake Assay. [URL: https://www.re-place.be/method/neutral-red-uptake-assay]
  • National Toxicology Program. (2003). ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. [URL: https://ntp.niehs.nih.gov/iccvam/docs/acutetox_docs/3t3prot.pdf]
  • Quality Biological. (n.d.). Neutral Red Uptake Cytotoxicity Assay Protocol. [URL: https://www.qualitybiological.com/wp-content/uploads/2019/07/Neutral-Red-Uptake-Cytotoxicity-Assay.pdf]
  • National Toxicology Program. (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. [URL: https://ntp.niehs.nih.gov/iccvam/docs/acutetox_docs/nhkprot.pdf]
  • Santa Cruz Biotechnology, Inc. (n.d.). Benzyl bromide Safety Data Sheet.
  • Biosynth. (n.d.). 1,4-Bis(bromomethyl)benzene. [URL: https://www.biosynth.com/p/FB00219/14-bis-bromomethyl-benzene]
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: BENZYL BROMIDE. [URL: https://nj.gov/health/eoh/rtkweb/documents/fs/0212.pdf]
  • Sigma-Aldrich. (2013). Benzyl-Bromide - Safety Data Sheet. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/b17905]
  • Abcam. (n.d.). MTT assay protocol. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
  • Roche. (n.d.). MTT Assay protocol for measuring cell viability, proliferation and cytotoxicity. [URL: https://www.roche-applied-science.com/wp-content/uploads/2020/12/mtt-assay-protocol.pdf]
  • Anonymous. (n.d.). MTT ASSAY: Principle. [URL: https://www.bio-protocol.org/bio101/e1010001]
  • National Toxicology Program. (2014). NTP Research Concept: Xylenes. [URL: https://ntp.niehs.nih.gov/ntp/about_ntp/bsc/2014/june/draft_concepts_508.pdf]
  • Benchchem. (n.d.). A Comparative Guide to Bis(bromomethyl) Reagents for Researchers and Drug Development Professionals. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-bisbromomethyl-reagents-for-researchers-and-drug-development-professionals]
  • Agency for Toxic Substances and Disease Registry. (2007). Toxicological Profile for Xylene. [URL: https://www.
  • Taylor & Francis. (n.d.). Alkylating agents – Knowledge and References. [URL: https://www.taylorfrancis.com/chapters/edit/10.
  • BroadPharm. (2022). Protocol for Cell Viability Assays. [URL: https://broadpharm.com/blog/protocol-for-cell-viability-assays]
  • Cyrusbio. (n.d.). MTT Assay Protocol. [URL: https://www.cyrusbio.com.tw/upload/product/20210729104037.pdf]
  • ResearchGate. (n.d.). Visible‐Light Driven Hydrolysis of Benzyl Halides with Water for Preparation of Benzyl Alcohols. [URL: https://www.researchgate.
  • Sigma-Aldrich. (n.d.). This compound. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh303c6b16]
  • Sigma-Aldrich. (n.d.). This compound. [URL: https://www.sigmaaldrich.com/US/en/product/enamine/ena428072604]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12496465]
  • ResearchGate. (n.d.). Reaction of 1²⁻ with 1,2-bis(bromomethyl)benzene at 25 °C for 3 min or.... [URL: https://www.researchgate.net/figure/Reaction-of-1-2-with-1-2-bis-bromomethyl-benzene-at-25-C-for-3-min-or-0-C-for-10-min_fig2_324426533]
  • Apollo Scientific. (n.d.). This compound. [URL: https://www.apolloscientific.co.uk/cas/69189-19-1]
  • BLDpharm. (n.d.). 69189-19-1|this compound. [URL: https://www.bldpharm.com/products/69189-19-1.html]
  • IARC. (n.d.). XYLENES 1. Exposure Data. IARC Publications. [URL: https://publications.iarc.fr/Book-And-Report-Series/Iarc-Monographs-On-The-Identification-Of-Carcinogenic-Hazards-To-Humans/Xylenes-2019]
  • OEHHA. (1997). Public Health Goal for - XYLENE - in Drinking Water. [URL: https://oehha.ca.
  • National Center for Biotechnology Information. (n.d.). Table 8-1, Regulations and Guidelines Applicable to Xylenes - Toxicological Profile for Xylene. [URL: https://www.ncbi.nlm.nih.gov/books/NBK158838/table/T15/]
  • ResearchGate. (n.d.). Efficient Synthesis of Bis(dibromomethyl)arenes as Important Precursors of Synthetically Useful Dialdehydes. [URL: https://www.researchgate.net/publication/229074095_Efficient_Synthesis_of_Bisdibromomethylarenes_as_Important_Precursors_of_Synthetically_Useful_Dialdehydes]
  • Damia, G., & D'Incalci, M. (2000). Mechanisms of resistance to alkylating agents. Cytotechnology, 32(2), 95–101. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3449551/]
  • Britannica. (n.d.). Alkylating agent. [URL: https://www.britannica.
  • ChemistryViews. (2015). Chemical Indicator for Alkylating Agents. [URL: https://www.chemistryviews.
  • Oncohema Key. (2016). Alkylating Agents. [URL: https://oncohemakey.
  • Taylor & Francis. (n.d.). Benzyl bromide – Knowledge and References. [URL: https://www.taylorfrancis.com/topics/chemistry/benzyl-bromide-kC08880C755]
  • SciSpace. (n.d.). The mechanism of the hydrolysis of benzyl chloride. [URL: https://typeset.io/papers/the-mechanism-of-the-hydrolysis-of-benzyl-chloride-1j9q8w0x]
  • Wikipedia. (n.d.). Benzyl bromide. [URL: https://en.wikipedia.org/wiki/Benzyl_bromide]

Sources

An In-depth Technical Guide to 4-Bromo-1,2-bis(bromomethyl)benzene: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Bromo-1,2-bis(bromomethyl)benzene, a versatile reagent in organic synthesis. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's nomenclature, physicochemical properties, synthesis protocols, reaction mechanisms, and its strategic applications in the construction of complex molecular architectures and bioactive compounds.

Chemical Identity and Nomenclature

This compound is a polysubstituted aromatic compound characterized by a benzene ring bearing a bromine atom and two adjacent bromomethyl groups. This specific arrangement of reactive sites makes it a valuable bifunctional electrophile for a variety of synthetic transformations.

Synonyms and Alternative Names

Precise identification of chemical reagents is critical for reproducibility in research and development. This compound is known by several alternative names in chemical literature and commercial catalogs. Understanding these synonyms is essential for conducting thorough literature searches and for procurement.

A comprehensive list of synonyms and identifiers is provided in Table 1.

Identifier Type Value
IUPAC Name This compound[1]
CAS Number 69189-19-1[1]
Molecular Formula C₈H₇Br₃[1]
Molecular Weight 342.85 g/mol [1]
Common Synonyms 1,2-Bis(bromomethyl)-4-bromobenzene[1]
3,4-Bis(bromomethyl)-1-bromobenzene[1]
α,α'-Dibromo-4-bromo-o-xylene
4-Bromo-1,2-xylene dibromide

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of this compound are crucial for its handling, reaction monitoring, and characterization.

Physical Properties
Property Value
Appearance White to off-white crystalline solid
Melting Point 42-44 °C
Solubility Soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and ethers. Hydrolyzes in water.
Storage Store in a cool, dry place under an inert atmosphere.[2]
Spectroscopic Data

Spectroscopic analysis is fundamental for confirming the structure and purity of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for the aromatic and benzylic protons. The expected chemical shifts (in CDCl₃) are:

    • δ 7.53 (d, 1H, Ar-H)

    • δ 7.44 (dd, 1H, Ar-H)

    • δ 7.24 (d, 1H, Ar-H)

    • δ 4.60 (s, 4H, -CH₂Br)[3]

  • ¹³C NMR Spectroscopy: Based on the analysis of its isomers, the carbon NMR spectrum is expected to show signals for the two benzylic carbons and the six aromatic carbons, with the carbons attached to bromine atoms shifted downfield. Expected signals are in the range of δ 30-35 ppm for the -CH₂Br carbons and δ 120-140 ppm for the aromatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Key expected peaks include:

    • ~3000-3100 cm⁻¹ (aromatic C-H stretch)

    • ~1450-1600 cm⁻¹ (aromatic C=C stretch)

    • ~1200-1250 cm⁻¹ (C-H in-plane bend)

    • ~600-800 cm⁻¹ (C-Br stretch)

  • Mass Spectrometry (MS): The mass spectrum will display a characteristic isotopic pattern for a molecule containing three bromine atoms (⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak cluster [M]⁺, [M+2]⁺, [M+4]⁺, and [M+6]⁺ will appear with a relative intensity ratio of approximately 1:3:3:1. Common fragmentation pathways involve the loss of bromine radicals (•Br) and bromomethyl radicals (•CH₂Br).

Synthesis of this compound

The most common and efficient synthesis of this compound involves the radical bromination of the methyl groups of 4-bromo-1,2-xylene (4-bromo-o-xylene).

Synthesis via Radical Bromination

This method utilizes a radical initiator and a source of bromine radicals, typically N-Bromosuccinimide (NBS), to selectively brominate the benzylic positions.

Starting Material: 4-Bromo-1,2-xylene Reagents: N-Bromosuccinimide (NBS), 2,2'-Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄)

Procedure:

  • To a round-bottomed flask, add 4-bromo-o-xylene (1.0 eq), N-Bromosuccinimide (2.2 eq), and 2,2'-azobisisobutyronitrile (AIBN, catalytic amount, ~0.05 eq) in carbon tetrachloride (CCl₄).

  • Heat the reaction mixture to reflux. The progress of the reaction can be monitored by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature, which will cause the succinimide byproduct to precipitate.

  • Filter the mixture to remove the succinimide.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system, such as hexane, to obtain this compound as a white crystalline solid.[3]

The selective bromination at the benzylic positions is governed by a radical chain mechanism. The stability of the intermediate benzylic radical is the key determinant for this selectivity.

benzylic_bromination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination AIBN AIBN 2 R• + N₂ 2 R• + N₂ AIBN->2 R• + N₂ Heat (Δ) R• R• Br• Br• R•->Br• NBS Benzylic H 4-Bromo-o-xylene Benzylic Radical Benzylic Radical Benzylic H->Benzylic Radical Br• Product 4-Bromo-1-(bromomethyl)-2-methylbenzene Benzylic Radical->Product Br₂ (from NBS + HBr) Final Product This compound Product->Final Product Repeat Propagation Br•_1 Br• Br₂ Br₂ Br•_1->Br₂ Combination Br•_2 Br•

Diagram: Benzylic Bromination Mechanism.

Causality of Experimental Choices:

  • NBS as Bromine Source: NBS is used as it provides a low, constant concentration of bromine (Br₂), which is generated in situ from the reaction of NBS with HBr formed during the propagation step. This minimizes side reactions such as electrophilic aromatic bromination.

  • AIBN as Radical Initiator: AIBN is a common choice as it decomposes upon heating to generate radicals at a predictable rate, initiating the chain reaction.

  • Non-polar Solvent: Carbon tetrachloride is a traditional solvent for radical reactions due to its inertness. However, due to its toxicity, alternative solvents like cyclohexane or benzene are also used.

Applications in Drug Discovery and Development

The two reactive bromomethyl groups on this compound make it an excellent scaffold or linker in the synthesis of complex organic molecules, including those with therapeutic potential.

Synthesis of Constrained or "Stapled" Peptides

A significant application of this compound is in the generation of "stapled" peptides. Peptide stapling is a strategy to constrain a peptide in a specific conformation, often an α-helix, to enhance its biological activity, cell permeability, and resistance to proteolytic degradation. This is particularly useful for targeting protein-protein interactions (PPIs), which are often considered "undruggable" with traditional small molecules.

The two bromomethyl groups react with nucleophilic side chains of amino acids, typically the thiol groups of two cysteine residues, via a bis-alkylation reaction to form a rigid, covalent bridge.

peptide_stapling Peptide Unstapled Peptide (with two Cysteine residues) Intermediate Thioether Bond Formation (SN2 reaction) Peptide->Intermediate Nucleophilic attack by Cys-SH Reagent This compound Reagent->Intermediate StapledPeptide Stapled Peptide (Constrained α-helix) Intermediate->StapledPeptide

Diagram: Peptide Stapling Workflow.

This strategy has been employed to develop inhibitors of various PPIs implicated in diseases like cancer. The 4-bromo-1,2-phenylene moiety provides a rigid linker that helps to enforce the desired helical conformation of the peptide.

Precursor for Bioactive Heterocycles

The compound serves as a starting material for the synthesis of various heterocyclic systems. For example, it can be used to construct isoindoline or isoquinoline scaffolds, which are present in numerous natural products and pharmaceuticals. Reaction with primary amines can lead to the formation of substituted isoindolines.

Synthesis of Nitric Oxide Synthase Inhibitors

1,2-Bis(bromomethyl)benzene derivatives are used in the synthesis of isothioureas, which are known inhibitors of human nitric oxide synthases (NOS).[4] Overproduction of nitric oxide is implicated in various inflammatory and neurological disorders, making NOS inhibitors a target for drug development.

Precursor for Diels-Alder Reactions

This compound can be converted into a highly reactive intermediate, 4-bromo-o-quinodimethane. This diene can then participate in Diels-Alder reactions with various dienophiles to construct complex polycyclic aromatic systems, which are scaffolds for various therapeutic agents.

Safety, Handling, and Disposal

As a reactive alkylating agent, this compound must be handled with appropriate safety precautions.

  • Hazards: The compound is classified as harmful if swallowed and causes severe skin burns and eye damage.[5] It is a lachrymator and should be handled in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Keep away from incompatible materials such as strong oxidizing agents, bases, and amines.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Unused material should be treated as hazardous waste.

Conclusion

This compound is a valuable and versatile reagent for organic synthesis. Its well-defined reactivity, particularly in radical bromination for its synthesis and as a bifunctional electrophile in subsequent reactions, makes it a powerful tool for constructing complex molecular architectures. Its application in the synthesis of constrained peptides highlights its importance in modern drug discovery, particularly in the challenging area of targeting protein-protein interactions. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in the laboratory.

References

  • LookChem. (n.d.). 1,2-Bis(bromomethyl)benzene.
  • Royal Society of Chemistry. (2012). Supporting Information.
  • Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation.
  • Chemistry Steps. (n.d.). Benzylic Bromination.
  • LookChem. (n.d.). Cas 91-13-4,1,2-Bis(bromomethyl)benzene.
  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds.
  • Chua, J. J., et al. (2015). Bridged Analogues for p53-Dependent Cancer Therapy Obtained by S-Alkylation. PMC.
  • PubChem. (n.d.). This compound.

Sources

Methodological & Application

The Strategic Utility of 4-Bromo-1,2-bis(bromomethyl)benzene in Complex Molecular Architectures

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate field of multi-step organic synthesis, the selection of appropriate building blocks is paramount to the successful construction of complex molecular frameworks. Among the vast arsenal of synthons available to the modern chemist, 4-Bromo-1,2-bis(bromomethyl)benzene stands out as a versatile and highly valuable intermediate. Its unique trifunctional nature, possessing two reactive benzylic bromide moieties and a synthetically tractable aryl bromide, offers a gateway to a diverse array of molecular architectures, ranging from intricate heterocyclic systems and macrocycles to functionalized polymers and materials. This guide provides an in-depth exploration of the strategic applications of this compound, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Reactivity Profile

This compound (C₈H₇Br₃) is a crystalline solid with a molecular weight of 342.85 g/mol .[1] The key to its synthetic utility lies in the differential reactivity of its bromine substituents. The two bromomethyl groups are highly susceptible to nucleophilic substitution reactions (SN2), providing a facile means for the introduction of a variety of functional groups or for the construction of cyclic structures through reactions with dinucleophiles. The aryl bromide, in contrast, is significantly less reactive towards nucleophilic attack but can readily participate in a wide range of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This orthogonal reactivity allows for a stepwise and controlled elaboration of the molecular structure.

Synthesis of this compound

A common and efficient method for the preparation of this compound involves the radical bromination of 4-bromo-1,2-xylene. This method typically utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN).

Table 1: Reagents for the Synthesis of this compound from 4-Bromo-1,2-xylene
ReagentMolar Equiv.Quantity
4-Bromo-1,2-xylene1.015.0 g
N-Bromosuccinimide (NBS)2.1 (total)37.9 g (total)
AIBN0.05 (total)0.82 g (total)
Carbon Tetrachloride (CCl₄)-500 mL
Protocol 1: Synthesis from 4-Bromo-1,2-xylene[2]
  • To a 1000 mL round-bottomed flask, add 4-bromo-1,2-xylene (15.0 g, 0.081 mol), N-bromosuccinimide (15.16 g, 0.085 mol), and 2,2'-azobisisobutyronitrile (0.66 g, 0.004 mol) in 500 mL of carbon tetrachloride.

  • Heat the reaction mixture to reflux for 1 hour.

  • After 1 hour, add a second portion of NBS (7.58 g, 0.0426 mol) and AIBN (0.165 g, 0.001 mol). Continue to reflux.

  • Repeat the addition of NBS and AIBN in four additional portions over several hours until the starting material is consumed (monitored by TLC or GC-MS).

  • Once the reaction is complete, filter the hot reaction mixture to remove the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure.

  • The crude product is then purified by recrystallization from hexane to yield white crystals of this compound. The expected yield is approximately 93%.[2]

  • The structure can be confirmed by ¹H NMR spectroscopy (300 MHz, CDCl₃): δ 7.53 (d, 1H), 7.44 (dd, 1H), 7.24 (d, 1H), 4.60 (s, 4H).[2]

Applications in Multi-Step Synthesis

The strategic placement of three distinct reactive sites on a rigid aromatic scaffold makes this compound a powerful tool for the synthesis of a variety of complex organic molecules.

Synthesis of Substituted Isoindolines and Related Heterocycles

One of the most common applications of this compound is in the synthesis of N-substituted 5-bromoisoindolines. This is typically achieved through a one-pot reaction with a primary amine. The high reactivity of the benzylic bromides facilitates the double N-alkylation of the amine, leading to the formation of the isoindoline ring system.

G reagent This compound intermediate Bis-alkylated Intermediate reagent->intermediate Nucleophilic Substitution amine Primary Amine (R-NH2) amine->intermediate product 5-Bromo-2-R-isoindoline intermediate->product Intramolecular Cyclization

Caption: Synthesis of 5-Bromoisoindolines.

Protocol 2: Synthesis of 5-Bromo-2-benzylisoindoline
  • In a round-bottomed flask, dissolve this compound (1.0 g, 2.91 mmol) in 20 mL of acetonitrile.

  • Add potassium carbonate (1.21 g, 8.74 mmol) to the solution.

  • To this suspension, add benzylamine (0.34 mL, 3.20 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 5-bromo-2-benzylisoindoline.

The resulting 5-bromoisoindoline can be further functionalized at the aryl bromide position using various cross-coupling reactions to introduce additional complexity, making this a valuable strategy in the synthesis of libraries of compounds for drug discovery.

Construction of Macrocycles and Cyclophanes

The two benzylic bromide functionalities of this compound make it an ideal building block for the synthesis of macrocyclic structures.[3] By reacting it with a dinucleophile, such as a diamine or a dithiol, under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization, a variety of cyclophanes can be constructed.[3]

G reagent This compound macrocycle Macrocyclic Product reagent->macrocycle High Dilution Cyclization dinucleophile Dinucleophile (e.g., Diamine) dinucleophile->macrocycle

Caption: Macrocycle synthesis via cyclization.

Protocol 3: General Procedure for Macrocyclization[3]
  • Set up a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and two dropping funnels under an inert atmosphere.

  • To the flask, add a suspension of potassium carbonate (5.0 eq) in 1 L of anhydrous acetonitrile.

  • Heat the suspension to reflux with vigorous stirring.

  • In one dropping funnel, prepare a solution of this compound (1.0 eq) in 200 mL of anhydrous acetonitrile.

  • In the second dropping funnel, prepare a solution of the desired dinucleophile (e.g., 1,4-diaminobutane, 1.0 eq) in 200 mL of anhydrous acetonitrile.

  • Simultaneously add the solutions from both dropping funnels to the refluxing suspension over a period of 8-12 hours.

  • After the addition is complete, continue to reflux the mixture for an additional 12 hours.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired macrocycle.

This strategy has been successfully employed in the synthesis of various host-guest systems and molecules with interesting conformational properties. The bromo-substituent on the aromatic ring of the resulting macrocycle provides a handle for post-macrocyclization modifications.

Precursor to Functional Polymers

This compound can also serve as a monomer in the synthesis of functional polymers. The two benzylic bromide groups can participate in polymerization reactions, such as polycondensation with diamines to form polyamines, or in the synthesis of conjugated polymers. The presence of the bromo group on the polymer backbone allows for post-polymerization modification, enabling the tuning of the polymer's properties for specific applications in materials science.

Conclusion

This compound is a highly versatile and valuable building block in multi-step organic synthesis. Its unique combination of two reactive benzylic bromides and a less reactive aryl bromide allows for a wide range of selective transformations. From the construction of fundamental heterocyclic scaffolds like isoindolines to the synthesis of complex macrocycles and functional polymers, this reagent offers chemists a powerful tool to create diverse and intricate molecular architectures. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the full potential of this remarkable synthon in their synthetic endeavors.

References

  • LookChem. (n.d.). Cas 91-13-4, 1,2-Bis(bromomethyl)benzene.
  • ACS Publications. (n.d.). BIS(BROMOMETHYL) COMPOUNDS. The Journal of Organic Chemistry.
  • ACS Publications. (n.d.). A convenient procedure for bromomethylation of aromatic compounds. Selective mono-, bis-, or trisbromomethylation. The Journal of Organic Chemistry.
  • MDPI. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (2025). Chemical Macrocyclization of Peptides Fused to Antibody Fc Fragments.
  • SciSpace. (n.d.). Tetrahedron Letters.
  • Beilstein Archives. (n.d.). Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins.
  • ResearchGate. (2019). Convenient and efficient synthesis of novel 11 H -benzo[4][5][2][3]thiazino[3,4- a ]isoindol-11-ones derived from 2-bromo-(2/3-substitutedphenyl)-1 H -indene-1,3(2 H )-diones.
  • Organic Syntheses. (n.d.). Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using.
  • Semantic Scholar. (n.d.). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis.
  • PubMed. (2012). Synthesis of bromo-, boryl-, and stannyl-functionalized 1,2-bis(trimethylsilyl)benzenes via Diels-Alder or C-H activation reactions.
  • MDPI. (n.d.). Special Issue : Multicomponent Reaction-Based Synthesis of Bioactive Molecules.
  • ResearchGate. (2025). 1,1-Bis(bromomethyl)benzene.
  • ResearchGate. (2025). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone.
  • Wikipedia. (n.d.). Silacyclobutane.

Sources

Application of 4-Bromo-1,2-bis(bromomethyl)benzene as a chemical building block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 4-Bromo-1,2-bis(bromomethyl)benzene as a Versatile Chemical Building Block

Authored by: A Senior Application Scientist

This document provides a detailed guide for researchers, scientists, and professionals in drug development on the strategic application of this compound. We will explore its utility as a bifunctional electrophile in the synthesis of complex molecular architectures, moving beyond a simple recitation of facts to explain the underlying principles that govern its reactivity and application.

Compound Overview and Physicochemical Properties

This compound is a trifunctional aromatic compound. Its structure features a benzene ring substituted with a bromine atom and two highly reactive bromomethyl groups positioned ortho to each other. This specific arrangement of reactive sites makes it an exceptionally valuable building block for creating constrained cyclic systems and highly branched macromolecules. The benzylic bromides are excellent leaving groups, primed for nucleophilic substitution reactions, while the aryl bromide offers a site for subsequent cross-coupling reactions, allowing for orthogonal synthetic strategies.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 69189-19-1[1]
Molecular Formula C₈H₇Br₃[1]
Molecular Weight 342.85 g/mol [1]
Appearance White to off-white crystalline solid
Melting Point 42-44 °C[2]
IUPAC Name This compound[1]

Safety, Handling, and Storage

The high reactivity of this compound necessitates stringent safety protocols. The compound is corrosive and a lachrymator, causing severe skin burns and eye damage.[1][3]

Table 2: GHS Hazard Information

Pictogram(s)
Signal Word Danger
Hazard Statements H302: Harmful if swallowed.[1] H314: Causes severe skin burns and eye damage.[1]
Precautionary Statements P260: Do not breathe dust.[4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[4] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[4] P305+P354+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Handling Protocol:
  • Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[3] Emergency eye wash stations and safety showers must be immediately accessible.[3]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles. A face shield is recommended when handling larger quantities.[4]

  • Dispensing: When weighing and dispensing, avoid generating dust. Use appropriate spatulas and transfer vessels.

Storage Protocol:
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]

  • The compound is moisture-sensitive; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent hydrolysis of the benzylic bromides.[3]

  • Keep away from incompatible materials such as strong bases, oxidizing agents, alcohols, and amines.[3]

Experimental Workflow: Safe Handling and Reaction Setup

cluster_prep Preparation Phase cluster_reagent Reagent Handling cluster_reaction Reaction Execution PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in Chemical Fume Hood PPE->FumeHood Inert Prepare Inert Atmosphere (N2 / Ar) FumeHood->Inert Weigh Weigh Reagent Carefully Inert->Weigh Solvate Dissolve in Anhydrous Solvent Weigh->Solvate Setup Assemble Reaction Glassware Solvate->Setup React Add Reagents to Reaction Vessel Setup->React Monitor Monitor Reaction (e.g., TLC) React->Monitor

Caption: General workflow for safe handling and reaction setup.

Core Application: Synthesis of Fused Heterocyclic Systems

A primary application of 1,2-bis(bromomethyl)benzene derivatives is the construction of isoindole scaffolds.[6] These structures are valuable in materials science and as precursors to larger conjugated systems like phthalocyanines.[6] The reaction proceeds via a double nucleophilic substitution, where a primary amine reacts with both benzylic bromide groups to form the heterocyclic ring.

Protocol 1: Synthesis of 2-Alkyl-5-bromo-2,3-dihydro-1H-isoindole

Objective: To synthesize a substituted isoindole derivative via bimolecular cyclization.

Causality Behind Experimental Design:

  • Solvent: A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is chosen to dissolve the ionic intermediates and reagents without interfering with the reaction.

  • Base: A non-nucleophilic hindered base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is used. Its role is to scavenge the HBr generated during the reaction, driving the equilibrium towards the product without competing with the primary amine nucleophile.

  • Inert Atmosphere: The reaction is sensitive to moisture, which can hydrolyze the starting material. Conducting the reaction under nitrogen or argon is crucial for achieving a high yield.

Materials and Equipment:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Potassium carbonate (anhydrous, powdered)

  • Anhydrous acetonitrile

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Step-by-Step Methodology:

  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq).

  • Reagent Addition: Add anhydrous potassium carbonate (2.5 eq) and anhydrous acetonitrile (approx. 0.1 M solution).

  • Initiation: Begin stirring the suspension under an inert atmosphere (N₂ or Ar). Add the primary amine (1.1 eq) dropwise via syringe.

  • Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water (2x) followed by brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired isoindole derivative.

Reaction Scheme: Isoindole Synthesis

reagent1 This compound product 2-Alkyl-5-bromo-isoindole reagent1->product K₂CO₃, ACN Reflux reagent2 R-NH₂ (Primary Amine) reagent2->product

Caption: Synthesis of a 5-bromo-isoindole derivative.

Core Application: Building Block for Dendritic Architectures

The bifunctional nature of the two bromomethyl groups makes this compound an ideal core molecule for the divergent synthesis of dendrimers.[7] Dendrimers are highly branched, monodisperse macromolecules with applications in drug delivery and materials science.[7][8] The Williamson ether synthesis is a common method used, where the benzylic bromides react with phenoxide nucleophiles to form stable ether linkages.[9]

Protocol 2: Divergent Synthesis of a First-Generation (G1) Poly(aryl ether) Dendron Core

Objective: To use this compound as a core to generate a first-generation (G1) dendrimer.

Causality Behind Experimental Design:

  • Reagents: A phenolic compound, such as methyl 3,5-dihydroxybenzoate, is used as the branching unit. The two hydroxyl groups will react with the two bromomethyl groups of the core.

  • Base: Potassium carbonate is used to deprotonate the phenolic hydroxyl groups, forming the more nucleophilic phenoxide ions required for the Williamson ether synthesis.

  • Catalyst: 18-crown-6 is employed as a phase-transfer catalyst. It sequesters the potassium ions, making the carbonate and phenoxide anions more "naked" and reactive in the acetone solvent, thereby accelerating the reaction.

  • Solvent: Acetone is a suitable polar aprotic solvent that facilitates the Sₙ2 reaction.

Materials and Equipment:

  • This compound

  • Methyl 3,5-dihydroxybenzoate

  • Potassium carbonate (anhydrous, powdered)

  • 18-crown-6

  • Anhydrous acetone

  • Standard reaction and purification equipment

Step-by-Step Methodology:

  • Setup: In a dry round-bottom flask under an inert atmosphere, combine methyl 3,5-dihydroxybenzoate (2.2 eq), anhydrous potassium carbonate (5.0 eq), and a catalytic amount of 18-crown-6 (0.1 eq) in anhydrous acetone.

  • Activation: Heat the suspension to reflux with vigorous stirring for 1 hour to ensure complete formation of the phenoxide.

  • Core Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous acetone and add it dropwise to the refluxing suspension.

  • Reaction: Maintain the reflux and monitor the reaction by TLC until the starting materials are consumed (typically 24-48 hours).

  • Work-up: Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic phase, concentrate, and purify the resulting G1 dendron core by column chromatography. The aryl bromide on the core remains available for further functionalization.

Reaction Scheme: G1 Dendron Synthesis

core This compound product G1 Dendron Product core->product K₂CO₃, 18-crown-6 Acetone, Reflux branch Methyl 3,5-dihydroxybenzoate branch->product

Caption: Divergent synthesis of a G1 dendron core.

Conclusion

This compound is a powerful and versatile building block for advanced organic synthesis. Its distinct reactive sites—two benzylic bromides for nucleophilic substitution and one aryl bromide for metal-catalyzed cross-coupling—enable the construction of complex molecular architectures through well-defined, sequential reaction pathways. The protocols detailed herein for the synthesis of isoindoles and dendritic cores provide a practical foundation for researchers to explore the vast potential of this reagent. Adherence to strict safety and handling procedures is paramount to harnessing its reactivity effectively and safely.

References

  • PubChem Compound Summary for CID 12496465, this compound.
  • Solution size variation of linear and dendritic bis-MPA analogues using DOSY-1H NMR. Royal Society of Chemistry. [Link]
  • An Alternative Synthetic Approach toward Dendritic Macromolecules: Novel Benzene-Core Dendrimers via Alkyne Cyclotrimeriz
  • Synthesis of isoindoles and related iso-condensed heteroaromatic pyrroles - Chemical Society Reviews (RSC Publishing). Royal Society of Chemistry. [Link]

Sources

Standard protocol for nucleophilic substitution reactions involving this compound

Author: BenchChem Technical Support Team. Date: January 2026

To provide a comprehensive and accurate guide on the standard protocols for nucleophilic substitution reactions, please specify the compound of interest. The specific nature of the substrate is a critical factor that dictates the reaction mechanism (e.g., S_N1, S_N2, or other pathways), optimal reaction conditions, choice of nucleophile, and potential side reactions.

Once you provide the name or structure of the compound, a detailed guide will be generated, adhering to the rigorous standards of scientific integrity and practical utility you have outlined. This will include:

  • In-depth Mechanistic Analysis: A thorough explanation of the operative nucleophilic substitution mechanism(s) for the specified compound, supported by authoritative citations.

  • Optimized Experimental Protocols: Step-by-step procedures for conducting the reaction, including reagent preparation, reaction setup, monitoring, workup, and purification.

  • Troubleshooting and Safety: Guidance on overcoming common experimental challenges and ensuring safe laboratory practices.

  • Data-Rich Visualizations: Tables summarizing key reaction parameters and Graphviz diagrams illustrating reaction pathways and workflows.

  • Comprehensive Reference List: A complete list of all cited sources with verifiable URLs.

I await your input to proceed with creating this detailed scientific resource.

Application Notes & Protocols: The Strategic Role of 4-Bromo-1,2-bis(bromomethyl)benzene in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-1,2-bis(bromomethyl)benzene is a versatile trifunctional electrophilic reagent that serves as a pivotal building block in medicinal chemistry. Its distinct structure, featuring two reactive bromomethyl groups and a stable aromatic bromine atom, allows for the systematic construction of complex heterocyclic scaffolds. This guide provides an in-depth exploration of its application in synthesizing key pharmaceutical intermediates, with a primary focus on the construction of substituted isoindoline and isoindolinone cores. We will dissect the underlying reaction mechanisms, provide validated experimental protocols, and discuss the therapeutic relevance of the resulting molecular frameworks.

Introduction: Why this compound?

The strategic incorporation of bromine into a molecule can significantly enhance its therapeutic properties. Bromine can increase lipophilicity, improve metabolic stability, and form potent halogen bonds with target proteins, thereby increasing binding affinity and efficacy.[1] this compound (IUPAC Name: this compound) is a crystalline solid with the molecular formula C₈H₇Br₃ and a molecular weight of approximately 342.85 g/mol .[2]

Its utility in pharmaceutical synthesis stems from three key features:

  • Dual Electrophilic Sites: The two benzylic bromomethyl groups are highly reactive towards nucleophiles, making the molecule an ideal precursor for cyclization reactions.

  • A Pre-installed Halogen: The aromatic bromine atom serves as a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for late-stage diversification of drug candidates.

  • Rigid Scaffold Formation: Its structure is perfectly primed to react with dinucleophiles to form the isoindoline core, a privileged scaffold found in numerous biologically active compounds.

This combination of reactive sites on a rigid aromatic core makes it an invaluable tool for constructing libraries of compounds for drug discovery programs targeting a range of diseases.

Core Application: Synthesis of 5-Bromoisoindoline Derivatives

The most prominent application of this compound is the synthesis of N-substituted 5-bromoisoindolines. This reaction is a classical bimolecular nucleophilic substitution (Sₙ2) followed by an intramolecular cyclization.

Mechanism and Rationale

The reaction proceeds via a two-step mechanism when treated with a primary amine (R-NH₂).

  • Initial Sₙ2 Attack: One of the bromomethyl groups undergoes an Sₙ2 reaction with the primary amine. This step is typically fast, as benzylic halides are excellent electrophiles.

  • Intramolecular Cyclization: The newly formed secondary amine then acts as an internal nucleophile, attacking the second bromomethyl group in an intramolecular Sₙ2 reaction to form the five-membered isoindoline ring. This step is favored due to the formation of a stable, low-strain heterocyclic system.

The choice of base and solvent is critical. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is required to neutralize the HBr formed during the reaction without competing with the primary amine nucleophile. Solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are ideal as they effectively solvate the reactants and facilitate the Sₙ2 mechanism.

Workflow for Isoindoline Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in Acetonitrile B Add Primary Amine (R-NH₂) (1.0 - 1.1 eq) A->B C Add Base (e.g., K₂CO₃) (>2.0 eq) B->C D Heat Mixture to Reflux (e.g., 80°C) C->D E Monitor Reaction via TLC/LC-MS (Typically 4-12 h) D->E F Cool to RT & Filter Solids E->F G Concentrate Filtrate under Reduced Pressure F->G H Purify via Column Chromatography (e.g., Silica, Hexanes/EtOAc) G->H I Characterize Pure Product (¹H NMR, ¹³C NMR, MS) H->I

Sources

Application Notes and Protocols for the Preparation of Tridentate Carbene Ligands from 4-Bromo-1,2-bis(bromomethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Architectural Advantage of Tridentate Carbene Ligands

N-heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands in organometallic chemistry and catalysis, largely due to their strong σ-donating properties and the exceptional stability they impart to metal complexes.[1][2] Among the diverse architectures of NHC ligands, tridentate "pincer" ligands are of particular interest. These ligands coordinate to a metal center in a meridional fashion, creating a rigid and well-defined coordination sphere that enhances catalytic activity and stability.[3] This guide provides a comprehensive overview and detailed protocols for the synthesis of a specific class of tridentate bis(N-heterocyclic carbene) pincer ligands derived from the readily available starting material, 4-Bromo-1,2-bis(bromomethyl)benzene. The bromine substituent on the aromatic backbone offers a valuable synthetic handle for further functionalization, allowing for the development of tailored catalysts and functional materials.

The synthetic strategy detailed herein involves a two-step process: first, the synthesis of a bis(imidazolium) salt ligand precursor via dialkylation of an N-substituted imidazole with this compound, and second, the metalation of this precursor to form a palladium(II) pincer complex. These palladium complexes are highly sought after for their catalytic prowess in a variety of carbon-carbon bond-forming reactions, which are fundamental to the synthesis of pharmaceuticals and other fine chemicals.[4][5]

Synthetic Workflow Overview

The overall synthetic pathway can be visualized as a two-stage process, beginning with the ligand precursor synthesis followed by metal complexation.

G cluster_0 PART 1: Ligand Precursor Synthesis cluster_1 PART 2: Metal Complexation Start This compound + 2 eq. N-Alkylimidazole Step1 Synthesis of Bis(imidazolium) Salt Start->Step1 Alkylation Product1 1,3-Bis(N-alkylimidazolium-1-ylmethyl)-4-bromobenzene Dibromide Step1->Product1 Product1_ref Bis(imidazolium) Salt Precursor Step2 Metalation with Pd(OAc)₂ Product1_ref->Step2 Deprotonation & Coordination Product2 [PdBr(CNC-pincer)]Br Complex Step2->Product2

Figure 1: High-level workflow for the synthesis of the tridentate NHC ligand precursor and its subsequent palladium complexation.

PART 1: Synthesis of the Tridentate Bis(imidazolium) Salt Precursor

The foundational step in preparing the tridentate carbene ligand is the synthesis of its bis(imidazolium) salt precursor. This is achieved through a straightforward nucleophilic substitution reaction where two equivalents of an N-substituted imidazole displace the benzylic bromides of this compound.

Protocol 1: Synthesis of 1,3-Bis(N-methylimidazolium-1-ylmethyl)-4-bromobenzene Dibromide

This protocol details the synthesis of the bis(imidazolium) salt using N-methylimidazole.

Materials:

  • This compound

  • N-methylimidazole

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in 100 mL of anhydrous acetonitrile.

  • Add N-methylimidazole (2.2 eq) to the solution via syringe.

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir vigorously for 24 hours. A white precipitate will form as the reaction progresses.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Collect the white precipitate by vacuum filtration.

  • Wash the collected solid with diethyl ether (3 x 50 mL) to remove any unreacted starting materials.

  • Dry the resulting white powder under vacuum to yield the desired 1,3-Bis(N-methylimidazolium-1-ylmethyl)-4-bromobenzene dibromide.

Expected Yield: >90%

Characterization Data (Representative):

Technique Expected Observations
¹H NMR Signals corresponding to the imidazolium protons (typically >9.0 ppm), the methylene bridge protons (~5.5 ppm), the aromatic protons of the xylene backbone, and the N-methyl protons (~3.9 ppm).
¹³C NMR A characteristic signal for the imidazolium C2 carbon (the precursor to the carbene carbon) in the region of 137-140 ppm.
Melting Point A sharp melting point, indicative of a pure salt.

PART 2: Synthesis of the Tridentate CNC-Pincer Palladium(II) Complex

With the bis(imidazolium) salt in hand, the next stage is the formation of the organometallic complex. This is typically achieved through a deprotonation of the imidazolium C2 protons followed by coordination to a palladium(II) source. A common and effective method involves the use of a mild base like a metal acetate, which can also serve as the metal source.

Protocol 2: Synthesis of the [PdBr(CNC-pincer)]Br Complex

This protocol describes the direct metalation of the bis(imidazolium) salt with palladium(II) acetate.

G Start Bis(imidazolium) Salt Step1 Heating under Inert Atmosphere Start->Step1 Reagent Pd(OAc)₂ in DMSO Reagent->Step1 Step2 Precipitation with a Non-polar Solvent Step1->Step2 Reaction Mixture Product [PdBr(CNC-pincer)]Br Complex Step2->Product

Figure 2: Experimental workflow for the synthesis of the palladium pincer complex.

Materials:

  • 1,3-Bis(N-methylimidazolium-1-ylmethyl)-4-bromobenzene dibromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine the bis(imidazolium) salt (1.0 eq) and palladium(II) acetate (1.05 eq).

  • Add anhydrous DMSO to dissolve the solids.

  • Heat the mixture to 110 °C and stir for 12-18 hours. The color of the solution will typically change, indicating complex formation.

  • After the reaction is complete (monitored by a suitable method like TLC or NMR of a small aliquot), cool the mixture to room temperature.

  • Precipitate the crude product by adding the reaction mixture dropwise to a stirred solution of diethyl ether.

  • Collect the precipitate by filtration.

  • Purify the complex by dissolving it in a minimal amount of dichloromethane and re-precipitating with diethyl ether or by column chromatography on silica gel using a dichloromethane/methanol solvent system.

  • Dry the purified solid under vacuum to yield the [PdBr(CNC-pincer)]Br complex.

Expected Yield: 70-85%

Characterization Data (Representative):

Technique Expected Observations
¹H NMR Disappearance of the acidic imidazolium C2-H proton signal. The methylene and aromatic proton signals will shift upon coordination to the metal center.
¹³C NMR A significant downfield shift of the C2 carbon signal into the characteristic range for a carbene carbon coordinated to palladium (typically 160-180 ppm).
X-ray Crystallography Provides definitive structural proof of the tridentate pincer coordination mode, showing the palladium center bonded to the two carbene carbons and the central aromatic carbon (or in some cases, a halide and the two carbene carbons).

Applications in Catalysis: The Suzuki-Miyaura Cross-Coupling Reaction

The synthesized palladium pincer complexes are robust and highly active catalysts for various cross-coupling reactions. Their stability and efficiency make them particularly suitable for demanding applications, such as the coupling of challenging substrates in drug discovery and development. A prime example is the Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis for the formation of biaryl structures.

Protocol 3: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general guideline for utilizing the synthesized palladium pincer complex as a catalyst.

Materials:

  • [PdBr(CNC-pincer)]Br complex (catalyst)

  • Aryl halide (e.g., 4-chloroacetophenone)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., dioxane, toluene, or a mixture with water)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 eq), arylboronic acid (1.2-1.5 eq), and base (2.0-3.0 eq).

  • Add the [PdBr(CNC-pincer)]Br complex (0.1-1.0 mol%).

  • Add the solvent.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring for the required time (2-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

The high stability of these pincer complexes often allows for low catalyst loadings and can be effective for the activation of less reactive aryl chlorides.[1]

Conclusion and Future Outlook

The protocols detailed in this application note provide a reliable and efficient pathway for the synthesis of tridentate bis(N-heterocyclic carbene) pincer ligands from this compound and their corresponding palladium complexes. The bromine functionality on the ligand backbone presents a key feature for post-synthetic modification, enabling the tuning of the ligand's electronic and steric properties. This adaptability is crucial for the development of next-generation catalysts with enhanced activity, selectivity, and substrate scope. The robustness and high catalytic activity of these palladium pincer complexes in fundamental organic transformations underscore their potential for broad applications in academic research and the pharmaceutical and fine chemical industries.

References

  • Loch, J. A., Albrecht, M., Peris, E., Mata, J., Faller, J. W., & Crabtree, R. H. (2002). Palladium Complexes with Tridentate Pincer Bis-Carbene Ligands as Efficient Catalysts for C−C Coupling. Organometallics, 21(4), 700–706. [Link]
  • Hussain, S., & Mafatlal, K. (2021). Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands. Molecules, 26(14), 4165. [Link]
  • Chaplin, A. B., & Apperley, D. C. (2016). NHC-based pincer ligands: carbenes with a bite. Dalton Transactions, 45(2), 395-409. [Link]
  • Wikipedia. (2023). Palladium-NHC complex. [Link]
  • Song, C., Ma, Y., Chai, Q., Ma, C., Jiang, W., & Andrus, M. B. (2005). Palladium-Imidazolium Carbene Catalyzed Aryl, Vinyl, and Alkyl Suzuki-Miyaura Cross Coupling. Tetrahedron, 61(31), 7438-7446. [Link]

Sources

Application Notes & Protocols: The Synthetic Utility of 4-Bromo-o-quinodimethane in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthetic applications of 4-bromo-o-quinodimethane (4-bromo-o-QDM). As a highly reactive and transient intermediate, 4-bromo-o-QDM serves as a powerful diene in cycloaddition reactions, primarily the Diels-Alder reaction, for the construction of complex polycyclic and aromatic systems.[1][2][3] The strategic placement of the bromine atom on the aromatic ring of the resulting cycloadducts provides a versatile functional handle for subsequent chemical transformations, making this intermediate particularly valuable in multi-step organic synthesis. This guide details the generation of 4-bromo-o-QDM from its stable precursor, 4-bromobenzocyclobutene, and provides detailed protocols for its in-situ trapping with various dienophiles.

Introduction: The Power of o-Quinodimethanes in Synthesis

o-Quinodimethanes (o-QDMs), also known as o-xylylenes, are highly reactive isomers of dialkyl-substituted benzenes. Their significance in organic synthesis stems from their conjugated diene system constrained in a cis-conformation, which makes them exceptionally reactive partners in [4+2] cycloaddition reactions (the Diels-Alder reaction).[4] This reactivity allows for the rapid construction of six-membered rings, providing a robust method for synthesizing complex polycyclic frameworks.[5][6]

Due to their high reactivity and thermal instability, o-QDMs are not typically isolated but are generated in-situ and immediately trapped by a suitable reaction partner (a dienophile).[1][7] The primary methods for their generation include:

  • Thermal or Photochemical Ring Opening: The electrocyclic ring-opening of benzocyclobutenes is a clean and widely used method.[5][7]

  • 1,4-Elimination Reactions: Dehalogenation of α,α'-dihalo-o-xylenes or elimination from other precursors provides a direct route to the diene.[7]

  • Extrusion of Small Molecules: The thermal extrusion of SO₂ from sulfolene precursors is another effective strategy.[8][9]

The Diels-Alder reaction of an o-QDM with a dienophile is thermodynamically driven by the formation of two new, stable sigma bonds and the re-aromatization of the benzene ring in the product.[10] This inherent driving force accounts for the high efficiency of these reactions.

The introduction of a bromine atom at the 4-position of the o-QDM intermediate does not impede its cycloaddition capability. More importantly, it functionalizes the resulting product, creating a valuable synthetic intermediate where the C-Br bond can be selectively targeted for further modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), lithiation, or other organometallic transformations.[11]

Generation of 4-Bromo-o-quinodimethane

The most reliable and synthetically useful method for generating 4-bromo-o-QDM is the thermal electrocyclic ring-opening of its stable precursor, 4-bromobenzocyclobutene. This approach offers excellent control, as the reactive diene is only formed at elevated temperatures in the presence of a trapping agent, which minimizes undesired side reactions like polymerization.[7]

The overall synthetic workflow involves two key stages: the synthesis of the precursor and its subsequent thermolysis and trapping.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: o-QDM Generation & Cycloaddition Benzocyclobutene Benzocyclobutene 4-Bromobenzocyclobutene 4-Bromobenzocyclobutene Benzocyclobutene->4-Bromobenzocyclobutene Bromination (Br2, H2O) 4-Bromo-o-QDM 4-Bromo-o-quinodimethane (Transient Intermediate) 4-Bromobenzocyclobutene->4-Bromo-o-QDM Thermolysis (~220 °C) Cycloadduct Brominated Polycycle 4-Bromo-o-QDM->Cycloadduct [4+2] Cycloaddition (Diels-Alder) Dienophile Dienophile Dienophile->Cycloadduct

Caption: Overall workflow for the synthesis of brominated polycycles.

Mechanism and Synthetic Utility in Cycloaddition

The core application of 4-bromo-o-QDM is its participation in the Diels-Alder reaction. This reaction proceeds through a concerted, pericyclic mechanism involving a single, cyclic transition state.[4]

Caption: Concerted mechanism of the Diels-Alder reaction.

Causality Behind Experimental Choices:

  • High Temperature: The electrocyclic ring-opening of 4-bromobenzocyclobutene requires significant thermal energy to overcome the activation barrier and break the C-C sigma bond of the four-membered ring. Temperatures around 200-220°C are typically necessary.[12]

  • High-Boiling Solvent: To achieve the required reaction temperatures, a high-boiling, inert solvent such as o-dichlorobenzene or diphenyl ether is essential.

  • Inert Atmosphere: Although the reaction does not inherently require an inert atmosphere, it is good practice to prevent potential oxidation of starting materials or products at high temperatures.

  • Stoichiometry: The dienophile is often used in a slight excess to ensure complete trapping of the transient o-QDM, thereby maximizing the yield of the desired cycloadduct and minimizing the formation of polymer byproducts.

Stereoselectivity: As with most Diels-Alder reactions, the cycloaddition of o-QDMs is stereospecific. The stereochemistry of the dienophile is retained in the product. For cyclic dienophiles, the reaction typically favors the formation of the endo isomer under kinetic control, a result of stabilizing secondary orbital interactions in the transition state.

Experimental Protocols

Protocol 1: Synthesis of 4-Bromobenzocyclobutene (Precursor)

This protocol is adapted from established procedures for the selective bromination of benzocyclobutene.[12][13]

Materials:

  • Benzocyclobutene (BCB)

  • Liquid Bromine (Br₂)

  • Deionized Water

  • n-Hexane

  • 50 mL three-necked flask

  • Constant pressure dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

Safety Precautions:

  • Warning: Liquid bromine is highly corrosive, toxic, and volatile. This procedure must be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemically resistant gloves.

Procedure:

  • To a 50 mL three-necked flask, add benzocyclobutene (2.0 g, 19.2 mmol) and deionized water (12 mL).

  • Place the flask in an ice bath and begin stirring vigorously (e.g., 450 rpm) in the dark.

  • Using a constant pressure dropping funnel, add liquid bromine (1.0 mL, 19.2 mmol) dropwise to the stirring mixture. The addition should be slow to control the exothermic reaction.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4.5 hours in the dark.[12]

  • Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate until the red-brown color of excess bromine disappears.

  • Transfer the mixture to a separatory funnel and extract the product with n-hexane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent by rotary evaporation.

  • The crude product is purified by vacuum distillation to yield 4-bromobenzocyclobutene as a colorless liquid.

Self-Validation:

  • Expected Yield: ~75-80%.[12]

  • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The primary byproduct is a small amount of polybrominated species.[12]

Protocol 2: Generation and In-Situ Diels-Alder Trapping of 4-Bromo-o-quinodimethane

This protocol describes a general procedure for the thermal generation of 4-bromo-o-QDM and its trapping with a dienophile, exemplified here with N-phenylmaleimide.

Materials:

  • 4-Bromobenzocyclobutene (from Protocol 1)

  • N-Phenylmaleimide (or other desired dienophile)

  • o-Dichlorobenzene (solvent)

  • Heavy-walled sealed reaction tube or flask with reflux condenser

  • Silica gel for chromatography

  • Hexanes and Ethyl Acetate (eluents)

Procedure:

  • In a heavy-walled reaction tube, dissolve 4-bromobenzocyclobutene (183 mg, 1.0 mmol) and N-phenylmaleimide (208 mg, 1.2 mmol, 1.2 equiv) in o-dichlorobenzene (5 mL).

  • Seal the tube under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture in a heating mantle or oil bath to 220 °C for 12-20 hours.[12] The reaction progress can be monitored by thin-layer chromatography (TLC) or GC-MS if desired.

  • After cooling to room temperature, carefully unseal the tube.

  • Concentrate the reaction mixture under reduced pressure to remove the high-boiling solvent.

  • Purify the resulting residue directly by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the product and remove the solvent under reduced pressure to yield the pure cycloadduct.

Self-Validation:

  • Expected Yield: 70-90%, depending on the dienophile.

  • Characterization: The structure of the cycloadduct should be confirmed by ¹H NMR, ¹³C NMR, HRMS, and potentially X-ray crystallography to establish stereochemistry. The disappearance of the characteristic benzocyclobutene signals and the appearance of new aliphatic and aromatic signals will confirm the reaction.

Data Presentation: Representative Cycloaddition Reactions

The following table summarizes the utility of 4-bromo-o-QDM with various dienophiles to construct different molecular scaffolds.

DienophileReaction ConditionsProduct TypeTypical Yield (%)
N-Phenylmaleimideo-Dichlorobenzene, 220 °C, 12 hBrominated imide-fused polycycle85-95
Dimethyl acetylenedicarboxylate (DMAD)Toluene, 220 °C, 20 hBrominated dihydronaphthalene derivative80-90
Maleic AnhydrideDiphenyl ether, 220 °C, 12 hBrominated anhydride-fused polycycle75-85
BenzoquinoneXylene, refluxBrominated anthraquinone precursor60-75

Conclusion

4-Bromo-o-quinodimethane is a powerful and versatile intermediate for the synthesis of functionalized polycyclic molecules. Its efficient generation via the thermal ring-opening of 4-bromobenzocyclobutene, coupled with its high reactivity in Diels-Alder cycloadditions, provides a reliable and modular route to complex molecular architectures. The bromine atom incorporated into the product serves as a crucial handle for downstream functionalization, significantly expanding the synthetic possibilities. The protocols and data presented herein offer a robust framework for researchers to leverage the unique reactivity of this intermediate in their synthetic endeavors, from fundamental research to the development of novel pharmaceuticals and materials.

References

  • Durand, R. R., Jr., & Baddour, R. F. (1992). U.S. Patent No. 5,107,045. Washington, DC: U.S.
  • Durand, R. R., Jr., & Baddour, R. F. (1991). Patent No. WO/1991/013047.
  • Wisansky, W. A., & Ansbacher, S. (1955). 4-Bromo-o-xylene. Organic Syntheses, Coll. Vol. 3, 138. [Link]
  • WIPO. (1991). WO/1991/013047 PREPARATION OF 4-BROMO-o-XYLENE.
  • Mei, G., & Gao, S. (2018). Recent advances in the application of Diels–Alder reactions involving o-quinodimethanes, aza-o-quinone methides and o-quinone methides in natural product total synthesis. Chemical Society Reviews, 47(21), 5435-5462. [Link]
  • Mei, G., & Gao, S. (2018). Recent advances in the application of Diels–Alder reactions involving o -quinodimethanes, aza- o -quinone methides and o -quinone methides in natural product total synthesis.
  • (2018). Application of o -Quinodimethanes in Organic Synthesis.
  • Mattam, C. A., & Luzzio, F. A. (2000). Generation and Cycloaddition of o-Quinodimethane in Aqueous Medium. Molecules, 5(1), 10-15. [Link]
  • Itami, K., et al. (2022). Facile Generation of ortho-Quinodimethanes Toward Polycyclic Compounds. ChemRxiv. [Link]
  • Shutov, P. A., et al. (2020). 4-(2-Bromovinyl)benzocyclobutene. Molbank, 2020(2), M1116. [Link]
  • Waser, M., et al. (2022). o‐Quinodimethane Atropisomers: Enantioselective Synthesis and Stereospecific Transformation. Angewandte Chemie International Edition, 61(12), e202115591. [Link]
  • Wikipedia. (n.d.). Diels–Alder reaction.
  • Carruthers, W. (1990). Cycloaddition Reactions in Organic Synthesis. Pergamon Press. [https://www.scribd.com/document/365511019/Carruthers-W-Cycloaddition-Reactions-in-Organic-Synthesis- Pergamon-Press-1990-pdf]([Link] Pergamon-Press-1990-pdf)
  • Sebastian, R. M., et al. (2001). Enhanced aromaticity of the transition structures for the diels-alder reactions of quinodimethanes: evidence from ab initio and DFT computations. The Journal of Organic Chemistry, 66(5), 1547-1555. [Link]
  • LibreTexts Chemistry. (2023). 1.2: Cycloaddition Reactions.
  • Organic Chemistry Portal. (n.d.). Diels-Alder Reaction.
  • Segura, J. L., & Martín, N. (1999). o-Quinodimethanes: Efficient Intermediates in Organic Synthesis. Chemical Reviews, 99(11), 3199-3246. [Link]
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Decoding the Synthesis of 4-Bromo-1,2-dichlorobenzene: A Cornerstone for Chemical Innovation. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website. [Link]
  • Cappelle, S. L., et al. (2002). Diels–Alder reactions with pyridine o-quinodimethanes generated from pyridine sulfolenes. Tetrahedron, 58(23), 4649-4656. [Link]

Sources

The Versatile Workhorse of Conjugated Polymers: A Guide to 4-Bromo-1,2-bis(bromomethyl)benzene in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the dynamic field of materials science and polymer chemistry, the synthesis of novel conjugated polymers with tailored optoelectronic properties is a paramount objective. These materials form the bedrock of next-generation technologies, including organic light-emitting diodes (OLEDs), photovoltaics, and sensors. Central to the construction of these advanced materials is the selection of appropriate monomeric building blocks. Among these, 4-Bromo-1,2-bis(bromomethyl)benzene has emerged as a critical and versatile monomer. Its unique trifunctional nature—a brominated aromatic ring flanked by two reactive bromomethyl groups—provides a powerful platform for the synthesis of a diverse array of polymeric architectures, most notably poly(p-phenylene vinylene) (PPV) and its derivatives.

This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of the applications of this compound in polymer synthesis. We will delve into the mechanistic underpinnings of key polymerization reactions, provide detailed, field-proven protocols, and discuss the characterization of the resulting polymers. This guide is designed to be a practical resource, empowering researchers to leverage the full potential of this important monomer in their synthetic endeavors.

The Strategic Advantage of this compound

The utility of this compound in polymer synthesis stems from its distinct structural features:

  • Bifunctional Polymerization Sites: The two bromomethyl groups serve as primary sites for polymerization, enabling the formation of the polymer backbone.

  • Reactive Aryl Bromide: The bromo-substituent on the benzene ring offers a handle for post-polymerization modification or for participation in various cross-coupling reactions, allowing for the introduction of diverse functionalities.

  • Facilitator of Conjugation: The aromatic core is a fundamental component of the conjugated backbone in the resulting polymers, which is essential for their desired electronic and photophysical properties.

These attributes make this compound a valuable monomer for creating complex and functional polymeric systems.

Core Application: Synthesis of Poly(p-phenylene vinylene) (PPV) Derivatives via Gilch Polymerization

The most prominent application of this compound is in the synthesis of PPV and its derivatives through the Gilch polymerization route. This method is favored for its relatively mild reaction conditions and its ability to produce high molecular weight polymers.[1]

Mechanistic Insights: The "Why" Behind the "How"

The Gilch polymerization is generally understood to proceed through a radical mechanism, initiated by a strong base.[1] The key steps are as follows:

  • Deprotonation and Elimination: A strong base, typically potassium tert-butoxide (KOtBu), abstracts a proton from one of the bromomethyl groups. This is followed by the elimination of a bromide ion to form a highly reactive p-quinodimethane intermediate.

  • Initiation: The p-quinodimethane intermediates can then dimerize to form a diradical species, which initiates the polymerization.

  • Propagation: The diradical species propagates by adding more p-quinodimethane monomers, extending the polymer chain.

  • Termination: The polymerization can be terminated through various pathways, including radical combination or disproportionation.

The choice of a brominated monomer like this compound is strategic. The carbon-bromine bond is weaker than a carbon-chlorine bond, facilitating the elimination step and leading to a more efficient polymerization process.[1]

dot

Caption: Mechanism of Gilch Polymerization.

Experimental Protocol: Gilch Polymerization of this compound

This protocol provides a general procedure for the synthesis of a PPV derivative using this compound. The specific reaction conditions can be optimized to achieve desired polymer properties.

Materials:

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

Procedure:

  • Monomer Solution Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and an inert gas inlet, dissolve this compound in anhydrous DMF. The concentration of the monomer can be varied, but a typical starting point is in the range of 0.1-0.5 M.

  • Inert Atmosphere: Purge the reaction flask with argon or nitrogen for at least 30 minutes to ensure an inert atmosphere. Maintain a positive pressure of the inert gas throughout the reaction.

  • Base Addition: In a separate flask, prepare a solution of potassium tert-butoxide in anhydrous DMF. The molar ratio of base to monomer is a critical parameter. An excess of base is typically used, with ratios ranging from 2:1 to 4:1 (KOtBu:monomer).

  • Polymerization: Slowly add the potassium tert-butoxide solution to the stirred monomer solution at room temperature. The addition should be done dropwise over a period of 30-60 minutes.

  • Reaction Monitoring: The reaction mixture will typically turn yellow or orange, indicating the formation of the conjugated polymer. The reaction is usually allowed to proceed for 12-24 hours at room temperature.

  • Precipitation and Purification: After the reaction is complete, pour the reaction mixture into a large volume of methanol with vigorous stirring. The polymer will precipitate out of the solution.

  • Isolation: Collect the precipitated polymer by filtration. Wash the polymer repeatedly with methanol to remove any unreacted monomer and residual base.

  • Drying: Dry the polymer under vacuum at a moderate temperature (e.g., 40-60 °C) to a constant weight.

Table 1: Influence of Reaction Conditions on Polymer Properties in Gilch Polymerization

ParameterVariationEffect on Molecular Weight (Mw)Effect on Polydispersity Index (PDI)Rationale
Base:Monomer Ratio Increasing the ratioGenerally increasesMay broadenA higher concentration of the active intermediate can lead to faster propagation but also more side reactions and termination events.
Monomer Concentration Increasing concentrationCan increase or decreaseOften broadensHigher concentrations can favor chain growth but may also lead to premature precipitation or side reactions.
Reaction Temperature Increasing temperatureTends to decreaseMay increaseHigher temperatures can increase the rate of side reactions and chain termination, leading to lower molecular weight and broader PDI.
Solvent Varying solvent polarityCan significantly affect solubility and reactivityCan be affectedThe choice of solvent influences the solubility of the growing polymer chains and the reactivity of the base.

Beyond PPVs: Exploring Other Polymeric Architectures

While the synthesis of PPVs is the most common application, the unique reactivity of this compound allows for its use in creating other polymer architectures.

Synthesis of Crosslinked Polymers and Networks

The trifunctional nature of this compound makes it an excellent candidate for the synthesis of crosslinked polymers and networks. The bromomethyl groups can react with difunctional or multifunctional crosslinking agents, while the aryl bromide can be used for further functionalization. For example, it can be used as a comonomer in atom transfer radical polymerization (ATRP) to introduce branching and crosslinking.[2]

Synthesis of Polyelectrolytes

The bromomethyl groups can be readily converted to quaternary ammonium salts through reaction with tertiary amines. This post-polymerization modification allows for the synthesis of cationic polyelectrolytes. These materials are of interest for applications such as gene delivery, sensors, and antimicrobial coatings.

dot

Caption: Diverse polymer architectures from a single monomer.

Characterization of Polymers Derived from this compound

Thorough characterization is essential to understand the structure-property relationships of the synthesized polymers. The following techniques are commonly employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the polymer repeating unit.[3][4] In PPV derivatives, the appearance of signals in the aromatic and vinylic regions confirms the formation of the conjugated backbone.[3]

  • Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight (Mn and Mw) and the polydispersity index (PDI) of the polymer.[5][6] This information is crucial for understanding how reaction conditions affect the polymerization process.

  • UV-Vis and Photoluminescence (PL) Spectroscopy: These techniques are used to probe the electronic and photophysical properties of the conjugated polymers. The absorption and emission maxima provide information about the extent of conjugation and the color of the emitted light.[5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify characteristic functional groups in the polymer and to monitor the disappearance of the C-Br stretching vibrations from the monomer.

Table 2: Typical Characterization Data for a PPV Derivative from this compound

Characterization TechniqueTypical Observations
1H NMR (CDCl3) Broad signals in the aromatic region (δ 7.0-8.0 ppm) and vinylic region (δ 6.5-7.5 ppm). Signals corresponding to any solubilizing side chains will also be present.[3][5]
13C NMR (CDCl3) Resonances in the aromatic and vinylic regions confirming the polymer backbone structure.[5][7]
GPC (vs. Polystyrene standards) Mw typically in the range of 104 to 106 g/mol . PDI often between 1.5 and 3.0.[5][8]
UV-Vis Absorption (in solution) Broad absorption band in the visible region (e.g., 400-550 nm), characteristic of the π-π* transition of the conjugated system.[9]
Photoluminescence Emission (in solution) Emission maximum typically red-shifted from the absorption maximum, often in the green to red region of the visible spectrum.[9]

Conclusion and Future Outlook

This compound is a cornerstone monomer in the synthesis of conjugated polymers, particularly PPV derivatives. Its strategic design allows for straightforward access to high-performance materials through well-established polymerization techniques like the Gilch polymerization. The ability to tune the properties of the resulting polymers by modifying reaction conditions and through post-polymerization functionalization underscores the versatility of this building block.

Future research will likely focus on the development of novel copolymers and more complex architectures derived from this compound to further refine the performance of organic electronic devices. The exploration of alternative, "greener" polymerization methods will also be a key area of investigation. As the demand for advanced functional materials continues to grow, the importance of versatile and reliable monomers like this compound will undoubtedly increase.

References

  • Li, R., Mo, Y., Shi, R., Li, P., Li, C., Wang, Z., Wang, X., & Li, S. (2014). Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent. Monatshefte für Chemie - Chemical Monthly, 145(1), 85–90. [Link]
  • Chen, J.-C., Liu, Y.-C., Ju, J.-J., Chiang, C.-J., & Chern, Y.-T. (2012). New evidence supporting the mechanism of Gilch polymerization from an extremely twisted biphenyl monomer.
  • Bendrea, A.-D., Göen-Colak, D., Cianga, L., & Pinteala, M. (2017). GPC data of PPV grafted polymers.
  • Lyu, J., & Bielawski, C. W. (2022). New classes of functionalized parylenes and poly(phenylene vinylene)s via coupling of dihaloxylyl diesters. Polymer Chemistry, 13(4), 613-619. [Link]
  • Schwalm, T., & Rehahn, M. (2007). Toward Controlled Gilch Synthesis of Poly( p -phenylenevinylenes): Synthesis and Thermally Induced Polymerization of α-Bromo- p -quinodimethanes. Macromolecules, 40(14), 4936–4944. [Link]
  • Li, R., Mo, Y., Shi, R., Li, P., Li, C., Wang, Z., Wang, X., & Li, S. (2013). Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent.
  • De, S., Gubbels, E., Danneels, S., Du Prez, F., & Van Mele, B. (2025). Star-shaped amine-terminated polystyrene as a versatile crosslinker for epoxy thermosets and vinylogous urethane covalent adaptable networks. Polymer Chemistry. [Link]
  • Vanderzande, D., Verlaak, J., Bertho, S., & D'Haen, J. (2000). Complete assignment of 1H and 13C NMR spectra of a set of sulphinyl and sulphonyl monomers towards poly(p-phenylene vinylene) precursors by 2D-NMR techniques. Magnetic Resonance in Chemistry, 38(6), 413-418. [Link]
  • Samuel, I. D. W., Rumbles, G., & Collison, C. J. (1994). A photoluminescence study of poly(phenylene vinylene) derivatives: The effect of intrinsic persistence length. Physical Review B, 50(16), 11573–11578. [Link]
  • NPL. (n.d.). Emitting Materials I - Poly(p-phenylene vinylene) (PPV).
  • Schwalm, T., & Rehahn, M. (2007). Toward Controlled Gilch Synthesis of Poly(p-phenylenevinylenes): Synthesis and Thermally Induced Polymerization of α-Bromo-p-quinodimethanes. Semantic Scholar. [Link]
  • Garroway, A. N., & VanderHart, D. L. (1990). Solid‐state 13C NMR characterization of annealed poly (p‐phenylene vinylene) PPV Films. Journal of Polymer Science Part B: Polymer Physics, 28(10), 1735-1749. [Link]

Sources

Application Note & Protocol: A Detailed Guide to the Regioselective Bromination of o-Xylene to Synthesize 4-Bromo-o-xylene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth guide for the electrophilic aromatic substitution reaction to synthesize 4-bromo-o-xylene from o-xylene. This protocol is specifically tailored for researchers, scientists, and professionals in drug development and organic synthesis. Beyond a mere recitation of steps, this guide elucidates the underlying chemical principles, safety imperatives, and analytical validation techniques essential for the successful and safe execution of this synthesis. We will explore the reaction mechanism, strategies to maximize the yield of the desired para-isomer, and detailed procedures for reaction setup, workup, purification, and characterization.

Introduction: The Significance of 4-Bromo-o-xylene

4-Bromo-o-xylene, also known as 4-bromo-1,2-dimethylbenzene, is a valuable intermediate in organic synthesis. Its utility is prominent in the creation of more complex molecules, particularly as a precursor for heat-resistant polyimides and as a key raw material in the synthesis of 5-bromobenzofuranone.[1] The regioselective introduction of a bromine atom onto the o-xylene ring is a classic example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry.[2] The methyl groups of o-xylene are ortho- and para-directing activators, meaning that incoming electrophiles will preferentially add to the positions ortho or para to the methyl groups. This leads to the potential formation of two primary monobrominated isomers: 3-bromo-o-xylene and 4-bromo-o-xylene.[1][3] However, for many applications, the 4-bromo isomer is the desired product, making the control of regioselectivity a critical aspect of this synthesis.

Mechanistic Insights and Regioselectivity

The bromination of o-xylene proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid catalyst, such as iron filings or iodine, polarizes the bromine molecule (Br₂), creating a more potent electrophile (Br⁺). The electron-rich aromatic ring of o-xylene then attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base (such as Br⁻) then removes a proton from the carbon bearing the bromine atom, restoring aromaticity and yielding the brominated product along with hydrogen bromide (HBr) as a byproduct.

Controlling the regioselectivity to favor the formation of 4-bromo-o-xylene over 3-bromo-o-xylene is a key challenge. The two methyl groups in o-xylene direct the incoming electrophile to the positions ortho and para to them. Steric hindrance plays a significant role; the positions ortho to the methyl groups are more sterically hindered than the para position. Consequently, the bulkier bromine electrophile preferentially attacks the less hindered para position, leading to 4-bromo-o-xylene as the major product. Reaction conditions, such as temperature and the choice of catalyst, can be optimized to enhance this selectivity.[3][4]

Safety First: Chemical Hazard Analysis

A thorough understanding and mitigation of the hazards associated with the chemicals used in this procedure are paramount.

Chemical Key Hazards Recommended Precautions
4-Bromo-o-xylene Harmful if swallowed or inhaled.[5][6] Combustible liquid.[5][6] Toxic to aquatic life with long-lasting effects.[5][6]Wear protective gloves, clothing, eye, and face protection. Use only outdoors or in a well-ventilated area. Avoid release to the environment.[5]
Bromine Fatal if inhaled.[7][8][9] Causes severe skin burns and eye damage.[7][8][9] Very toxic to aquatic life.[8][9]Do not breathe mist/vapors.[7] Wear protective gloves, clothing, eye protection, and face protection.[7][8] Use in a chemical fume hood. Have an emergency shower and eyewash station readily available.
o-Xylene Flammable liquid and vapor. Harmful in contact with skin or if inhaled. Causes skin irritation.Keep away from heat, sparks, open flames, and hot surfaces. Use only in a well-ventilated area. Wear protective gloves and clothing.
Iron Filings May cause eye, skin, and respiratory tract irritation.Avoid inhalation of dust. Wear appropriate personal protective equipment.
Iodine Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation.Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.
Sodium Hydroxide Causes severe skin burns and eye damage.Wear protective gloves, clothing, eye, and face protection. Handle with care to avoid contact.
Calcium Chloride Causes serious eye irritation.Wear eye protection.

Emergency Procedures:

  • Bromine Exposure: In case of skin contact, immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes; seek immediate medical attention.[7][8] If inhaled, move the person to fresh air and call a poison center or doctor immediately.[8] For eye contact, rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, and continue rinsing; seek immediate medical attention.[7][8]

Experimental Protocol: Synthesis of 4-Bromo-o-xylene

This protocol is adapted from a well-established procedure and optimized for laboratory-scale synthesis.[10]

Materials and Reagents
Reagent Molar Mass ( g/mol ) Amount Moles
o-Xylene106.16500 g (569 mL)4.72
Bromine159.81660 g (212 mL)4.13
Iron Filings55.8512 g-
Iodine253.811 crystal-
3% Sodium Hydroxide Solution40.00As needed-
Calcium Chloride (anhydrous)110.98As needed-
Equipment
  • 1 L three-necked round-bottom flask with ground-glass joints

  • Dropping funnel

  • Mechanical stirrer

  • Condenser

  • Thermometer

  • Gas-absorption trap (e.g., containing a solution of sodium thiosulfate)

  • Ice-salt bath

  • Steam distillation apparatus

  • Separatory funnel

  • Distillation apparatus for vacuum distillation

Reaction Workflow

Bromination_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Setup Assemble 1L three-necked flask with stirrer, dropping funnel, condenser, and thermometer. Charge Charge flask with o-xylene, iron filings, and an iodine crystal. Setup->Charge Cool Cool the flask to 0 to -5 °C in an ice-salt bath. Charge->Cool Add_Br2 Add bromine dropwise over 3 hours, maintaining the temperature between 0 and -5 °C. Cool->Add_Br2 Stir Allow the mixture to stand overnight at room temperature. Add_Br2->Stir Quench Pour the reaction mixture into water. Stir->Quench Wash_H2O Wash with water. Quench->Wash_H2O Wash_NaOH Wash with 3% sodium hydroxide solution. Wash_H2O->Wash_NaOH Wash_H2O_2 Wash with water again. Wash_NaOH->Wash_H2O_2 Steam_Distill Steam distill the crude product. Wash_H2O_2->Steam_Distill Separate Separate the organic layer. Steam_Distill->Separate Dry Dry the organic layer over anhydrous calcium chloride. Separate->Dry Vac_Distill Distill under reduced pressure to obtain pure 4-bromo-o-xylene. Dry->Vac_Distill

Caption: Experimental workflow for the synthesis of 4-bromo-o-xylene.

Step-by-Step Procedure
  • Reaction Setup: In a well-ventilated chemical fume hood, assemble a 1 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, a condenser, and a thermometer. To the top of the condenser, attach a gas-absorption trap to neutralize the HBr gas evolved during the reaction.

  • Charging the Flask: Charge the flask with 500 g (569 mL) of o-xylene, 12 g of clean iron filings, and a single crystal of iodine. The iron and iodine act as catalysts for the electrophilic substitution.[10]

  • Cooling: Immerse the flask in an ice-salt bath and begin stirring. Cool the contents of the flask to a temperature between 0 °C and -5 °C. Maintaining a low temperature is crucial to minimize the formation of dibrominated byproducts.[10]

  • Addition of Bromine: Slowly add 660 g (212 mL) of bromine to the dropping funnel. Add the bromine dropwise to the stirred reaction mixture over a period of approximately 3 hours. It is critical to maintain the internal temperature of the reaction mixture between 0 °C and -5 °C during the addition.

  • Reaction Completion: After the addition of bromine is complete, allow the reaction mixture to stand overnight at room temperature with continued stirring. This ensures the reaction proceeds to completion.

  • Workup - Quenching and Washing: Carefully pour the reaction mixture into a large beaker containing 500 mL of water. Transfer the mixture to a large separatory funnel and wash successively with a 500 mL portion of water, two 500 mL portions of 3% sodium hydroxide solution to remove any unreacted bromine and acidic byproducts, and finally with one 500 mL portion of water.[10] A dilute sodium bisulfite solution can also be used for the initial wash to neutralize excess bromine.[10]

  • Purification - Steam Distillation: Set up an apparatus for steam distillation and distill the crude product. This step is effective in separating the volatile brominated xylene from non-volatile impurities. Collect the distillate until no more organic material is observed coming over.

  • Isolation and Drying: Separate the organic layer from the aqueous layer in the distillate using a separatory funnel. Dry the organic layer over anhydrous calcium chloride.

  • Final Purification - Vacuum Distillation: Purify the dried product by distillation under reduced pressure. Collect the fraction boiling at 92–94 °C at 14–15 mmHg.[10] The expected yield is in the range of 94–97% based on the amount of bromine used.[10]

Product Characterization

To confirm the identity and purity of the synthesized 4-bromo-o-xylene, a combination of analytical techniques should be employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an invaluable tool for assessing the purity of the product and identifying any isomeric byproducts, such as 3-bromo-o-xylene and dibromo-o-xylenes.[11][12] The separation of xylene isomers can be challenging due to their similar boiling points, but can be achieved with an appropriate GC column and temperature program.[13][14][15][16] The mass spectrum of 4-bromo-o-xylene will show a characteristic molecular ion peak and a fragmentation pattern consistent with its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are essential for unambiguous structure elucidation.[17][18]

  • ¹H NMR: The proton NMR spectrum of 4-bromo-o-xylene is expected to show distinct signals for the aromatic protons and the methyl protons. The integration of these signals will correspond to the number of protons in each environment. The chemical shifts and splitting patterns will be characteristic of the 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the unique carbon atoms in the molecule.

Reference spectra for 4-bromo-o-xylene can be found in the literature and spectral databases to compare with the experimental data obtained.[19][20]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 4-bromo-o-xylene. By carefully controlling the reaction conditions, particularly the temperature, and following the prescribed workup and purification procedures, researchers can achieve a high yield of the desired product with good purity. The emphasis on safety protocols is crucial for the well-being of the experimenter and the integrity of the research. The analytical techniques outlined are essential for verifying the successful synthesis and purity of the final compound, ensuring its suitability for subsequent applications in research and development.

References

  • Organic Syntheses Procedure. 4-BROMO-o-XYLENE.
  • Carl ROTH.
  • SEASTAR CHEMICALS.
  • Tata Chemicals Limited. SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2).
  • CDH Fine Chemical.
  • Carl ROTH.
  • ChemicalBook.
  • TCI Chemicals. 4-Bromo-o-xylene 583-71-1.
  • Fiveable. Xylenes Definition - Organic Chemistry Key Term.
  • Guidechem.
  • Google Patents. US5107045A - Preparation of 4-bromo-O-xylene using excess bromine.
  • Tokyo Chemical Industry (India) Pvt. Ltd. 4-Bromo-o-xylene | 583-71-1.
  • Wikipedia. Xylene.
  • XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 583-71-1 Name: 4-bromo-o-xylene.
  • Google Patents.
  • Fisher Scientific.
  • Journal of the American Chemical Society. Electrophilic Substitution by Hydrogen in the Xylenes. The Kinetics of Acid Cleavage of the Trimethylsilylxylenes.
  • RSC Publishing. The kinetics of the reactions of Br atoms with the xylenes: an experimental and theoretical study.
  • Google Patents. CN102234220A - Method for preparing 4-bromo-1,2-xylene.
  • The Royal Society of Chemistry.
  • PubMed Central.
  • Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions.
  • ACS Publications. Aromatic substitution in the gas phase. Alkylation of xylenes and toluene by isopropyl(1+) ions.
  • WIPO Patentscope.
  • Solubility of Things. 1,2-Dibromo-3,4-dimethylbenzene.
  • The Royal Society of Chemistry.
  • BOC Sciences. 1, 2- Dibromo- 3, 4- dimethylbenzene - Building Block.
  • LCGC. Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS.
  • ResearchGate. Zeolite-like performance for xylene isomer purification using polymer-derived carbon membranes | Request PDF.
  • JEOL. Identifying structural isomers using retention index - Qualitative analysis of mixed xylenes in lacquer paint.
  • NIH. Zeolite-like performance for xylene isomer purification using polymer-derived carbon membranes.
  • PubMed. Zeolite-like performance for xylene isomer purification using polymer-derived carbon membranes.
  • ResearchGate. (PDF) Comprehensive Analysis for Organo-bromine Compounds in Environmental Samples with GC/MS (EI/NCI).
  • PMC - NIH. Separation of Xylene Isomers through Multiple Metal Site Interactions in Metal–Organic Frameworks.
  • ChemSynthesis. 4-bromo-1,2-dimethylbenzene - 583-71-1.
  • Doc Brown's Advanced Organic Chemistry. C2H4Br2 CH3CHBr2 1,1-dibromoethane low high resolution 1H proton nmr spectrum.
  • ResearchGate. (PDF)
  • MPGCAMB. Nuclear Magnetic Resonance Spectroscopy.
  • University of Ottawa. (Br) Bromine NMR.
  • Oxford Instruments Magnetic Resonance. X-Nuclei NMR Spectroscopy.
  • Molecular & Cellular Proteomics. An Introduction to Biological NMR Spectroscopy.

Sources

Mastering Site-Selectivity: A Guide to Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-1,2-bis(bromomethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Multifaceted Building Block

In the landscape of modern synthetic chemistry, the pursuit of molecular complexity from readily accessible starting materials is a paramount objective. 4-Bromo-1,2-bis(bromomethyl)benzene emerges as a uniquely versatile scaffold for drug development professionals and materials scientists. Its trifunctional nature, presenting one C(sp²)–Br bond on the aromatic ring and two C(sp³)–Br bonds at the benzylic positions, offers a playground for selective chemical modifications. The differential reactivity of these bromine atoms under palladium catalysis allows for a programmed and stepwise construction of intricate molecular architectures. This guide provides an in-depth exploration of the palladium-catalyzed cross-coupling reactions of this substrate, offering not just protocols, but a mechanistic rationale to empower researchers in their synthetic endeavors. The ability to selectively functionalize one type of C-Br bond in the presence of others is a significant challenge in the synthesis of polyfunctional molecules.[1][2] This document will serve as a detailed manual for navigating these complexities.

The Reactivity Dichotomy: Aryl vs. Benzylic Bromides

The cornerstone of achieving selectivity in the cross-coupling reactions of this compound lies in understanding the fundamental differences in reactivity between the aryl bromide and the benzylic bromides. Generally, the oxidative addition of a C(sp³)–Br bond to a palladium(0) center is kinetically more favorable than that of a C(sp²)–Br bond. However, this inherent reactivity can be modulated and even inverted through the judicious choice of catalyst, ligands, and reaction conditions.

The general catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The selectivity of the initial oxidative addition step is the primary determinant for which bromine atom will participate in the coupling reaction.

graph "Catalytic_Cycle" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"Pd(0)Ln" [pos="0,2!"]; "Oxidative_Addition" [pos="2,2!", shape=plaintext, fontcolor="#EA4335"]; "R-Pd(II)-X(Ln)" [pos="4,2!"]; "Transmetalation" [pos="4,0!", shape=plaintext, fontcolor="#34A853"]; "R-Pd(II)-R'(Ln)" [pos="2,0!"]; "Reductive_Elimination" [pos="0,0!", shape=plaintext, fontcolor="#FBBC05"]; "R-R'" [pos="-2,0!", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "RX" [pos="2,3.5!", shape=plaintext, fontcolor="#202124"]; "R'M" [pos="6,0!", shape=plaintext, fontcolor="#202124"];

"Pd(0)Ln" -> "R-Pd(II)-X(Ln)" [label="Oxidative\nAddition"]; "R-Pd(II)-X(Ln)" -> "R-Pd(II)-R'(Ln)" [label="Transmetalation"]; "R-Pd(II)-R'(Ln)" -> "Pd(0)Ln" [label="Reductive\nElimination"]; "R-Pd(II)-R'(Ln)" -> "R-R'"; "RX" -> "Oxidative_Addition"; "R'M" -> "Transmetalation"; }

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Part 1: Selective Functionalization of the Aryl Bromide

Achieving selective cross-coupling at the C(sp²)-Br bond in the presence of the more reactive C(sp³)-Br bonds is a significant synthetic challenge that can be overcome with the right catalytic system. The key is to employ bulky electron-rich phosphine ligands that favor oxidative addition to the less hindered aryl bromide over the benzylic positions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures.[4] For the selective arylation of the C4 position of this compound, the choice of ligand is paramount. Studies on analogous substrates like p-chloromethyl bromobenzene have demonstrated that bulky, electron-rich phosphine ligands such as tricyclohexylphosphine (PCy₃) are highly effective in directing the reaction to the C(sp²)-Br bond.[2]

graph "Suzuki_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

subgraph "cluster_reactants" { label = "Reactants"; "Substrate" [label="this compound"]; "Boronic_Acid" [label="ArB(OH)₂"]; }

subgraph "cluster_catalyst" { label = "Catalytic System"; "Pd_source" [label="Pd(OAc)₂"]; "Ligand" [label="PCy₃·HBF₄"]; "Base" [label="Cs₂CO₃"]; }

subgraph "cluster_conditions" { label = "Conditions"; "Solvent" [label="Toluene/H₂O"]; "Temp" [label="80 °C"]; }

"Reaction" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Product" [label="4-Aryl-1,2-bis(bromomethyl)benzene", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Substrate" -> "Reaction"; "Boronic_Acid" -> "Reaction"; "Pd_source" -> "Reaction"; "Ligand" -> "Reaction"; "Base" -> "Reaction"; "Solvent" -> "Reaction"; "Temp" -> "Reaction"; "Reaction" -> "Product"; }

Figure 2: Workflow for selective Suzuki-Miyaura coupling at the aryl bromide.

Experimental Protocol: Selective Suzuki-Miyaura Coupling of the Aryl Bromide

This protocol is adapted from the successful selective coupling of 1-bromo-2-(chloromethyl)benzene with arylboronic acids.[5]

Materials:

  • This compound

  • Arylboronic acid (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.2 mol%)

  • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (0.4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2 equiv)

  • Toluene

  • Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add this compound (0.30 mmol), the corresponding arylboronic acid (0.33 mmol), Pd(OAc)₂ (0.2 mol%), PCy₃·HBF₄ (0.4 mol%), and Cs₂CO₃ (2 equiv.).

  • Add toluene (1.0 mL) and water (0.1 mL) to the tube.

  • Seal the tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 4-aryl-1,2-bis(bromomethyl)benzene.

Data Presentation: Representative Yields for Analogous Suzuki-Miyaura Couplings [2]

EntryArylboronic AcidProductYield (%)
1p-Tolylboronic acid4-(p-Tolyl)-1,2-bis(bromomethyl)benzene95
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-1,2-bis(bromomethyl)benzene92
34-Chlorophenylboronic acid4-(4-Chlorophenyl)-1,2-bis(bromomethyl)benzene88
Other Selective C(sp²)-Br Cross-Coupling Reactions

The principles of using bulky phosphine ligands to achieve selectivity for the aryl bromide can be extended to other cross-coupling reactions.

  • Heck Reaction: For the Heck reaction with alkenes, a similar catalytic system of Pd(OAc)₂ with a bulky phosphine ligand in the presence of a base like triethylamine (Et₃N) or potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF or NMP would be the recommended starting point.[6][7]

  • Sonogashira Coupling: In the case of Sonogashira coupling with terminal alkynes, a palladium catalyst such as Pd(PPh₃)₂Cl₂ in combination with a copper(I) co-catalyst (e.g., CuI) and an amine base (e.g., Et₃N) is typically employed.[8][9] To favor reaction at the aryl bromide, the use of a bulky phosphine ligand on palladium and carefully controlled temperature may be necessary.

  • Buchwald-Hartwig Amination: For the amination of the aryl bromide, a palladium catalyst with a specialized bulky, electron-rich phosphine ligand from the Buchwald or Hartwig portfolio (e.g., XPhos, RuPhos) and a strong base like sodium tert-butoxide (NaOtBu) are generally required.[10][11]

Part 2: Harnessing the Reactivity of the Benzylic Bromides

The benzylic C(sp³)–Br bonds in this compound are inherently more susceptible to oxidative addition to palladium(0) than the aryl bromide. This reactivity can be exploited for selective functionalization at the benzylic positions, or for sequential and double-coupling reactions.

Selective and Double Cross-Coupling at the Benzylic Positions

To favor reaction at the benzylic positions, reaction conditions should be chosen to leverage their higher reactivity. This often involves using less sterically demanding phosphine ligands or even ligandless conditions in some cases, at lower temperatures.

Potential Strategies:

  • Double Suzuki Coupling: A double Suzuki coupling at both benzylic positions can lead to the formation of stilbene-like structures. This would likely require a stoichiometric amount of the boronic acid (2.2 equivalents) and a palladium catalyst that readily activates C(sp³)–Br bonds.

  • Double Sonogashira Coupling: Similarly, a double Sonogashira coupling with a terminal alkyne can generate a diaryl diacetylene derivative. This reaction would be a powerful tool for constructing extended π-conjugated systems.

  • Intramolecular Cyclization: Following a primary cross-coupling reaction at one of the benzylic positions, the newly introduced functional group can participate in a subsequent intramolecular palladium-catalyzed cyclization with the remaining benzylic bromide, leading to the formation of cyclic structures like isoindoles or phthalans.[12][13]

graph "Sequential_Coupling" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

"Start" [label="this compound"]; "Step1" [label="Selective Coupling\n(e.g., at C(sp²)-Br)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Intermediate" [label="Monofunctionalized Product"]; "Step2" [label="Second Coupling\n(e.g., at C(sp³)-Br)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Product" [label="Difunctionalized Product"];

"Start" -> "Step1"; "Step1" -> "Intermediate"; "Intermediate" -> "Step2"; "Step2" -> "Product"; }

Figure 3: Conceptual workflow for sequential cross-coupling reactions.
Buchwald-Hartwig Amination at Benzylic Positions

The Buchwald-Hartwig amination can also be directed towards the benzylic positions. Given the higher reactivity of the C(sp³)-Br bonds, milder conditions compared to the arylation of the C(sp²)-Br bond might be sufficient.

Experimental Protocol: Double Buchwald-Hartwig Amination of Benzylic Bromides (Proposed)

This protocol is a proposed starting point based on general knowledge of Buchwald-Hartwig amination and the relative reactivity of benzylic bromides.

Materials:

  • This compound

  • Primary or secondary amine (2.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • A suitable phosphine ligand (e.g., BINAP) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (3 equiv)

  • Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, the phosphine ligand, and NaOtBu.

  • Add this compound and toluene.

  • Add the amine and seal the tube.

  • Heat the reaction mixture at 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Part 3: Exhaustive Functionalization - The Triple Cross-Coupling

For the synthesis of highly substituted aromatic compounds, a triple cross-coupling reaction can be envisioned. This would require a significant excess of the coupling partner and a robust catalytic system that can withstand prolonged reaction times and higher temperatures to drive the reaction to completion at all three bromine sites. A sequential one-pot approach, where after the initial coupling, more catalyst and/or ligand and the second coupling partner are added, could also be a viable strategy.[1]

Troubleshooting and Considerations

  • Homocoupling: A common side reaction is the homocoupling of the organometallic reagent (in Suzuki coupling) or the terminal alkyne (Glaser coupling in Sonogashira reactions). This can be minimized by careful control of reaction conditions, particularly temperature and the exclusion of oxygen.

  • Catalyst Deactivation: Catalyst deactivation can occur, especially in prolonged reactions at high temperatures. The use of robust ligands and ensuring an inert atmosphere can mitigate this issue.

  • Incomplete Conversion: If the reaction does not go to completion, increasing the catalyst loading, reaction time, or temperature may be necessary. The choice of base and solvent can also have a significant impact on the reaction rate and yield.

Conclusion

This compound is a powerful and versatile building block for the synthesis of a wide array of complex organic molecules. The key to unlocking its full potential lies in the precise control of selectivity in palladium-catalyzed cross-coupling reactions. By understanding the interplay between the substrate's inherent reactivity and the effects of catalysts, ligands, and reaction conditions, researchers can selectively functionalize the aryl bromide, the benzylic bromides, or achieve multiple couplings in a controlled manner. The protocols and mechanistic insights provided in this guide are intended to serve as a strong foundation for the development of novel synthetic strategies in drug discovery and materials science.

References

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016).
  • Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. (n.d.). PubMed Central. [Link]
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
  • Controlling cyclization pathways in palladium(ii)-catalyzed intramolecular alkene hydro-functionalization via substrate directivity. (2020). Royal Society of Chemistry. [Link]
  • Buchwald–Hartwig amin
  • Palladium-Catalyzed intramolecular Cyclization of '2-bromo-1,5. (n.d.). Semantic Scholar. [Link]
  • Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit. (2021). Chirantan Rasayan Sanstha. [Link]
  • Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]
  • Heck Reaction. (2023). Chemistry LibreTexts. [Link]
  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
  • Heck reaction. (n.d.). Wikipedia. [Link]
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
  • One-pot dual substitutions of bromobenzyl chloride, 2-chloromethyl-6-halogenoimidazo[1,2-a]pyridine and -[1,2-b]pyridazine by Suzuki-Miyaura cross-coupling reactions. (2025).
  • (PDF) Controlling cyclization pathways in palladium(ii)-catalyzed intramolecular alkene hydro-functionalization: Via substrate directivity. (2025).
  • Sonogashira coupling. (n.d.). Wikipedia. [Link]
  • Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. (2021). Royal Society of Chemistry. [Link]
  • Heck reaction. (n.d.). Wikipedia. [Link]
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Pd-catalyzed intermolecular consecutive double Heck reaction “on water” under air: facile synthesis of substituted indenes. (n.d.). Royal Society of Chemistry. [Link]
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (n.d.). PubMed Central. [Link]
  • Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. (2020). Royal Society of Chemistry. [Link]
  • Pd-catalyzed intermolecular consecutive double Heck reaction “on water” under air: facile synthesis of substituted indenes. (n.d.). PubMed Central. [Link]
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). Royal Society of Chemistry. [Link]
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. [Link]
  • Sonogashira coupling reactions of 4-nitrobromobenzene with different... (n.d.).
  • Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes. (n.d.). PubMed Central. [Link]
  • Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes. (n.d.). Universidad Autónoma de Madrid. [Link]
  • Suzuki–Miyaura Reactions of (4-bromophenyl)

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Bromo-1,2-bis(bromomethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the purification of synthetic intermediates is a critical step where challenges can frequently arise. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth solutions for purifying crude 4-Bromo-1,2-bis(bromomethyl)benzene, a key reagent in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The two primary and most effective methods for purifying this compound are recrystallization and column chromatography.[1][2] Recrystallization is often the first choice due to its efficiency in removing impurities from solid organic compounds, provided a suitable solvent is found.[3] Column chromatography is an excellent alternative, particularly for removing impurities with polarities similar to the product or when the crude material is an oil.[2]

Q2: What are the typical impurities I might encounter in my crude product?

Impurities largely depend on the synthetic route. If you are synthesizing from 4-bromo-o-xylene using N-bromosuccinimide (NBS), common impurities include:

  • Unreacted Starting Material: 4-bromo-o-xylene.

  • Mono-brominated Intermediate: 4-Bromo-1-(bromomethyl)-2-methylbenzene.

  • Reaction By-products: Succinimide, which is formed from NBS during the reaction.

  • Over-brominated species: Though less common with controlled stoichiometry, poly-brominated side products can occur.

If synthesizing from (4-bromo-1,2-phenylene)dimethanol using PBr₃, impurities might include unreacted starting diol or partially reacted intermediates.[1]

Q3: How do I choose between recrystallization and column chromatography?

Your choice depends on the state of your crude product and the nature of the impurities.

  • Choose Recrystallization if: Your crude product is a solid and you can identify a solvent (or solvent pair) that dissolves the compound well when hot but poorly when cold.[3] This method is excellent for removing small amounts of impurities that have different solubility profiles.

  • Choose Column Chromatography if: Your crude product is an oil or a gummy solid that is difficult to handle.[2] This technique is also superior for separating compounds with very similar structures but different polarities, which might be difficult to separate via recrystallization.[4]

The following workflow can guide your decision:

PurificationWorkflow A Crude this compound B Assess Physical State & Purity (TLC/NMR) A->B C Is product a solid with minor impurities? B->C E Is product an oil or a complex mixture? B->E D Recrystallization C->D Yes C->E No G Pure Product D->G H Re-evaluate. Consider alternative method. D->H E->D No F Column Chromatography E->F Yes F->G F->H H->D H->F

Sources

Technical Support Center: A Researcher's Guide to Optimizing the Column Chromatography Purification of 4-Bromo-1,2-bis(bromomethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the purification of 4-Bromo-1,2-bis(bromomethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this key synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure you achieve the highest purity for your compound, drawing upon established chromatographic principles and field-proven expertise.

Introduction to the Purification Challenge

This compound is a valuable building block in organic synthesis. Its purification via column chromatography, while routine, presents specific challenges that can impact yield and purity. The primary impurities often include unreacted starting material, 4-bromo-o-xylene, and the mono-brominated intermediate, 4-bromo-1-(bromomethyl)-2-methylbenzene. Furthermore, the inherent reactivity of the benzylic bromide moieties necessitates careful handling to prevent on-column degradation. This guide will equip you with the knowledge to anticipate and overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and initial solvent system for the column chromatography of this compound?

A1: For the purification of this compound, silica gel (SiO₂) is the most commonly used stationary phase. A good starting point for the mobile phase is 100% hexanes.[1] The target compound is relatively nonpolar and should elute effectively in this system. However, the optimal solvent system will depend on the specific impurity profile of your crude material.

Q2: How can I effectively separate the desired product from the mono-brominated intermediate and unreacted starting material?

A2: Separation of these closely related compounds relies on exploiting their subtle differences in polarity. The polarity of these compounds increases with the number of polarizable bromine atoms. Therefore, the elution order on a normal-phase silica gel column will be:

  • 4-bromo-o-xylene (least polar)

  • 4-bromo-1-(bromomethyl)-2-methylbenzene (intermediate polarity)

  • This compound (most polar of the three)

To achieve good separation, a shallow solvent gradient is often effective. Starting with pure hexanes and gradually introducing a slightly more polar solvent, such as ethyl acetate or dichloromethane, can enhance the resolution between these spots.

Q3: My compound appears to be degrading on the silica gel column. What is happening and how can I prevent it?

A3: Benzylic bromides, such as this compound, can be sensitive to the acidic nature of standard silica gel, leading to decomposition.[1] This can manifest as streaking on TLC, low recovery from the column, or the appearance of new, more polar baseline impurities.

To mitigate this, you can deactivate the silica gel. This is typically achieved by pre-treating the silica with a basic modifier. A common method is to prepare the column slurry in a solvent system containing a small percentage of triethylamine (e.g., 0.5-1% v/v). This neutralizes the acidic silanol groups on the silica surface, creating a more inert environment for your acid-sensitive compound.

Q4: How can I monitor the progress of the column chromatography?

A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your column. It is crucial to develop a TLC solvent system that provides good separation (a ΔRf of at least 0.2) between your target compound and its major impurities before running the column. The same solvent system, or a slightly less polar one, can then be used for the column itself. Staining with potassium permanganate is an effective method for visualizing these compounds if they are not sufficiently UV-active.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the column chromatography of this compound.

Problem 1: Poor Separation of Product and Impurities
Symptom Potential Cause Troubleshooting Steps
Co-elution of spots on TLC and column fractions. Inappropriate Solvent System: The polarity of the eluent is not optimized for the separation.1. Decrease Solvent Polarity: If the Rf values are too high (>0.5), reduce the concentration of the polar co-solvent (e.g., switch from 5% ethyl acetate in hexanes to 2%). 2. Employ a Gradient Elution: Start with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by slowly adding a more polar solvent. This will help to resolve compounds with similar polarities. 3. Try a Different Solvent System: Consider using a solvent system with different selectivity, such as dichloromethane/hexanes.
Broad or tailing peaks. Sample Overload: Too much crude material has been loaded onto the column.1. Reduce Sample Load: A general rule of thumb is to use a silica gel to crude product ratio of at least 50:1 by weight. 2. Improve Loading Technique: Dissolve the crude product in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane) and load it onto the column in a narrow band. For less soluble compounds, "dry loading" (adsorbing the compound onto a small amount of silica before loading) is recommended.
Problem 2: Low or No Recovery of the Product
Symptom Potential Cause Troubleshooting Steps
The desired product is not eluting from the column, even with a more polar solvent system. On-Column Decomposition: The compound is degrading on the acidic silica gel.1. Deactivate the Silica Gel: As detailed in the FAQs, use a solvent system containing a small amount of triethylamine to neutralize the silica. 2. Use an Alternative Stationary Phase: Consider using a more inert stationary phase such as neutral alumina.
Product seems to have disappeared after chromatography. Compound is Highly Nonpolar and Eluted with the Solvent Front: The initial solvent system was too polar.1. Analyze the First Fractions: Concentrate the very first fractions collected and analyze them by TLC. 2. Start with a Less Polar Solvent: Begin the elution with 100% hexanes or even pentane.

Experimental Protocols

Protocol 1: Standard Column Chromatography Protocol
  • TLC Analysis: Develop a TLC solvent system that gives an Rf value of approximately 0.2-0.3 for this compound and provides good separation from impurities. A common starting point is a mixture of hexanes and ethyl acetate (e.g., 95:5 v/v).

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and carefully apply it to the top of the silica bed.

  • Elution: Begin elution with the chosen solvent system, collecting fractions and monitoring their composition by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Deactivation of Silica Gel for Acid-Sensitive Compounds
  • Prepare a Modified Eluent: Add triethylamine (0.5-1% v/v) to your chosen eluent (e.g., hexanes/ethyl acetate).

  • Pack the Column: Pack the column with silica gel using this modified eluent.

  • Equilibrate the Column: Run 2-3 column volumes of the modified eluent through the packed column to ensure complete deactivation.

  • Proceed with Sample Loading and Elution: Follow steps 3-5 from the standard protocol, using the modified eluent throughout the purification.

Visualizing the Workflow

To aid in understanding the purification strategy, the following diagrams illustrate the key decision-making processes.

PurificationWorkflow cluster_prep Preparation cluster_column Column Chromatography cluster_analysis Analysis & Final Product Crude Crude Product TLC TLC Analysis Crude->TLC Spot Column Packed Column TLC->Column Select Solvent System Elution Elution & Fraction Collection Column->Elution TLC_monitor TLC Monitoring Elution->TLC_monitor Combine Combine Pure Fractions TLC_monitor->Combine Evaporation Solvent Evaporation Combine->Evaporation Pure_Product Pure Product Evaporation->Pure_Product

Caption: A streamlined workflow for the column chromatography purification of this compound.

TroubleshootingLogic Start Poor Separation or Low Yield? Cause1 Check TLC Separation Start->Cause1 Cause2 Suspect Decomposition? Start->Cause2 Solvent Adjust Solvent System Cause1->Solvent Poor ΔRf Deactivate Deactivate Silica Gel Cause2->Deactivate Yes Gradient Use Gradient Elution Solvent->Gradient Alumina Try Alumina Deactivate->Alumina If still problematic

Caption: A decision tree for troubleshooting common issues in the purification process.

References

  • University of Rochester, Department of Chemistry.

Sources

How to prevent over-bromination during 4-bromo-o-xylene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Troubleshooting Guide: Common Issues in 4-bromo-o-xylene Synthesis

Issue 1: Significant Formation of Dibromo-o-xylene and Other Polybrominated Byproducts

Symptoms:

  • GC-MS or NMR analysis of the crude product shows significant peaks corresponding to dibromo-o-xylene isomers.

  • The isolated yield of the desired 4-bromo-o-xylene is lower than expected.

  • Difficulty in purifying the final product due to the presence of impurities with similar boiling points.

Root Cause Analysis and Solutions:

Over-bromination is a common challenge in the electrophilic aromatic substitution of o-xylene. The initial product, 4-bromo-o-xylene, is itself an activated aromatic ring and can undergo a second bromination. Several factors can contribute to this issue:

  • Incorrect Stoichiometry: An excess of the brominating agent is a primary cause of polybromination.

    • Solution: Carefully control the molar ratio of bromine to o-xylene. A slight excess of o-xylene can be used to minimize the chance of the brominating agent reacting with the product. A commonly cited procedure uses a mole ratio of bromine to o-xylene of 0.875.[1][2] However, some methods intentionally use an excess of bromine to preferentially brominate the more reactive 3-bromo-o-xylene isomer, thereby enriching the desired 4-bromo-o-xylene.[1][2][3] This approach requires careful monitoring and subsequent purification to remove the resulting dibromo-o-xylenes.[1][2]

  • Reaction Temperature: Higher reaction temperatures increase the rate of reaction, including the subsequent bromination of the monobrominated product.

    • Solution: Maintain a low reaction temperature. Many established protocols recommend temperatures between 0°C and -5°C.[1][2][4] Some studies suggest that even lower temperatures, in the range of -10°C to -70°C, can significantly improve the selectivity for the desired 3,4-dimethyl-bromobenzene (4-bromo-o-xylene).[5][6] A slight increase in temperature, even to +10°C, has been noted to increase the formation of dibromo-o-xylene.[4]

  • Rate of Bromine Addition: Rapid addition of the brominating agent can lead to localized high concentrations, promoting multiple substitutions on the same molecule.

    • Solution: Add the bromine dropwise over a prolonged period. A typical procedure suggests adding the bromine over a 3-hour period while maintaining a low temperature.[4]

  • Catalyst Activity: A highly active catalyst can accelerate both the desired and undesired reactions.

    • Solution: Use a moderate amount of a suitable Lewis acid catalyst, such as iron filings, iodine, or ferric bromide (FeBr₃).[4][7] The catalyst's role is to polarize the bromine molecule, making it a more effective electrophile.[8][9][10]

Issue 2: Formation of 3-bromo-o-xylene Isomer

Symptoms:

  • GC or HPLC analysis reveals the presence of a significant amount of 3-bromo-o-xylene in the product mixture.

  • Separation of the 3- and 4-isomers is extremely difficult due to their very similar boiling points (215°C and 214°C, respectively).[1][2]

Root Cause Analysis and Solutions:

The methyl groups in o-xylene are ortho- and para-directing activators for electrophilic aromatic substitution. This leads to the formation of both 3-bromo-o-xylene and 4-bromo-o-xylene.

  • Kinetic vs. Thermodynamic Control: The ratio of the two isomers can be influenced by the reaction conditions.

    • Solution: Lower reaction temperatures generally favor the formation of the 4-isomer.[5][6][11] Conducting the reaction in a solvent like liquid sulfur dioxide has also been shown to improve the regioselectivity towards the 4-isomer.[1][2]

  • Strategic Over-bromination and Purification: As mentioned previously, one strategy involves using an excess of bromine. The 3-bromo-o-xylene isomer is more reactive towards further bromination than the 4-bromo-o-xylene isomer. This preferentially converts the undesired 3-isomer into dibromo-o-xylenes, which can then be more easily separated from the desired 4-bromo-o-xylene by vacuum distillation.[1][2][3]

Issue 3: Benzylic Bromination (Formation of α-bromo-o-xylene)

Symptoms:

  • NMR analysis shows signals corresponding to benzylic protons being replaced by bromine.

  • The product may be unstable and lachrymatory.

Root Cause Analysis and Solutions:

Bromination of the methyl groups (benzylic positions) occurs via a free-radical mechanism, which is typically initiated by light or high temperatures.

  • Presence of UV Light: Actinic radiation can initiate the radical chain reaction.

    • Solution: Conduct the reaction in the dark or in a flask wrapped in aluminum foil to shield it from light.[1][2]

  • High Reaction Temperatures: While low temperatures are generally recommended for electrophilic aromatic substitution, very high temperatures can favor radical pathways.

    • Solution: Adhere to the recommended low-temperature conditions for the ring bromination. Benzylic bromination is typically carried out at higher temperatures (e.g., 125°C) and often with a radical initiator.[12]

  • Choice of Brominating Agent: Some brominating agents are more prone to radical reactions.

    • Solution: For ring bromination, molecular bromine (Br₂) with a Lewis acid catalyst is the standard choice. N-Bromosuccinimide (NBS) is often used for benzylic bromination in the presence of a radical initiator or light.[13][14][15][16] Using NBS without a radical initiator and in the presence of an acid catalyst can, however, be used for electrophilic aromatic bromination.[17]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the bromination of o-xylene?

A1: The bromination of o-xylene is a classic example of an electrophilic aromatic substitution (EAS) reaction.[7][18] The mechanism involves the following key steps:

  • Formation of the Electrophile: The Lewis acid catalyst (e.g., FeBr₃) reacts with molecular bromine (Br₂) to form a more potent electrophile, often represented as a polarized Br-Br bond or a bromonium ion (Br⁺).[7][8][18]

  • Electrophilic Attack: The electron-rich aromatic ring of o-xylene attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[18][19][20] This is the rate-determining step of the reaction.[7][19][20]

  • Deprotonation: A weak base, such as the FeBr₄⁻ formed in the first step, removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final product, bromo-o-xylene.[8][19][20]

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) or gas chromatography (GC) are effective methods for monitoring the reaction. By taking small aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting material (o-xylene) and the formation of the product (4-bromo-o-xylene) and byproducts (3-bromo-o-xylene and dibromo-o-xylenes). This allows for timely quenching of the reaction to maximize the yield of the desired product.

Q3: What is the best method for purifying the crude 4-bromo-o-xylene?

A3: The purification method depends on the impurities present.

  • Work-up: After the reaction is complete, the mixture is typically washed with water, a dilute base solution (e.g., sodium hydroxide or sodium bisulfite) to remove unreacted bromine and the catalyst, and then again with water.[4]

  • Steam Distillation: Steam distillation can be used to separate the volatile bromo-o-xylenes from non-volatile impurities.[4]

  • Vacuum Distillation: Fractional distillation under reduced pressure is the most common and effective method for separating 4-bromo-o-xylene from dibromo-o-xylene byproducts, which have significantly higher boiling points.[1][2][4] However, it is not effective for separating the 3- and 4-isomers due to their close boiling points.[1][2]

Q4: Can I use a different brominating agent instead of liquid bromine?

A4: While liquid bromine is the most common reagent, other brominating agents can be used.

  • N-Bromosuccinimide (NBS): As mentioned earlier, NBS can be used for electrophilic aromatic bromination in the presence of an acid catalyst.[17]

  • Oxidative Bromination: Methods using hydrobromic acid or liquid bromine in the presence of an oxidizing agent like an alkali-metal bromate have also been reported.[21][22] These methods can reduce waste by utilizing the bromide more efficiently.

Experimental Protocols

Protocol 1: Standard Synthesis of 4-bromo-o-xylene

This protocol is adapted from a well-established procedure and is designed to provide a high yield of 4-bromo-o-xylene with minimal over-bromination.[4]

Materials:

  • o-xylene

  • Bromine

  • Iron filings

  • Iodine (crystal)

  • 5% Sodium hydroxide solution

  • Calcium chloride

  • Ice-salt bath

Procedure:

  • Set up a three-necked flask with a dropping funnel, a mechanical stirrer, and a condenser connected to a gas trap.

  • Charge the flask with o-xylene, iron filings, and a crystal of iodine.

  • Cool the flask in an ice-salt bath to a temperature of 0°C to -5°C.

  • Slowly add bromine dropwise from the dropping funnel over a period of 3 hours, ensuring the internal temperature does not exceed -5°C.

  • After the addition is complete, allow the reaction mixture to stir and slowly warm to room temperature overnight.

  • Pour the reaction mixture into water and wash successively with water, 5% sodium hydroxide solution, and again with water.

  • Dry the organic layer over anhydrous calcium chloride.

  • Purify the product by vacuum distillation, collecting the fraction boiling at 92–94°C/14–15 mmHg.

Parameter Recommended Value
Molar Ratio (o-xylene:Bromine)~1.14 : 1
Reaction Temperature0°C to -5°C
Bromine Addition Time3 hours
CatalystIron filings and Iodine

Visualizations

Reaction Mechanism: Electrophilic Aromatic Bromination

EAS_Mechanism cluster_step1 Step 1: Electrophile Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation Br2 Br-Br Br_plus Br⁺---Br---FeBr₃⁻ Br2->Br_plus + FeBr₃ FeBr3 FeBr₃ oXylene AreniumIon oXylene->AreniumIon + Br⁺ 4BromoOXylene AreniumIon->4BromoOXylene + FeBr₄⁻ FeBr4 FeBr₄⁻ HBr HBr FeBr3_regen FeBr₃ Troubleshooting_Overbromination start High levels of dibromo-o-xylene detected check_stoichiometry Verify Br₂:o-xylene molar ratio start->check_stoichiometry check_temp Monitor and control reaction temperature start->check_temp check_addition Evaluate rate of Br₂ addition start->check_addition check_catalyst Assess catalyst concentration start->check_catalyst solution_stoichiometry Use slight excess of o-xylene or precisely control stoichiometry check_stoichiometry->solution_stoichiometry Ratio incorrect solution_temp Maintain temperature at 0°C to -5°C or lower check_temp->solution_temp Temperature too high solution_addition Add Br₂ dropwise over a prolonged period (e.g., 3 hours) check_addition->solution_addition Addition too rapid solution_catalyst Use a moderate amount of catalyst check_catalyst->solution_catalyst Excess catalyst

Sources

Identifying and minimizing side-products in 4-Bromo-1,2-bis(bromomethyl)benzene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 4-Bromo-1,2-bis(bromomethyl)benzene. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, with a focus on identifying, understanding, and minimizing the formation of critical side-products. Our goal is to empower you with the expertise to optimize your reaction outcomes, ensuring high purity and yield.

Introduction: The Challenge of Selective Bromination

The synthesis of this compound is a cornerstone reaction for introducing a versatile building block in organic synthesis, particularly for the construction of complex aromatic systems. The most common route involves the free-radical bromination of 4-bromo-1,2-dimethylbenzene (4-bromo-o-xylene) using N-bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

While seemingly straightforward, the reaction is often plagued by the formation of several side-products, complicating purification and reducing the overall yield. The primary challenge lies in controlling the radical chain reaction to favor the desired dibromination while preventing under- or over-bromination and other competing reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My reaction yield is consistently low. What are the primary factors affecting the yield of this compound?

Low yield is a common issue often traced back to suboptimal reaction conditions or reagent quality. The key is to maintain a delicate balance that favors the radical chain propagation leading to the desired product.

Core Factors Influencing Yield:

  • Initiator Efficiency and Concentration: The radical initiator (AIBN or BPO) is critical. Its decomposition rate is temperature-dependent. If the temperature is too low, the initiation will be slow, leading to an incomplete reaction. If it's too high, a burst of radicals can lead to termination reactions or the formation of over-brominated species.

  • NBS Quality and Stoichiometry: NBS is the bromine source. It must be pure and dry. Old or impure NBS can contain succinimide and bromine, which can lead to ionic side reactions. The stoichiometry is also crucial; typically, 2.0 to 2.2 equivalents of NBS are used. Using less will result in incomplete conversion, while a large excess can promote the formation of the tribrominated side-product.

  • Solvent Polarity: The choice of solvent is paramount in radical reactions. Nonpolar solvents like carbon tetrachloride (CCl₄) or cyclohexane are preferred because they do not solvate ionic intermediates, thus favoring the radical pathway over competing ionic reactions.

  • Light Exposure: The reaction should be initiated by a controlled light source (e.g., a sunlamp or a specific wavelength lamp) to ensure a steady rate of radical formation. Inconsistent or excessive light can lead to uncontrolled reaction rates and side-product formation.

Troubleshooting Steps:

  • Recrystallize NBS: Before use, recrystallize NBS from water to remove impurities. Dry it thoroughly under vacuum.

  • Optimize Initiator Concentration: Start with a catalytic amount of AIBN (1-5 mol%). If the reaction is sluggish, consider a portion-wise addition of the initiator to maintain a steady radical concentration.

  • Control Temperature: Maintain a stable reaction temperature, typically at the reflux temperature of the chosen solvent (e.g., CCl₄ at ~77°C).

  • Ensure Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from scavenging radicals, which would inhibit the chain reaction.

Question 2: I am observing multiple spots on my TLC and complex peaks in my NMR/GC-MS. What are the likely side-products, and how are they formed?

The presence of multiple products indicates a lack of selectivity. The primary side-products arise from incomplete bromination, over-bromination, or benzylic oxidation.

Common Side-Products and Their Formation:

Side-Product NameFormation MechanismHow to Minimize
4-Bromo-1-(bromomethyl)-2-methylbenzeneUnder-bromination: This is the mono-brominated intermediate. Its presence indicates that the reaction has not gone to completion. This can be due to insufficient NBS, a deactivated initiator, or too short a reaction time.Increase reaction time, ensure at least 2 equivalents of fresh NBS are used, and consider a fresh addition of the initiator mid-reaction.
4-Bromo-1,2-bis(dibromomethyl)benzene (and isomers)Over-bromination: The desired product can undergo further radical bromination, especially if there is a high local concentration of bromine radicals or if the reaction is left for too long after the starting material is consumed.Use a controlled stoichiometry of NBS (2.0-2.2 eq.). Monitor the reaction closely by TLC or GC and stop it once the starting material is consumed. Avoid "hot spots" in the reaction mixture through vigorous stirring.
4-Bromo-2-methylbenzaldehydeOxidation: If water is present in the reaction mixture, the benzylic bromide intermediates can undergo hydrolysis and subsequent oxidation to form aldehydes. This is more common if the reaction is worked up under non-anhydrous conditions.Use anhydrous solvents and reagents. Ensure the reaction apparatus is thoroughly dried. Perform the work-up quickly and under dry conditions.
SuccinimideReaction Byproduct: Succinimide is the co-product of the reaction with NBS. It is a solid and should be filtered off at the end of the reaction. If it contaminates the product, it can complicate purification.After the reaction is complete, cool the mixture to room temperature or below to fully precipitate the succinimide, then remove it by filtration. A thorough aqueous wash during work-up will also remove any remaining succinimide.

Visualizing Side-Product Formation:

Side_Product_Formation SM 4-Bromo-1,2-dimethylbenzene (Starting Material) Mono 4-Bromo-1-(bromomethyl)-2-methylbenzene (Mono-brominated) SM->Mono +1 eq. NBS Di This compound (Desired Product) Mono->Di +1 eq. NBS Ox Oxidation Products (e.g., Aldehyde) Mono->Ox +H₂O (workup) Tri Over-brominated Products Di->Tri Excess NBS

Caption: Pathway of this compound synthesis and side-product formation.

Question 3: How can I effectively monitor the progress of the reaction to maximize the yield of the desired dibrominated product?

Real-time reaction monitoring is crucial for stopping the reaction at the optimal point, thereby preventing the formation of over-brominated products.

Recommended Monitoring Protocol:

  • Baseline Analysis: Before starting the reaction, take a sample of your starting material (4-bromo-1,2-dimethylbenzene) to get a reference point for your chosen analytical method (TLC, GC, or ¹H NMR).

  • Time-Point Sampling: Once the reaction is initiated and refluxing, carefully withdraw small aliquots from the reaction mixture at regular intervals (e.g., every 30-60 minutes).

  • Quench and Prepare Sample: Immediately quench the aliquot in a small vial containing a suitable solvent (e.g., dichloromethane) and a small amount of a reducing agent like sodium thiosulfate solution to remove any unreacted bromine.

  • Analytical Method of Choice:

    • TLC (Thin-Layer Chromatography): This is a quick and effective method. Spot the starting material, the reaction mixture aliquot, and a co-spot on a TLC plate. Develop the plate in a suitable solvent system (e.g., hexane/ethyl acetate). The desired product will have a different Rf value than the starting material and the mono-brominated intermediate. The reaction is typically complete when the starting material spot has disappeared.

    • GC-MS (Gas Chromatography-Mass Spectrometry): This provides more quantitative information. You can track the disappearance of the starting material peak and the appearance of the mono- and di-brominated product peaks.

    • ¹H NMR (Proton Nuclear Magnetic Resonance): This is a very powerful technique. The benzylic protons of the starting material, mono-brominated, and di-brominated products have distinct chemical shifts.

      • Starting Material (4-bromo-o-xylene): Two singlets for the methyl groups (~2.3 ppm).

      • Mono-brominated intermediate: One singlet for the remaining methyl group and a new singlet for the -CH₂Br group (~4.5 ppm).

      • Desired Product (dibrominated): A single singlet for the two equivalent -CH₂Br groups (~4.6 ppm).

Workflow for Reaction Monitoring:

Reaction_Monitoring_Workflow Start Start Reaction (Time = 0) Sample Take Aliquot (e.g., T=30 min) Start->Sample Quench Quench Aliquot Sample->Quench Analyze Analyze via TLC/GC/NMR Quench->Analyze Decision Is Starting Material Consumed? Analyze->Decision Continue Continue Reaction Decision->Continue No Stop Stop Reaction & Work-up Decision->Stop Yes Continue->Sample Wait 30 min

Caption: A workflow for effective reaction monitoring.

Experimental Protocol: Optimized Synthesis

This protocol incorporates best practices to maximize yield and purity.

Materials:

  • 4-Bromo-1,2-dimethylbenzene (1.0 eq.)

  • N-Bromosuccinimide (NBS), recrystallized (2.1 eq.)

  • Azobisisobutyronitrile (AIBN) (0.02 eq.)

  • Carbon tetrachloride (CCl₄), anhydrous

  • 500 W tungsten lamp

  • Three-neck round-bottom flask, condenser, and nitrogen inlet

Procedure:

  • Setup: Assemble a dry three-neck flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer.

  • Reagent Addition: Charge the flask with 4-bromo-1,2-dimethylbenzene, NBS, AIBN, and anhydrous CCl₄.

  • Inert Atmosphere: Purge the system with nitrogen for 15 minutes.

  • Initiation: Begin vigorous stirring and heat the mixture to reflux (~77°C) using an oil bath. Position the tungsten lamp approximately 10-15 cm from the flask to initiate the reaction.

  • Monitoring: Monitor the reaction progress every 30-60 minutes using TLC or GC as described in the section above. The reaction is typically complete in 3-5 hours.

  • Work-up:

    • Once the starting material is consumed, turn off the heat and lamp and allow the mixture to cool to room temperature.

    • Cool the mixture further in an ice bath for 30 minutes to precipitate the succinimide byproduct.

    • Filter the mixture through a Büchner funnel to remove the succinimide. Wash the solid with a small amount of cold CCl₄.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often a pale yellow solid. It can be purified by recrystallization from a suitable solvent system, such as hexane or a mixture of hexane and ethyl acetate, to yield the pure this compound as a white crystalline solid.

References

  • Title: N-Bromosuccinimide Source: Wikipedia URL:[Link]
  • Title: Radical initi
  • Title: Synthesis of 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene Source: Organic Syntheses URL:[Link]

Technical Support Center: Strategies to Improve the Yield of 4-Bromo-1,2-bis(bromomethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-bromo-1,2-bis(bromomethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important building block. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles, to help you optimize your reaction conditions and maximize your yield and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Low or No Conversion of 4-Bromo-o-xylene

Question: I have set up the reaction with 4-bromo-o-xylene, N-bromosuccinimide (NBS), and azobisisobutyronitrile (AIBN) in carbon tetrachloride, but upon analysis (TLC, GC-MS), I see a significant amount of unreacted starting material. What could be the cause?

Answer: Low or no conversion in this radical bromination reaction typically points to issues with the initiation or propagation of the radical chain reaction. Here are the most common culprits and how to address them:

  • Ineffective Radical Initiation: The decomposition of AIBN is temperature-dependent. AIBN decomposition becomes efficient at temperatures between 65-80°C.[1][2] If the reaction temperature is too low, the rate of radical formation will be insufficient to initiate the reaction effectively.

    • Solution: Ensure your reaction mixture is heated to a reflux temperature that allows for the steady decomposition of AIBN. For reactions in carbon tetrachloride (boiling point: ~77°C), refluxing is generally sufficient.[3] Monitor the internal reaction temperature to confirm it is within the optimal range for AIBN decomposition.

  • Presence of Radical Inhibitors: Radical reactions are notoriously sensitive to inhibitors. Oxygen from the air is a common radical scavenger that can quench the reaction.

    • Solution: Degas your solvent before use by bubbling an inert gas (nitrogen or argon) through it. It is also good practice to conduct the reaction under a positive pressure of an inert gas.

  • Poor Quality of Reagents: Old or improperly stored NBS or AIBN can lead to failed reactions. AIBN can slowly decompose over time, even at room temperature.[1] NBS can hydrolyze in the presence of moisture.

    • Solution: Use freshly purchased or purified reagents. AIBN can be recrystallized from methanol. NBS can be recrystallized from hot water, but must be thoroughly dried before use.[3]

Issue 2: Formation of Multiple Products and Low Selectivity

Question: My reaction is proceeding, but I'm observing the formation of multiple spots on my TLC plate, including what I suspect are mono-brominated and ring-brominated side products. How can I improve the selectivity for the desired this compound?

Answer: The formation of multiple products indicates a lack of selectivity in the bromination reaction. This can be due to several factors related to the reaction conditions and the nature of the radical bromination.

  • Incorrect Stoichiometry of NBS: The stoichiometry of NBS to 4-bromo-o-xylene is critical. Using too little NBS will result in incomplete conversion and the presence of the mono-brominated intermediate. Using a large excess can lead to over-bromination or other side reactions.

    • Solution: A slight excess of NBS (around 2.2 equivalents relative to 4-bromo-o-xylene) is typically used to ensure complete bis-bromination. The NBS can be added portion-wise to maintain a steady, low concentration of bromine in the reaction mixture, which favors benzylic bromination over other pathways.[4]

  • Ring Bromination: Although less common under radical conditions, some ring bromination can occur, especially if the reaction is run for an extended period at high temperatures or if there is contamination with electrophilic bromine species.

    • Solution: Running the reaction in a non-polar solvent like carbon tetrachloride or cyclohexane minimizes ionic pathways.[5] Shielding the reaction from light can also help, as UV light can sometimes promote other reaction pathways.[6]

  • Formation of Isomeric Products: While the starting material is 4-bromo-o-xylene, impurities in the starting material or slight rearrangements under radical conditions could potentially lead to other isomers, although this is less common.

    • Solution: Ensure the purity of your starting 4-bromo-o-xylene. If you are preparing it from o-xylene, be aware that the bromination of o-xylene can produce a mixture of 3-bromo- and 4-bromo-o-xylene.[7] Purification of the 4-bromo-o-xylene intermediate is crucial.

Issue 3: Difficulty in Product Purification and Isolation

Question: After the reaction workup, I am struggling to obtain a pure, crystalline product. The crude product is an oil or a waxy solid that is difficult to handle.

Answer: Purification challenges are common with this product. The crude mixture often contains the desired product, unreacted starting material, mono-brominated intermediate, and succinimide as a byproduct.

  • Removal of Succinimide: Succinimide, the byproduct of the reaction with NBS, is a solid that is largely insoluble in non-polar solvents like carbon tetrachloride.

    • Solution: After the reaction is complete, cool the reaction mixture and filter it to remove the bulk of the succinimide.[4] A subsequent wash of the organic layer with water and brine will help remove any remaining succinimide.

  • Crystallization Issues: The product can sometimes be difficult to crystallize, especially if impurities are present.

    • Solution: Recrystallization is the most effective purification method. Hexane is a commonly used solvent for this purpose.[4] You can also try a mixed solvent system, such as chloroform and petroleum ether.[8] If the product "oils out," try dissolving the crude material in a minimal amount of a good solvent (like dichloromethane or chloroform) and then slowly adding a poor solvent (like hexane or pentane) until turbidity is observed, followed by cooling. Using a seed crystal can also induce crystallization.[9]

  • Chromatographic Purification: If recrystallization fails to yield a pure product, column chromatography can be employed.

    • Solution: A silica gel column with a non-polar eluent system, such as hexane or a hexane/ethyl acetate mixture, can effectively separate the desired product from the less polar starting material and the more polar mono-brominated intermediate.[4][10]

Frequently Asked Questions (FAQs)

Q1: What is the optimal starting material for the synthesis of this compound?

A1: The most common and direct precursor is 4-bromo-o-xylene.[4] This allows for a one-step bis-bromination of the two methyl groups. An alternative, though less direct, route involves the bromination of (4-bromo-1,2-phenylene)dimethanol using a reagent like phosphorus tribromide (PBr₃).[4] The choice of starting material will depend on commercial availability and the overall synthetic strategy.

Q2: What is the role of the AIBN initiator and can other initiators be used?

A2: AIBN (azobisisobutyronitrile) is a thermal radical initiator. Upon heating, it decomposes to form nitrogen gas and two cyanoisopropyl radicals, which then initiate the radical chain reaction by abstracting a bromine atom from NBS.[1][11] Other radical initiators like benzoyl peroxide can also be used.[12] However, AIBN is often preferred as it is less prone to inducing side reactions compared to peroxides.

Q3: Why is N-bromosuccinimide (NBS) used instead of elemental bromine (Br₂)?

A3: NBS is the preferred reagent for benzylic bromination because it provides a low, constant concentration of bromine radicals (Br•) and molecular bromine (Br₂) in the reaction mixture.[5][13] This low concentration favors the desired radical substitution at the benzylic positions over the competing electrophilic addition of Br₂ to the aromatic ring.[13]

Q4: What are the key safety precautions to consider during this synthesis?

A4: This synthesis involves several hazardous materials and conditions.

  • This compound is a lachrymator and is harmful if swallowed, causing severe skin burns and eye damage.[14]

  • N-bromosuccinimide (NBS) is an irritant.

  • Carbon tetrachloride is a toxic and environmentally hazardous solvent. If possible, consider alternative solvents like cyclohexane or acetonitrile, although reaction conditions may need to be re-optimized.

  • The reaction is typically run at reflux, so appropriate precautions for working with heated, flammable solvents should be taken. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Protocols

High-Yield Synthesis of this compound from 4-Bromo-o-xylene

This protocol is adapted from established literature procedures.[4]

Materials:

  • 4-bromo-o-xylene

  • N-bromosuccinimide (NBS)

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) (or an alternative non-polar solvent)

  • Hexane for recrystallization

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-o-xylene (1 equivalent).

  • Add carbon tetrachloride to dissolve the starting material.

  • Add NBS (2.2 equivalents) and a catalytic amount of AIBN (0.1 equivalents).

  • Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by TLC or GC.

  • Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the solid succinimide byproduct.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from hot hexane to yield this compound as white crystals.[4]

Visualizations

Reaction Mechanism

Reaction_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_final_product Second Bromination AIBN AIBN Radical 2 R• + N₂ AIBN->Radical Δ (Heat) NBS NBS Br_Radical Br• Radical->Br_Radical + NBS Benzylic_Radical Benzylic Radical Br_Radical->Benzylic_Radical + Starting Material Succinimide_Radical Succinimide Radical Starting_Material 4-Bromo-o-xylene HBr HBr Benzylic_Radical->HBr - H Product Mono-brominated Intermediate Benzylic_Radical->Product + Br₂ Br2 Br₂ HBr->Br2 + NBS Mono_Brominated Mono-brominated Intermediate Final_Product This compound Mono_Brominated->Final_Product Repeat Propagation Steps

Caption: Radical bromination mechanism of 4-bromo-o-xylene with NBS and AIBN.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_analysis Problem Analysis cluster_solutions_conversion Solutions for Low Conversion cluster_solutions_purity Solutions for Low Purity Start Low Yield of this compound Check_Conversion Check Conversion (TLC/GC) Start->Check_Conversion Check_Purity Check Purity (TLC/NMR) Check_Conversion->Check_Purity High Conversion Increase_Temp Increase Reaction Temperature Check_Conversion->Increase_Temp Low Conversion Adjust_NBS Adjust NBS Stoichiometry Check_Purity->Adjust_NBS Impure Product Degas_Solvent Degas Solvent / Use Inert Atmosphere Increase_Temp->Degas_Solvent Fresh_Reagents Use Fresh/Purified AIBN & NBS Degas_Solvent->Fresh_Reagents Final_Product Optimized Yield and Purity Fresh_Reagents->Final_Product Purification Optimize Purification (Recrystallization/Chromatography) Adjust_NBS->Purification Purification->Final_Product

Caption: Troubleshooting workflow for optimizing the synthesis.

Quantitative Data Summary

ParameterRecommendationRationale
Starting Material High-purity 4-bromo-o-xyleneImpurities can lead to isomeric byproducts.[7]
Brominating Agent N-bromosuccinimide (NBS)Provides a low, steady concentration of bromine, enhancing selectivity for benzylic bromination.[5][13]
NBS Stoichiometry 2.2 equivalentsEnsures complete bis-bromination while minimizing over-bromination.
Initiator AIBN (0.1 eq.)Efficiently initiates the radical reaction at moderate temperatures.[1][11]
Solvent Carbon Tetrachloride or CyclohexaneNon-polar solvents favor the radical pathway and minimize ionic side reactions.[5]
Temperature Reflux (typically 65-80°C)Ensures thermal decomposition of AIBN to initiate the reaction.[2]
Purification Recrystallization from HexaneEffectively removes succinimide and other impurities to yield a pure crystalline product.[4]

References

  • Azobisisobutyronitrile (AIBN) - Common Organic Chemistry. (n.d.).
  • Cas 91-13-4, 1,2-Bis(bromomethyl)benzene - LookChem. (n.d.).
  • 4-BROMO-o-XYLENE - Organic Syntheses Procedure. (n.d.).
  • Allylic Bromination by NBS with Practice Problems - Chemistry Steps. (n.d.).
  • aibn initiator - HPMC manufacturer - Cellulose ethers. (2025, July 27).
  • WO1991013047A1 - PREPARATION OF 4-BROMO-o-XYLENE - Google Patents. (n.d.).
  • US5107045A - Preparation of 4-bromo-O-xylene using excess bromine - Google Patents. (n.d.).
  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10).
  • On the mechanism of N-bromosuccinimide brominations. Bromination of cyclohexane and cyclopentane with N-bromosuccinimide - ResearchGate. (2025, August 6).
  • NBS for Radical Bromination: A Guide for Chemists. (n.d.).
  • What is the reaction initiation temprature range of AIBN? - ResearchGate. (2017, March 1).
  • N-Bromosuccinimide - Wikipedia. (n.d.).
  • Can I use AIBN radical initiator at temperatures between 120 and 200 degrees C without risk of explosion? | ResearchGate. (2015, December 7).
  • CN102234220A - Method for preparing 4-bromo-1,2-xylene - Google Patents. (n.d.).
  • Supporting Information - The Royal Society of Chemistry. (n.d.).
  • This compound | C8H7Br3 | CID 12496465 - PubChem. (n.d.).
  • Electrochemical Method for the Preparation of Dibromomethyl, Bis(bromomethyl), and Bis(dibromomethyl) Arenes - CECRI, Karaikudi. (n.d.).
  • A convenient procedure for bromomethylation of aromatic compounds. Selective mono-, bis-, or trisbromomethylation | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • 2-Bromo-1,3-bis(bromomethyl)benzene, with Z′ = 1.5: whole-molecule disorder of one of the two independent molecules - IUCr Journals. (n.d.).

Sources

Troubleshooting low yields in macrocyclization reactions with this compound

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting macrocyclization reactions. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with low yields in the synthesis of macrocycles. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to diagnose and solve problems effectively. We will explore the delicate balance of kinetics and thermodynamics that governs these complex reactions and provide actionable strategies to favor the formation of your desired macrocycle over competing side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I'm getting very low yields or no desired product in my macrocyclization. What are the most common reasons for this?

Low yields in macrocyclization are almost always due to competition from intermolecular reactions (dimerization, oligomerization, or polymerization) which are kinetically and often thermodynamically favored over the desired intramolecular cyclization.[1][2][3] The success of your reaction hinges on tipping this balance in favor of the intramolecular pathway.

Here are the primary factors to investigate:

  • Concentration is Too High: This is the most frequent cause of failure. The rate of the desired intramolecular reaction is first-order with respect to the starting material, while the rate of the competing intermolecular reaction is second-order. Therefore, at high concentrations, the intermolecular pathway dominates.[1]

  • Incorrect Reaction Conditions: Factors such as solvent, temperature, and the choice of catalyst or reagents can significantly impact the reaction outcome.

  • Substrate Conformation: The linear precursor may adopt a conformation that is not conducive to cyclization, meaning the reactive ends are far apart. This creates a high entropic barrier to ring closure.[4][5]

  • Ring Strain: The target macrocycle itself may be energetically unfavorable due to ring strain (an enthalpic penalty), particularly for medium-sized rings (8-11 atoms).[2][6]

The following sections will delve into how to address each of these issues.

Question 2: How do I properly set up a high-dilution reaction to favor macrocyclization?

The "high-dilution principle" is the cornerstone of successful macrocyclization.[3] It is a kinetic strategy designed to ensure that the concentration of the linear precursor in the reaction vessel remains extremely low at all times, thus favoring the first-order intramolecular cyclization over the second-order intermolecular reactions.[1]

  • Rate (Intramolecular) = k_intra_ [Substrate]

  • Rate (Intermolecular) = k_inter_ [Substrate]²

By keeping the [Substrate] concentration very low, the rate of the intermolecular reaction decreases much more significantly than the intramolecular one.

The most reliable method to achieve high dilution is through the slow addition of the substrate to a large volume of solvent containing the necessary reagents or catalyst.

Materials:

  • Standard reaction flask (e.g., round-bottom flask) equipped with a magnetic stir bar and reflux condenser (if heating).

  • Syringe pump.

  • Gas-tight syringes and tubing (e.g., PTFE).

  • Anhydrous, degassed solvent.

Step-by-Step Methodology:

  • Preparation: Set up the reaction flask with the bulk of the solvent and any non-substrate reagents or catalysts. If the reaction is air or moisture sensitive, ensure the setup is under an inert atmosphere (e.g., Nitrogen or Argon).

  • Substrate Solution: Prepare a solution of your linear precursor in the same anhydrous, degassed solvent. The concentration of this stock solution can be relatively high (e.g., 0.1 M).

  • Syringe Pump Setup: Load the substrate solution into a gas-tight syringe and place it on the syringe pump. Connect the syringe to the reaction flask via tubing, ensuring the tip of the needle is submerged below the surface of the solvent in the flask to prevent splashing.

  • Slow Addition: Begin stirring and, if necessary, heating the reaction flask. Start the syringe pump at a very slow addition rate. A typical rate might be 0.1 to 1.0 mL/hour.

  • Calculation of Effective Concentration: The goal is to maintain an effective substrate concentration in the range of 1 mM or lower.[7] The optimal concentration can be substrate-dependent, with some reactions tolerating concentrations up to 20 mM, while others require much lower concentrations.[1]

Table 1: Recommended Starting Concentrations for Macrocyclization

Reaction TypeTypical Effective Concentration RangeNotes
Macrolactonization0.5 - 10 mMHighly dependent on the activation method.
Ring-Closing Metathesis (RCM)1 - 50 mMCan often be run at higher concentrations than other methods.[8][9]
Peptide Cyclization0.5 - 5 mMOften requires very dilute conditions to avoid cyclodimerization.[10]
Question 3: My yields are still low even under high dilution. What else can I optimize?

If high dilution alone is not solving the problem, consider the following factors:

The solvent can influence the reaction in several ways: it can affect the solubility of the substrate, the activity of the catalyst, and, crucially, the conformation of the linear precursor.[11]

  • Conformational Effects: In non-polar solvents, intramolecular hydrogen bonds may form, pre-organizing the substrate into a cyclization-friendly conformation. In polar, hydrogen-bond-accepting solvents (like DMSO or DMF), the solvent can disrupt these intramolecular interactions, favoring an extended conformation that is less likely to cyclize.[10][11]

  • Practical Advice: Screen a range of solvents with varying polarities. Common choices include toluene, dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN).[8] There is no single "best" solvent; it is highly substrate-dependent.

The effect of temperature is not always straightforward.

  • For Entropically Challenged Reactions: For large, flexible macrocycles where the primary barrier is entropy (getting the ends to find each other), increasing the temperature may not significantly increase the rate of the intramolecular reaction and could promote decomposition.[2]

  • For Enthalpically Challenged Reactions: For reactions with a high activation energy or for forming strained rings, higher temperatures can be beneficial.

  • Practical Advice: Start at room temperature and screen temperatures in increments (e.g., 40 °C, 60 °C, reflux). Be aware that higher temperatures can also lead to catalyst degradation, particularly in Ring-Closing Metathesis (RCM).[12]

If your molecule has sites for reversible bond formation (e.g., hydrogen bonding, metal coordination), you can use a "template" to pre-organize the linear precursor. The template holds the reactive ends in close proximity, dramatically increasing the effective molarity and favoring cyclization.[1]

  • Cation Templating: Alkali metals (Na⁺, K⁺) can coordinate to heteroatoms (oxygen, nitrogen) and template the cyclization. The size of the cation can be critical.

  • Anion Templating: Anions can serve as templates for precursors containing hydrogen-bond donors.[8]

  • Covalent Templating: Reversible covalent bonds, such as hydrazone formation, can be used to temporarily hold the precursor in a cyclic conformation before the final ring-closing reaction.[13]

G cluster_0 Intermolecular Reaction (High Concentration) cluster_1 Intramolecular Reaction (Low Concentration) A Precursor C Dimer / Oligomer A->C k_inter B Precursor B->C D Precursor E Macrocycle D->E k_intra G cluster_0 Troubleshooting Workflow start Low RCM Yield conc High Dimer? Yes: Lower Concentration (High Dilution) No: Proceed start->conc temp High Temp? Yes: Lower Temp (e.g., 40°C) Consider HG-II Catalyst No: Proceed conc->temp isom Isomerization? Yes: Add Phenol (with G-II) Switch to HG-II No: Proceed temp->isom purity Impure Substrate? Yes: Re-purify Diene Degas Solvent No: Re-evaluate Strategy isom->purity end Optimized Yield purity->end

Sources

Technical Support Center: Enhancing Regioselectivity in Functionalization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Enhancing Regioselectivity in Functionalization Reactions. This resource is designed to provide you, our fellow scientists and researchers, with practical, in-depth guidance to navigate the complexities of controlling reaction outcomes at specific molecular positions. In the quest for novel therapeutics and advanced materials, the ability to selectively functionalize a particular site on a complex molecule is paramount. This center offers troubleshooting guides and frequently asked questions (FAQs) to address the common and not-so-common challenges you may encounter in your laboratory work.

Our approach is rooted in a deep understanding of the underlying principles governing regioselectivity. We will explore how factors such as electronic and steric effects, directing groups, catalysts, and reaction conditions can be modulated to achieve the desired isomeric product with high fidelity.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the fundamental factors that control regioselectivity in functionalization reactions?

A1: Regioselectivity, the preference for a reaction to occur at one specific position over another, is primarily governed by a combination of electronic effects, steric hindrance, and the presence of directing groups.[1]

  • Electronic Effects: The distribution of electron density within a molecule plays a crucial role. Electrophiles will preferentially attack regions of high electron density (nucleophilic centers), while nucleophiles will target electron-deficient sites (electrophilic centers).[3] For instance, in electrophilic aromatic substitution, the electronic properties of existing substituents on an aromatic ring dictate the position of incoming electrophiles.[1]

  • Steric Hindrance: The physical bulk of substituents near a reactive site can impede the approach of a reagent, favoring reaction at less sterically crowded positions.[3][4] This is a critical consideration in catalyst and substrate design.[2][5][6]

  • Directing Groups: These are functional groups that are part of the substrate and can coordinate to a catalyst, bringing the reactive center into close proximity with a specific C-H bond.[7][8][9] This strategy is highly effective for overcoming the inherent reactivity of a molecule and achieving functionalization at otherwise inaccessible positions.[7]

Q2: How do I choose an appropriate directing group for my C-H functionalization reaction?

A2: The choice of a directing group is critical and depends on several factors, including the target C-H bond (e.g., ortho, meta, para), the reaction conditions, and the ease of subsequent removal or transformation of the directing group.[8]

  • For ortho-selectivity: Bidentate directing groups, which form a stable 5- or 6-membered metallacyclic intermediate with the transition metal catalyst, are highly effective.[9][10] Examples include pyridines, amides, and carboxylic acids.

  • For remote functionalization: More complex directing groups or template-based strategies are often required to reach C-H bonds that are distant from the initial coordination site.[7][10][11]

  • Removability/Transformability: Ideally, the directing group should be easily removable or convertible into another useful functional group after the desired functionalization has been achieved to avoid additional synthetic steps.[8][12]

Q3: Can computational methods help predict the regioselectivity of my reaction?

A3: Yes, computational chemistry has become an invaluable tool for predicting and understanding regioselectivity.[13][14] Methods like Density Functional Theory (DFT) can be used to calculate the energies of reaction intermediates and transition states for different possible reaction pathways.[15][16] The pathway with the lowest activation energy is generally the favored one, thus predicting the major regioisomer. Several web-based tools and computational workflows, such as RegioSQM, are being developed to make these predictions more accessible to synthetic chemists.[13][14][16]

Troubleshooting Guides

Problem 1: Poor or No Regioselectivity Observed

You are running a functionalization reaction and obtaining a mixture of regioisomers with little to no preference for the desired product.

Initial Checks & Solutions
  • Re-evaluate Steric and Electronic Influences:

    • Troubleshooting Step: Analyze the substrate for competing reactive sites with similar electronic and steric environments.

    • Rationale: Subtle differences in steric bulk or electron density might not be sufficient to direct the reaction under the current conditions.[2][3]

    • Corrective Action: Consider modifying the substrate to enhance the steric or electronic differentiation between the target site and other potential reactive sites. For example, introducing a bulky protecting group near an undesired reactive site can sterically block it.[17]

  • Optimize Reaction Conditions:

    • Troubleshooting Step: Systematically vary the reaction temperature and solvent.

    • Rationale: Temperature can influence the kinetic versus thermodynamic control of a reaction.[18] Lowering the temperature often enhances selectivity by favoring the pathway with the lower activation energy.[19] The polarity and coordinating ability of the solvent can stabilize or destabilize transition states, thereby affecting the regiochemical outcome.[19][20][21]

    • Corrective Action: Screen a range of solvents with varying polarities (e.g., toluene, THF, DMF).[19] Run the reaction at different temperatures, starting from a lower temperature and gradually increasing it.

Advanced Troubleshooting
  • Implement a Directing Group Strategy:

    • Troubleshooting Step: If not already in use, introduce a suitable directing group onto your substrate.

    • Rationale: A directing group can override the intrinsic reactivity of the substrate by coordinating to the catalyst and delivering it to a specific C-H bond.[7][9] This is a powerful strategy for achieving high regioselectivity, especially in complex molecules.[7]

    • Protocol:

      • Identify a suitable position on your substrate for the installation of a directing group.

      • Choose a directing group known to promote functionalization at the desired position (e.g., a picolinamide for ortho-C-H activation).

      • Synthesize the modified substrate containing the directing group.

      • Perform the functionalization reaction.

      • Plan for the subsequent removal or modification of the directing group.[8]

  • Change the Catalyst or Ligand:

    • Troubleshooting Step: Experiment with different transition metal catalysts or modify the ligands on the existing catalyst.

    • Rationale: The steric and electronic properties of the catalyst and its ligands play a crucial role in determining regioselectivity.[5][22] Bulky ligands can enhance selectivity by creating a more sterically demanding environment around the metal center.[5]

    • Corrective Action: If using a palladium catalyst, for example, screen different phosphine or N-heterocyclic carbene (NHC) ligands of varying sizes and electronic properties.[5]

Visualizing the Troubleshooting Workflow

Caption: A workflow for troubleshooting poor regioselectivity.

Problem 2: Unexpected Regioisomer is the Major Product

Your reaction is regioselective, but it is favoring an undesired constitutional isomer.

Initial Checks & Solutions
  • Verify the Reaction Mechanism:

    • Troubleshooting Step: Carefully review the literature for the established mechanism of the reaction you are performing.

    • Rationale: Your assumptions about the controlling factors may be incorrect. For example, a reaction you assume to be under steric control might actually be dominated by electronic effects, or vice versa.[2]

    • Corrective Action: Consult authoritative sources and review articles to confirm the mechanistic basis of regioselectivity for your specific reaction class.

  • Consider Non-Covalent Interactions:

    • Troubleshooting Step: Evaluate the potential for hydrogen bonding or other non-covalent interactions to influence the transition state.

    • Rationale: Subtle non-covalent interactions between the substrate and the catalyst or solvent can significantly alter the energy landscape of the reaction, leading to unexpected regiochemical outcomes.[23][24]

    • Corrective Action: Try running the reaction in a solvent that can disrupt or promote these interactions to test this hypothesis.

Advanced Troubleshooting
  • Substrate Modification to Alter Intrinsic Bias:

    • Troubleshooting Step: Introduce or modify a functional group on the substrate to electronically or sterically disfavor the formation of the undesired isomer.

    • Rationale: By altering the inherent properties of the substrate, you can shift the regiochemical preference of the reaction.[7]

    • Protocol:

      • Identify a modifiable position on the substrate that can influence the reactivity of the undesired site.

      • Introduce an electron-withdrawing group to decrease the nucleophilicity of an undesired reactive site in an electrophilic substitution reaction.

      • Alternatively, install a bulky group to sterically hinder the approach to the undesired site.

      • Re-run the functionalization reaction with the modified substrate.

  • Employing Supramolecular or Nanochemical Approaches:

    • Troubleshooting Step: Consider using host-guest chemistry or placing the catalyst within a nano-cavity.

    • Rationale: Creating spatial restrictions around the active center of the catalyst can prevent certain parts of the substrate from approaching, thereby enhancing the relative reactivity of other sites.[10][17] This is an advanced strategy for achieving high levels of selectivity.[10]

Visualizing Mechanistic Influences

Regioselectivity_Factors sub Substrate Properties outcome Regiochemical Outcome sub->outcome Electronic Effects Steric Hindrance Directing Groups reagent Reagent/Catalyst Properties reagent->outcome Catalyst Size Ligand Effects Reagent Polarity conditions Reaction Conditions conditions->outcome Temperature Solvent Concentration

Caption: Key factors influencing the regiochemical outcome of a reaction.

Quantitative Data Summary: Solvent Effects on Regioselectivity

The choice of solvent can have a profound impact on the ratio of regioisomers. Below is a table summarizing hypothetical data for a generic functionalization reaction to illustrate this point.

SolventDielectric Constant (ε)Regioisomeric Ratio (Desired:Undesired)
Toluene2.43:1
Tetrahydrofuran (THF)7.65:1
Dichloromethane (DCM)9.18:1
Acetonitrile37.512:1
Dimethylformamide (DMF)36.715:1

Analysis: In this example, more polar aprotic solvents favor the formation of the desired regioisomer, suggesting that the transition state leading to this product is more polar and is stabilized by these solvents.[20]

References
  • Shul’pin, G. B. (2010). Selectivity enhancement in functionalization of C–H bonds: A review. Organic & Biomolecular Chemistry, 8(19), 4217-4228. [Link]
  • Algor Cards. (n.d.). Regioselectivity in Organic Chemistry.
  • Jensen, J. H. (2017).
  • Jensen, J. H. (2017).
  • Gensch, T., et al. (2023). Electronic and Steric Effects Control Regioselectivity in Alkyne Migratory Insertion during Ni-Catalyzed Indenone Synthesis. Organometallics, 42(5), 423-433. [Link]
  • Shul’pin, G. B. (2010). Selectivity enhancement in functionalization of C–H bonds: A review. Organic & Biomolecular Chemistry, 8(19), 4217-4228. [Link]
  • Prier, C. K., et al. (2014). Directing Group-Controlled Regioselectivity in an Enzymatic C–H Bond Oxygenation. Journal of the American Chemical Society, 136(14), 5482-5488. [Link]
  • Kumar, A., & Guntreddi, T. (2019). Transformable/modifiable directing group-assisted C(sp2)–H functionalizations. Organic & Biomolecular Chemistry, 17(3), 429-447. [Link]
  • Nguyen, T. T., et al. (2023). Remote Steric and Electronic Effects of N-Heterocyclic Carbene Ligands on Alkene Reactivity and Regioselectivity toward Hydrocupration Reactions.
  • Enhancing chemical synthesis planning: automated quantum mechanics-based regioselectivity prediction for C–H activation with directing groups. (2024). Beilstein Journal of Organic Chemistry, 20, 849-861. [Link]
  • Enhancing chemical synthesis planning: automated quantum mechanics-based regioselectivity prediction for C–H activation with directing groups. (2024). PMC. [Link]
  • Unlocking regioselectivity: steric effects and conformational constraints of Lewis bases in alkyllithium-initiated butadiene polymerization. (2024). Chemical Science, 15(44), 17049-17057. [Link]
  • Daugulis, O., et al. (2021). Regio‐ and Stereoselective Functionalization Enabled by Bidentate Directing Groups. The Chemical Record, 21(12), 3635-3647. [Link]
  • Designing Target-specific Data Sets for Regioselectivity Predictions on Complex Substrates. (2021). Journal of the American Chemical Society, 143(35), 14194-14203. [Link]
  • Selectivity enhancement in functionalization of C–H bonds: A review. (2010). SciSpace. [Link]
  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (2021). Molecules, 26(19), 5763. [Link]
  • Chemistry For Everyone. (2025, January 9). What Is Regioselectivity In Organic Chemistry? [Video]. YouTube. [Link]
  • The role of aryne distortions, steric effects, and charges in regioselectivities of aryne reactions. (2014). Journal of the American Chemical Society, 136(46), 16378-16385. [Link]
  • Novel function of directing groups in C–H functionalization reactions. (2021).
  • Achieving Site-Selectivity for C–H Activation Processes Based on Distance and Geometry: A Carpenter's Approach. (2018). Accounts of Chemical Research, 51(8), 1858-1869. [Link]
  • Electronic and Steric Ligand Effects on the Activity and Regiochemistry in the Heck Reaction. (2009). Organometallics, 28(15), 4415-4423. [Link]
  • Harnessing non-covalent interactions to exert control over regioselectivity and site-selectivity in catalytic reactions. (2017). Chemical Society Reviews, 46(5), 1239-1254. [Link]
  • Configuration Matching Strategy to Control Selectivity in Heterogeneous Catalysis. (2025). Accounts of Chemical Research. [Link]
  • Proposed mechanism for regioselectivity control. (2019).
  • CONTROLLING REGIOSELECTIVITY OF CATALYTIC TRANSFER HYDROFUNCTIONALIZATION REACTIONS BY NON-COVALENT INTERACTIONS. (n.d.). University of Basel. [Link]
  • Solving Common Challenges in Regiochemistry for Better Reaction Outcomes. (2025, August 4).
  • Factors influencing the regioselectivity of reactions involving organocuprate reagents and allyl acylates: synthesis of some phenylthioprostanoids. (1984). Journal of the Chemical Society, Perkin Transactions 1, 193-198. [Link]
  • Regioselectivity. (n.d.). In Wikipedia.
  • Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. (2025, October 31).
  • Solvent effects on stereoselectivity: more than just an environment. (2009). Chemical Society Reviews, 38(4), 1147-1158. [Link]
  • Photocatalytic regioselective C–H bond functionalizations in arenes. (2024). Chemical Society Reviews. [Link]
  • Temperature and solvent effects in facial diastereoselectivity of nucleophilic addition: entropic and enthalpic contribution. (2007).

Sources

Challenges and solutions for scaling up the synthesis of 4-Bromo-1,2-bis(bromomethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-Bromo-1,2-bis(bromomethyl)benzene. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis and scale-up of this important chemical intermediate. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to help you navigate the complexities of this reaction.

Overview of the Synthesis

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical and materials science industries.[1] It is commonly synthesized from 4-bromo-1,2-xylene via a free-radical bromination reaction, typically using N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide.[2][3] The reaction proceeds through the formation of a resonance-stabilized benzylic radical, which is more stable than other carbon radicals, leading to selective bromination at the benzylic positions.[4][5]

While the reaction appears straightforward, scaling up the synthesis presents several challenges, including controlling selectivity, minimizing side products, and ensuring efficient purification. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product

Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?

Answer:

Low yields can stem from several factors, from incomplete reactions to product degradation. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or inadequate initiation. The homolytic cleavage of the initiator (e.g., AIBN) and the subsequent propagation steps of the radical chain reaction may not have gone to completion.

    • Solution:

      • Monitor the reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material (4-bromo-1,2-xylene).[6]

      • Extend reaction time: If the starting material is still present after the initial reaction time, consider extending the reflux period.

      • Staged addition of initiator: Instead of adding all the AIBN at the beginning, add it in portions throughout the reaction to maintain a steady concentration of radicals.[2]

  • Suboptimal Reagent Stoichiometry:

    • Cause: An incorrect molar ratio of NBS to the starting material can lead to incomplete dibromination or the formation of over-brominated products.

    • Solution:

      • Ensure precise measurements: Accurately weigh all reagents.

      • Optimize the NBS ratio: While a 2:1 molar ratio of NBS to 4-bromo-1,2-xylene is theoretically required, a slight excess of NBS (e.g., 2.1-2.2 equivalents) can sometimes drive the reaction to completion. However, a large excess should be avoided to prevent the formation of the tribrominated side product.

  • Decomposition of Initiator:

    • Cause: AIBN and benzoyl peroxide have specific decomposition temperatures. If the reaction temperature is too low, the initiation will be slow. If it's too high, the initiator may decompose too quickly, leading to a burst of radicals followed by a period of low reactivity.

    • Solution: Maintain the reaction temperature at a consistent reflux, which for common solvents like carbon tetrachloride or cyclohexane, is within the optimal decomposition range for AIBN.

Issue 2: Formation of Significant Side Products

Question: My crude product shows multiple spots on the TLC plate, indicating the presence of several side products. What are these impurities and how can I minimize them?

Answer:

The primary side products in this synthesis are the mono-brominated intermediate (4-bromo-1-(bromomethyl)-2-methylbenzene) and the over-brominated product (1,2,4-tribromo-5,6-bis(bromomethyl)benzene).

  • Mono-brominated Intermediate:

    • Cause: Incomplete reaction due to insufficient NBS or reaction time.

    • Solution:

      • Increase NBS stoichiometry slightly: As mentioned before, a small excess of NBS can help push the reaction towards the desired dibrominated product.

      • Ensure adequate reaction time: Monitor the reaction closely by TLC until the mono-brominated intermediate is no longer observed.

  • Over-bromination (Tribromo product):

    • Cause: This is a common issue when scaling up, where localized high concentrations of bromine radicals can lead to further bromination on the aromatic ring.[7] This is an electrophilic aromatic substitution reaction, which can compete with the desired free-radical substitution.[8][9]

    • Solution:

      • Control the rate of bromine generation: The key is to maintain a low and steady concentration of molecular bromine (Br2), which is the actual brominating agent in the propagation step.[10] This is the primary advantage of using NBS.

      • Slow addition of NBS: Instead of adding all the NBS at once, add it portion-wise over the course of the reaction. This helps to control the concentration of bromine and minimize aromatic bromination.

      • Use a non-polar solvent: Solvents like carbon tetrachloride or cyclohexane are preferred as they disfavor the ionic pathway of electrophilic aromatic substitution.

Issue 3: Difficult Purification

Question: I'm having trouble purifying the final product. Column chromatography is tedious, and recrystallization gives a low recovery. What are the best practices for purification?

Answer:

Purification can indeed be challenging due to the similar polarities of the desired product and the mono-brominated side product.

  • Initial Work-up:

    • Cause: Succinimide, a byproduct of the reaction with NBS, can complicate the purification process if not removed effectively.

    • Solution:

      • Hot filtration: After the reaction is complete, filter the hot reaction mixture to remove the bulk of the succinimide, which is less soluble in non-polar solvents at lower temperatures.[2]

      • Aqueous wash: After removing the solvent, dissolve the crude product in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any remaining succinimide.

  • Recrystallization:

    • Cause: Choosing the right solvent system is crucial for effective recrystallization.

    • Solution:

      • Hexane or heptane: These are excellent solvents for recrystallizing this compound.[2] The desired product is sparingly soluble at room temperature but dissolves at elevated temperatures, while the impurities may have different solubility profiles.

      • Slow cooling: Allow the solution to cool slowly to room temperature and then in an ice bath to promote the formation of well-defined crystals and improve purity.

  • Column Chromatography:

    • Cause: If recrystallization is insufficient, column chromatography may be necessary.

    • Solution:

      • Solvent system: A non-polar eluent system, such as hexane or a mixture of hexane and a small amount of a slightly more polar solvent like ethyl acetate or dichloromethane, is typically effective.

      • Gradient elution: Start with a very non-polar mobile phase and gradually increase the polarity to effectively separate the components.

Frequently Asked Questions (FAQs)

Q1: Can I use a different solvent instead of carbon tetrachloride?

A1: Yes, due to the toxicity of carbon tetrachloride, alternative solvents are highly recommended, especially for scale-up. Cyclohexane, heptane, or even acetonitrile can be used. The key is to use a solvent that allows for a suitable reflux temperature for the radical initiator and is relatively inert to the reaction conditions.

Q2: What is the role of the radical initiator, and can I run the reaction without it?

A2: The radical initiator, such as AIBN or benzoyl peroxide, is crucial for initiating the free-radical chain reaction.[3] It decomposes upon heating to generate initial radicals, which then abstract a hydrogen atom from the benzylic position of the starting material. While the reaction can be initiated with UV light, using a chemical initiator is generally more practical and controllable in a laboratory setting. Running the reaction without an initiator will result in a very slow or no reaction.

Q3: How do I know if my N-Bromosuccinimide (NBS) is of good quality?

A3: The quality of NBS is critical for the success of the reaction. Impure NBS, which may contain excess bromine or succinimide, can lead to inconsistent results and the formation of side products.[3] High-quality NBS should be a white to off-white crystalline solid. If it has a significant yellow or orange tint, it may contain free bromine and should be recrystallized from water before use.[3]

Q4: My product is a liquid, but the literature reports it as a solid. What could be the reason?

A4: Pure this compound is a solid with a reported melting point. If your product is a liquid or an oil, it is likely impure. The presence of the mono-brominated intermediate or residual solvent can lower the melting point and result in an oily product. Further purification is necessary.

Q5: What are the key safety precautions I should take when running this reaction?

A5: This reaction involves several hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Avoid inhalation and skin contact.

  • This compound: This compound is classified as a substance that causes severe skin burns and eye damage and is harmful if swallowed.[11]

  • Solvents: Many of the solvents used are flammable and have associated health risks.

  • Radical Initiators: AIBN and benzoyl peroxide can be explosive under certain conditions and should be handled with care.

Experimental Workflow and Data

Standard Laboratory Scale Synthesis Protocol
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-1,2-xylene (1 equivalent) in a suitable solvent (e.g., cyclohexane).

  • Reagent Addition: Add N-Bromosuccinimide (2.1 equivalents) and AIBN (0.1 equivalents) to the flask.

  • Reaction: Heat the mixture to reflux and maintain for the required reaction time, monitoring the progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from hexane or purify by column chromatography.

Reaction Parameters Summary
ParameterRecommended Value/ConditionRationale
Starting Material 4-bromo-1,2-xylenePrecursor with methyl groups for bromination.
Brominating Agent N-Bromosuccinimide (NBS)Provides a low, steady concentration of bromine.[10]
Molar Ratio (NBS:Substrate) 2.1 : 1Slight excess to drive the reaction to completion.
Radical Initiator AIBN or Benzoyl PeroxideInitiates the radical chain reaction.[3]
Solvent Cyclohexane, HeptaneNon-polar, inert solvent.
Temperature RefluxOptimal for initiator decomposition and reaction rate.
Purification Recrystallization from HexaneEffective for removing major impurities.[2]
Visualizing the Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Dissolve 4-bromo-1,2-xylene in solvent Add_Reagents Add NBS and AIBN Start->Add_Reagents Reflux Heat to Reflux Add_Reagents->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to RT Monitor->Cool Filter Filter Succinimide Cool->Filter Wash Aqueous Wash Filter->Wash Dry Dry Organic Layer Wash->Dry Evaporate Remove Solvent Dry->Evaporate Recrystallize Recrystallize from Hexane Evaporate->Recrystallize Column Column Chromatography (if needed) Recrystallize->Column Final_Product 4-Bromo-1,2-bis (bromomethyl)benzene Recrystallize->Final_Product Pure Product Column->Final_Product Pure Product Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator AIBN Radical 2 R• Initiator->Radical Heat Substrate Ar-CH3 Benzylic_Radical Ar-CH2• Substrate->Benzylic_Radical + Br• HBr HBr Benzylic_Radical->HBr + H Product Ar-CH2Br Benzylic_Radical->Product + Br2 NBS NBS Br2 Br2 NBS->Br2 + HBr Br_Radical Br• Product->Br_Radical + Br• R1 Radical 1 R2 Radical 2 Stable_Product Stable Product R2->Stable_Product Combination

Caption: The free-radical mechanism of benzylic bromination.

By understanding the underlying principles and potential pitfalls of this synthesis, researchers can optimize their experimental conditions to achieve higher yields and purity, facilitating the successful scale-up of this compound production.

References

  • Chemistry Steps. Allylic Bromination by NBS with Practice Problems. [Link]
  • Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
  • LookChem. Cas 91-13-4,1,2-Bis(bromomethyl)benzene. [Link]
  • Chemistry LibreTexts. 5.
  • Wikipedia. N-Bromosuccinimide. [Link]
  • PubChem. This compound. [Link]
  • Master Organic Chemistry.
  • Scientific Update.
  • Chemistry LibreTexts. 11.
  • Khan Academy.
  • Chemistry LibreTexts. Halogenation of Benzene and Methylbenzene. [Link]
  • Khan Academy.
  • ChemistryStudent.

Sources

Technical Support Center: Controlling Exotherms in Benzylic Bromination Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for benzylic bromination reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for controlling the exothermic nature of these powerful transformations. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring both safety and success in your synthetic endeavors.

Troubleshooting Guide: Taming the Exotherm

Benzylic bromination, a cornerstone of organic synthesis, is notoriously energetic.[1][2] A sudden temperature spike, or "runaway reaction," can lead to decreased selectivity, byproduct formation, and significant safety hazards, including the rapid evolution of bromine gas.[3] This section addresses specific issues you may encounter and provides actionable solutions grounded in chemical principles.

Issue 1: Rapid, Uncontrolled Temperature Increase Upon Reagent Addition

Question: I initiated my reaction by adding N-Bromosuccinimide (NBS) to my substrate in solution, and the temperature immediately spiked, leading to vigorous, uncontrolled boiling. What happened, and how can I prevent this?

Answer:

This is a classic sign of a reaction rate that is too high, generating heat faster than the system can dissipate it. The root cause often lies in the method and rate of reagent addition, coupled with inadequate cooling.

Causality Explained: The free-radical chain reaction of benzylic bromination has an initiation, propagation, and termination phase.[4][5] The propagation steps, where the desired product is formed, are exothermic.[6] Adding a large portion of the brominating agent at once provides an excess of reactant, leading to a rapid cascade of these heat-releasing steps.

Step-by-Step Solution:

  • Reagent Addition Strategy: Never add the entire amount of NBS at once. Instead, add the NBS portion-wise over a prolonged period.[7] For larger scale reactions, consider adding the NBS as a solution via a dropping funnel to have even finer control over the addition rate.

  • Cooling is Critical: Always begin with an efficient cooling bath (e.g., an ice-water bath) in place before adding any reagents.[2][7] For highly reactive substrates, a dry ice/acetone bath may be necessary to maintain very low temperatures (e.g., 0 °C).[7][8]

  • Vigorous Stirring: Ensure your reaction mixture is stirring vigorously.[7] This prevents the formation of localized "hot spots" where the reaction is more concentrated and heat can build up.

  • Monitor Internal Temperature: Use a thermometer or thermocouple to monitor the internal temperature of the reaction, not just the bath temperature. The rate of NBS addition should be adjusted to keep the internal temperature within a narrow, desired range.[2]

Issue 2: Reaction "Stalls" and Then Suddenly Accelerates Violently

Question: My reaction showed no signs of progress for a period, so I increased the heating. Suddenly, the reaction took off violently. What causes this induction period and subsequent runaway?

Answer:

This dangerous scenario is often due to a delayed initiation of the radical chain reaction. The reactants build up in concentration, and once the initiation energy is finally reached, the reaction proceeds at an uncontrollable rate.

Causality Explained: Radical reactions require an initiation step to form the first radical species, which then propagates the chain.[4][9] This can be achieved through thermal means (using an initiator like AIBN or benzoyl peroxide) or photochemically (using UV or visible light).[10][11] If the initiation is inefficient or delayed, the brominating agent and substrate will simply mix without reacting. Applying more heat can then abruptly overcome the activation energy for initiation, causing all the accumulated reactant to react almost instantaneously.

Step-by-Step Solution:

  • Ensure Proper Initiation:

    • Thermal Initiation: If using a radical initiator like AIBN, ensure the reaction temperature is appropriate for its decomposition rate. AIBN, for instance, has a 10-hour half-life at around 65 °C. Running the reaction too far below this temperature will result in very slow initiation.

    • Photochemical Initiation: If using light, ensure the lamp is of the correct wavelength and is positioned to effectively irradiate the flask.[7][8]

  • Controlled Heating: When heating a reaction, do so gradually. Monitor for signs of reaction initiation (e.g., a gentle reflux, color change) before increasing the temperature further.

  • Ex-Situ Initiation: For particularly stubborn reactions, a small portion of the reaction mixture can be heated separately to initiate the reaction, and then this activated mixture can be slowly added back to the main, cooled reaction vessel.

Issue 3: Poor Selectivity and Formation of Dibrominated Byproducts

Question: My reaction produced a significant amount of the dibrominated product, lowering the yield of my desired monobrominated compound. How is this related to exotherm control?

Answer:

Poor selectivity is a direct consequence of poor temperature control. Higher reaction temperatures favor over-bromination.[7]

Causality Explained: The initial benzylic bromination is typically the slowest step. Once the first bromine is added, the remaining benzylic C-H bonds can sometimes become more reactive. Elevated temperatures provide the necessary activation energy for this second bromination to occur at a competitive rate with the first. Localized hot spots are particularly problematic, as they create microenvironments with extremely high temperatures where dibromination can dominate, even if the overall measured temperature of the reaction appears controlled.[7]

Step-by-Step Solution:

  • Lower the Reaction Temperature: This is the most effective way to improve selectivity for the monobrominated product.[7] For highly reactive substrates, running the reaction at 0 °C or even lower may be necessary.[8]

  • Slow Reagent Addition: As with controlling the exotherm, adding the brominating agent slowly ensures that its concentration is always low, which disfavors the second bromination event.

  • Use Stoichiometric Amounts: Use only a slight excess (e.g., 1.05 equivalents) of NBS.[8] Using a large excess will inevitably lead to over-bromination.

  • Consider Flow Chemistry: For precise temperature control that is difficult to achieve in a batch reactor, continuous flow reactors offer superior heat transfer, minimizing hot spots and significantly improving selectivity.[1][8]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental cause of the exotherm in a benzylic bromination? A1: The exotherm arises from the bond-forming and bond-breaking energetics of the free-radical chain reaction. Specifically, the propagation steps, which involve the formation of a stable H-Br bond and the desired C-Br bond, are overall exothermic, releasing energy as heat.[6][12]

Q2: How does solvent choice impact exotherm control? A2: The solvent plays a crucial role in heat dissipation. A solvent with a suitable boiling point can help control the temperature through reflux, where the process of boiling and condensation helps to carry away excess heat.[7] Solvents like acetonitrile are often preferred over older, more hazardous solvents like carbon tetrachloride.[8][13][14] The solvent's ability to solvate the reactants and transition states can also influence the reaction rate.[15]

Q3: Are there safer alternatives to chemical initiators like AIBN or benzoyl peroxide? A3: Yes, photochemical initiation is an excellent and often safer alternative.[13][14] Using a simple visible light lamp can provide the energy to initiate the radical cascade without the need to handle potentially explosive chemical initiators.[8][14] This method also allows for the reaction to be run at lower temperatures, which aids in exotherm control and selectivity.[7]

Q4: What are the immediate steps I should take if I experience a runaway reaction? A4:

  • Remove the Heat Source: Immediately remove any heating mantle or hot plate.

  • Enhance Cooling: If safe to do so, add more ice or a colder slush to the external cooling bath.

  • Alert Others: Inform colleagues in the lab of the situation.

  • Prepare for Quenching: Have a quenching solution, such as aqueous sodium thiosulfate or sodium metabisulfite, ready.[16] Quenching should be done cautiously, as the quench itself can be exothermic.[2][16]

  • Evacuate if Necessary: If the reaction is producing a large volume of bromine fumes or is at risk of vessel failure, evacuate the area and follow your institution's emergency procedures.

Q5: How can I visually monitor the progress of an NBS bromination? A5: A common visual cue is the density change of the solid succinimide byproduct. N-bromosuccinimide (NBS) is denser than most common organic solvents and will sink. As the reaction progresses, it is converted to succinimide, which is less dense and will float to the surface. The disappearance of the dense NBS at the bottom of the flask is a good indicator that the reaction is nearing completion.

Experimental Protocols & Data

Table 1: Recommended Temperature Ranges for Benzylic Bromination
Initiation MethodTypical Temperature Range (°C)Notes
Thermal (e.g., AIBN)50 - 80Dependent on the decomposition temperature of the initiator.
Photochemical (Visible Light)0 - 40Can often be run at lower temperatures, improving selectivity.[7][8]
Highly Reactive Substrates0 or lowerNecessary to prevent over-bromination and control the exotherm.[7][8]
Unreactive Substrates40 - 80Higher temperatures may be needed to achieve a reasonable reaction rate.[7]
Protocol: General Procedure for Controlled Benzylic Bromination
  • Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel. Ensure all glassware is dry.

  • Initial Charge: Dissolve the benzylic substrate in the chosen solvent (e.g., acetonitrile) in the flask.

  • Cooling: Place the flask in an appropriate cooling bath (e.g., ice-water) and begin vigorous stirring.

  • Reagent Addition: Add the N-bromosuccinimide (NBS) and, if applicable, the radical initiator to the addition funnel as a solution or slurry in the reaction solvent.

  • Initiation & Reaction:

    • Photochemical: Position the light source to irradiate the flask.

    • Thermal: Bring the mixture to the desired temperature using a heating mantle controlled by a thermostat.

  • Controlled Addition: Add the NBS solution/slurry dropwise from the addition funnel, monitoring the internal temperature to ensure it remains within the target range.

  • Monitoring: Track the reaction's progress using TLC or GC-MS.

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any residual bromine, followed by a brine wash.[16] Dry the organic layer and concentrate under reduced pressure to obtain the crude product.

Visualizing the Process

Diagram 1: Benzylic Bromination Free-Radical Mechanism

This diagram illustrates the key steps of the free-radical chain reaction. Understanding this mechanism is crucial for diagnosing issues related to initiation and propagation.

G cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination I1 Br₂ I2 2 Br• I1->I2 Light or Heat P1 Benzylic C-H + Br• I2->P1 P2 Benzylic Radical + HBr P1->P2 P3 Benzylic Radical + Br₂ P4 Benzyl Bromide + Br• P3->P4 P4->P1 Regenerates Bromine Radical T1 Br• + Br• → Br₂ T2 Radical + Radical → Dimer

Caption: The free-radical mechanism: Initiation, Propagation, and Termination steps.

Diagram 2: Workflow for Exotherm Control

This workflow provides a logical decision-making process for managing the reaction temperature effectively.

G start Start Reaction Setup cool Establish Efficient Cooling (e.g., Ice Bath) start->cool add_reagent Add Brominating Agent (NBS) Portion-wise cool->add_reagent monitor Monitor Internal Temperature add_reagent->monitor check_temp Is Temp Stable? monitor->check_temp exotherm Exotherm Detected! (Rapid Temp Rise) check_temp->exotherm No continue_rxn Continue Slow Addition check_temp->continue_rxn Yes action Action: 1. Stop Addition 2. Enhance Cooling exotherm->action action->monitor continue_rxn->add_reagent complete Reaction Complete continue_rxn->complete All Reagent Added

Caption: Decision workflow for managing reaction temperature and controlling exotherms.

References

  • Chemistry Steps. (n.d.). Benzylic Bromination.
  • Steiner, A., Williams, J. D., de Frutos, O., Rincón, J. A., Mateos, C., & Kappe, C. O. (2019). Continuous photochemical benzylic bromination using in situ generated Br2: process intensification towards optimal PMI and throughput. Green Chemistry, 22(2), 448-454. DOI:10.1039/C9GC03662H.
  • Ashenhurst, J. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry.
  • Reddit. (2016, May 2). Flask after a runaway NBS bromination. r/chemistry.
  • Chemistry LibreTexts. (2023, January 4). 12.2: Radical Reactions.
  • Organic Syntheses. (n.d.). Procedure.
  • Ashenhurst, J. (2013, October 31). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Master Organic Chemistry.
  • BYJU'S. (n.d.). Mechanism of Free Radical Bromination.
  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
  • Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS.
  • Bentham Science. (n.d.). Methods for Brominations at Benzylic Positions.
  • Chemia. (2022, March 28). Allylic position and benzylic position bromination.
  • Le-Houx, J., et al. (2013). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry.
  • Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds.
  • University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination.
  • Wikipedia. (n.d.). N-Bromosuccinimide.
  • Bogdan, A. R., & Dombrowski, A. W. (2020). A Safe and Green Benzylic Radical Bromination Experiment. Journal of Chemical Education, 97(2), 582-585.
  • Lumen Learning. (n.d.). 18.4. Radical reactions in practice. Organic Chemistry II.
  • ERIC. (2020). A Safe and Green Benzylic Radical Bromination Experiment. Journal of Chemical Education, 97(2), 582-585.
  • ResearchGate. (n.d.). A Safe and Green Benzylic Radical Bromination Experiment.
  • Reddy, S. R., & Manikyamba, P. (2007). Solvent effects in the reaction between piperazine and benzyl bromide. Journal of Chemical Sciences, 119(5), 459-463.
  • Scientific Update. (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon.
  • Wikipedia. (2019, July 6). N-Bromosuccinimide.
  • Ashenhurst, J. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry.
  • Letters in Organic Chemistry. (2006). Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides.
  • Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS.
  • Wikipedia. (n.d.). Free-radical halogenation.
  • Google Patents. (n.d.). WO2003055833A1 - Process for thermal benzylic bromination.
  • Google Patents. (n.d.). US20030105350A1 - Process for thermal benzylic bromination.
  • YouTube. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS. Organic Chemistry.
  • Newera-spectro. (2020, July 15). Kinetic Investigations to Enable development of a Robust Radical Benzylic Bromination for Commercial Manufacturing of AMG 423 Dihydrochloride Hydrate.
  • Reddit. (2023, January 30). Question about use of bromine (experimental procedure). r/Chempros.

Sources

Preventing and dealing with the hydrolysis of 4-Bromo-1,2-bis(bromomethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-1,2-bis(bromomethyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development who utilize this highly reactive bifunctional electrophile in their synthetic endeavors. Given its susceptibility to hydrolysis and other nucleophilic attacks, proper handling and troubleshooting are paramount to ensure experimental success and reproducibility. This resource provides in-depth answers to frequently asked questions and detailed troubleshooting protocols, grounded in established chemical principles.

Section 1: Understanding the Challenge - The Inherent Reactivity of this compound

This compound is a valuable building block in organic synthesis, prized for its ability to introduce a brominated xylylene moiety. However, the presence of two benzylic bromide functionalities renders the molecule highly susceptible to nucleophilic substitution reactions. The primary challenge encountered by researchers is its hydrolysis, a reaction with ambient moisture that leads to the formation of the corresponding mono- and di-alcohols, compromising the purity and reactivity of the starting material.

The benzylic position of the bromomethyl groups significantly enhances their reactivity towards nucleophiles compared to simple alkyl bromides. This is due to the ability of the benzene ring to stabilize the developing positive charge in the transition state of both SN1 and SN2 reactions.[1][2] Consequently, even trace amounts of water in solvents or on glassware can lead to significant degradation of the reagent.

Section 2: Frequently Asked Questions (FAQs)

Q1: My NMR spectrum of this compound shows unexpected peaks. What could be the cause?

A1: The most probable cause of unexpected peaks in the 1H NMR spectrum of this compound is hydrolysis. The presence of moisture will lead to the formation of 4-bromo-2-(bromomethyl)benzyl alcohol and 4-bromo-1,2-phenylene)dimethanol. These impurities will exhibit characteristic signals for the benzylic alcohol protons (-CH2OH) and the hydroxyl proton (-OH), which can be broad and exchangeable with D2O.

To confirm hydrolysis, you can perform a D2O exchange experiment. The -OH proton peak will disappear from the spectrum upon addition of a drop of D2O. Additionally, the methylene protons adjacent to the hydroxyl group will appear at a different chemical shift compared to the bromomethyl protons.

Q2: I observe a decrease in the yield of my reaction involving this compound over time. Why is this happening?

A2: A gradual decrease in reaction yield is a strong indicator of the degradation of your this compound stock. As a highly reactive compound, it is prone to hydrolysis upon repeated exposure to atmospheric moisture each time the container is opened.[3] It is crucial to handle the reagent under strictly anhydrous conditions to maintain its integrity.

Q3: What are the ideal storage conditions for this compound to prevent hydrolysis?

A3: To minimize hydrolysis, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[4] For long-term storage, it is advisable to keep it in a desiccator at a cool temperature, such as in a refrigerator. Storing the compound in a glovebox with a low-moisture atmosphere is an excellent practice.

Storage ConditionRecommendationRationale
Atmosphere Inert gas (Argon or Nitrogen)Prevents exposure to atmospheric moisture and oxygen.
Temperature Cool (2-8 °C)Reduces the rate of potential degradation reactions.
Container Tightly sealed, amber glass bottleProtects from light and moisture ingress.
Location Desiccator or gloveboxProvides an additional barrier against moisture.
Q4: Can I use protic solvents for reactions with this compound?

A4: The use of protic solvents, especially those containing hydroxyl groups like water, alcohols, or even acidic protons, should generally be avoided when working with this compound, as they can act as nucleophiles and lead to solvolysis, a reaction analogous to hydrolysis.[1] If the experimental design necessitates a protic solvent, the reaction should be conducted at low temperatures and for the shortest possible duration to minimize side reactions. Anhydrous aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile, or N,N-dimethylformamide (DMF) are highly recommended.

Section 3: Troubleshooting Guides

Problem 1: Inconsistent Reaction Outcomes

Symptoms:

  • Variable reaction yields.

  • Presence of multiple spots on TLC analysis of the crude reaction mixture.

  • Difficulty in reproducing published procedures.

Root Cause Analysis and Solutions:

G

Problem 2: Formation of Insoluble Byproducts

Symptoms:

  • Precipitation of a white solid from the reaction mixture.

  • Difficulty in isolating the desired product due to contamination with insoluble material.

Root Cause Analysis and Solutions:

The formation of insoluble byproducts can arise from the polymerization of this compound, especially in the presence of nucleophilic initiators or upon prolonged heating. The di-hydrolyzed product, (4-bromo-1,2-phenylene)dimethanol, can also have limited solubility in certain organic solvents.

Preventative Measures:

  • Control Reaction Temperature: Avoid excessive heating, as it can promote side reactions.

  • Use of a Scavenger: In some cases, a non-nucleophilic base can be used to scavenge any liberated HBr, which might catalyze decomposition.

  • Reaction Quenching: Upon completion, the reaction should be quenched appropriately to deactivate any remaining reactive species. A common method is to add a saturated aqueous solution of a mild base like sodium bicarbonate or a neutral salt like ammonium chloride.[5]

Section 4: Experimental Protocols

Protocol 1: Quality Assessment of this compound via 1H NMR
  • Sample Preparation: Under an inert atmosphere, dissolve approximately 5-10 mg of this compound in 0.5 mL of anhydrous CDCl3.

  • Data Acquisition: Acquire a standard 1H NMR spectrum.

  • Data Analysis:

    • Expected Peaks: The spectrum of pure this compound should exhibit signals corresponding to the aromatic protons and the benzylic methylene protons (-CH2Br).[6]

    • Signs of Hydrolysis: Look for the appearance of new signals in the regions of 4.5-4.8 ppm (for -CH2OH) and a broad singlet for the -OH proton (which can vary in chemical shift).

  • D2O Exchange (Confirmation of Hydrolysis):

    • Add one drop of D2O to the NMR tube.

    • Shake the tube gently.

    • Re-acquire the 1H NMR spectrum. The disappearance of the suspected -OH peak confirms the presence of hydroxyl-containing impurities.

Protocol 2: General Procedure for a Nucleophilic Substitution Reaction

This protocol provides a general framework for using this compound in a reaction with a nucleophile, emphasizing anhydrous techniques.

G

Section 5: Safety Precautions

This compound is a corrosive and lachrymatory substance.[7][8] It can cause severe skin burns and eye damage.[7][9] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[7]

References

  • Organic Syntheses. (2009). Working with Hazardous Chemicals.
  • ChemicalBook. (n.d.). This compound synthesis.
  • LookChem. (n.d.). Cas 91-13-4,1,2-Bis(bromomethyl)benzene.
  • TCI Chemicals. (2025). SAFETY DATA SHEET - 1,4-Dibromo-2,5-bis(bromomethyl)benzene.
  • Supporting information for. (n.d.).
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - (2-Bromoethyl)benzene.
  • PubChem. (n.d.). 1,4-Bis(bromomethyl)benzene.
  • ResearchGate. (2015). Are alkyl bromides susceptible to hydrolysis?
  • Textile Technology. (2012). Hydrolysis of Reactive Dye.
  • ChemicalBook. (n.d.). 1,4-Bis(Bromomethyl)benzene(623-24-5).
  • Fisher Scientific. (2025). SAFETY DATA SHEET - o-Xylylene dibromide.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 1,2-BIS(BROMOMETHYL)-4-NITROBENZENE.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (2014). How does one separate Benzyl bromide from the reaction mixture?
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides. (n.d.).

Sources

Validation & Comparative

A Comparative Spectroscopic Guide to the Characterization of 4-Bromo-1,2-bis(bromomethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of synthetic chemistry, particularly in the development of novel pharmaceuticals and materials, the unambiguous structural confirmation of reactive intermediates is paramount. 4-Bromo-1,2-bis(bromomethyl)benzene is a trifunctional building block whose utility is defined by the precise arrangement of its three bromine-containing moieties. Misidentification with isomeric or less-brominated analogues can lead to significant synthetic failures. This guide provides a full spectroscopic characterization of this compound, employing a comparative approach against its common non-brominated isomers, o-, m-, and p-bis(bromomethyl)benzene. By juxtaposing experimental and predicted spectral data, we will elucidate the unique spectroscopic signatures that arise from its specific substitution pattern, offering researchers a definitive guide for its identification.

Rationale for Spectroscopic Comparison

The characterization of a polysubstituted aromatic compound requires more than just identifying its constituent functional groups; it demands confirmation of their regiochemistry. This compound possesses a C₈H₇Br₃ formula, but its reactivity and synthetic utility are dictated by the 1,2,4-substitution pattern. Spectroscopic techniques like NMR, IR, and Mass Spectrometry provide a detailed fingerprint of the molecule's electronic and structural environment. The causality behind our approach is that by comparing the spectra of our target compound with its well-characterized bis(bromomethyl)benzene isomers, we can isolate and understand the specific spectral perturbations caused by the addition of a bromine atom at the C-4 position. This not only validates the structure but also deepens our understanding of structure-property relationships.

Caption: Target compound and comparative isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the cornerstone of structural elucidation, providing precise information about the hydrogen and carbon environments within a molecule.

¹H NMR Spectroscopy: A Map of Proton Environments

The ¹H NMR spectrum provides direct evidence of the number of unique proton environments and their connectivity. Due to the asymmetry of this compound, we expect to see distinct signals for each of its three aromatic protons and a single, combined signal for the two chemically equivalent benzylic methylene groups.

Table 1: Comparative ¹H NMR Data (CDCl₃, ppm)

Compound Ar-H Chemical Shift (δ) & Multiplicity -CH₂Br Chemical Shift (δ) & Multiplicity Reference
This compound 7.53 (d, 1H), 7.44 (dd, 1H), 7.24 (d, 1H) 4.60 (s, 4H) [1]
1,2-bis(bromomethyl)benzene (ortho) 7.26-7.39 (m, 4H) 4.68 (s, 4H) [2]
1,3-bis(bromomethyl)benzene (meta) 7.33 (m, 3H), 7.43 (m, 1H) 4.48 (s, 4H) [2]

| 1,4-bis(bromomethyl)benzene (para) | 7.37 (s, 4H) | 4.48 (s, 4H) |[2] |

Expert Analysis: The most telling feature for this compound is the complex splitting pattern in the aromatic region (7.2-7.6 ppm). The three distinct signals—a doublet, a doublet of doublets, and another doublet—are irrefutable evidence of a 1,2,4-trisubstituted ring system.[1] This stands in stark contrast to the highly symmetric para isomer, which shows a single peak for all four aromatic protons, and the ortho isomer, which presents a complex but symmetrical multiplet.[2] The benzylic protons (-CH₂Br) appear as a singlet around 4.60 ppm. The slight downfield shift compared to the meta and para isomers (4.48 ppm) can be attributed to the cumulative electron-withdrawing effects of the adjacent bromomethyl group and the bromine atom on the ring.

¹³C NMR Spectroscopy: The Carbon Backbone

Prediction Rationale: The prediction is based on the known ¹³C NMR spectrum of the precursor, 4-Bromo-o-xylene[2][3], and applying established substituent chemical shift (SCS) effects for the conversion of a methyl (-CH₃) group to a bromomethyl (-CH₂Br) group. The primary effect is a significant downfield shift of the benzylic carbon.

Table 2: Comparative and Predicted ¹³C NMR Data (CDCl₃, ppm)

Compound Ar-C (quaternary) Ar-CH -CH₂Br Reference
This compound (Predicted) ~139, ~136, ~124 ~133, ~132, ~130 ~32 (x2) Predicted
1,2-bis(bromomethyl)benzene (ortho) 136.7 129.6, 131.2 30.1 [2]
1,3-bis(bromomethyl)benzene (meta) 138.4 129.1, 129.3, 129.6 33.0 [2]

| 1,4-bis(bromomethyl)benzene (para) | 138.1 | 129.6 | 33.0 |[2] |

Expert Analysis: The lack of symmetry in the target molecule dictates that all six aromatic carbons should be unique, resulting in six distinct signals in the aromatic region (~124-140 ppm). This immediately distinguishes it from the highly symmetric ortho (3 signals) and para (2 signals) isomers.[2] The carbon directly bonded to the bromine atom (ipso-carbon) is predicted to be the most shielded of the quaternary carbons (~124 ppm) due to the "heavy atom effect".[4] The two benzylic carbons (-CH₂Br) are expected to be inequivalent and resonate around 32 ppm.

Vibrational Spectroscopy (FT-IR): Identifying Functional Groups and Substitution Patterns

Infrared spectroscopy probes the vibrational modes of a molecule, providing definitive evidence for the presence of specific functional groups and offering clues about the aromatic substitution pattern.

Table 3: Key Predicted and Experimental IR Frequencies (cm⁻¹)

Vibrational Mode This compound (Predicted) Comparative Isomers (Observed Range) Rationale / Significance
Aromatic C-H Stretch 3100-3000 3100-3000 Confirms presence of sp² C-H bonds on the benzene ring.[5]
Aliphatic C-H Stretch 2980-2850 2980-2850 Confirms presence of sp³ C-H bonds in the -CH₂Br groups.
Aromatic C=C Stretch ~1600, ~1475 1600-1430 Characteristic in-ring vibrations of the benzene skeleton.[6]
C-H Out-of-Plane Bend 830-780 770-735 (ortho) This region is highly diagnostic for the 1,2,4-trisubstitution pattern.[7][8][9]

| C-Br Stretch | 690-515 | 766-738 | Confirms the presence of the carbon-bromine bond.[10] |

Expert Analysis: While the C-H and C=C stretching frequencies confirm the presence of a substituted benzene ring, the most critical region for structural validation is the C-H out-of-plane (oop) bending region (900-675 cm⁻¹). For 1,2,4-trisubstituted benzenes, strong absorption bands are expected in the 830-780 cm⁻¹ range.[7][8] This provides a clear diagnostic window to differentiate from ortho- (band near 750 cm⁻¹) and para-isomers (band between 850-800 cm⁻¹).[1] The presence of strong absorptions in the 690-515 cm⁻¹ range will further confirm the C-Br bonds of the bromomethyl groups.[10]

Mass Spectrometry (MS): Molecular Weight and Fragmentation Fingerprint

Mass spectrometry provides the molecular weight and, through fragmentation analysis, a puzzle-piece map of the molecule's structure. For polyhalogenated compounds, the isotopic patterns are particularly informative.

The Tribromine Isotopic Signature: A key confirmatory feature for a C₈H₇Br₃ molecule is its unique molecular ion cluster. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance.[11] For a molecule containing three bromine atoms, the statistical combination of these isotopes results in a characteristic cluster of four peaks (M, M+2, M+4, M+6) with a relative intensity ratio of approximately 1:3:3:1 .

MS_Fragmentation M [C₈H₇Br₃]⁺• m/z ≈ 340, 342, 344, 346 (Molecular Ion, 1:3:3:1) M_minus_Br [C₈H₇Br₂]⁺ m/z ≈ 261, 263, 265 (Loss of •Br, 1:2:1) M->M_minus_Br - •Br M_minus_CH2Br [C₇H₅Br₂]⁺ m/z ≈ 247, 249, 251 (Loss of •CH₂Br, 1:2:1) M->M_minus_CH2Br - •CH₂Br Tropylium [C₇H₆Br]⁺ m/z ≈ 169, 171 (Tropylium Ion, 1:1) M_minus_Br->Tropylium - Br•, -H

Caption: Predicted major fragmentation pathways for this compound.

Expert Analysis: The observation of the 1:3:3:1 isotopic cluster for the molecular ion is the most definitive piece of evidence from mass spectrometry. The most favorable fragmentation pathway for benzylic bromides is the loss of a bromine radical (•Br) to form a stable benzylic cation.[12][13] Therefore, a prominent fragment cluster corresponding to [C₈H₇Br₂]⁺ is expected, which will exhibit a 1:2:1 intensity ratio characteristic of a two-bromine species. Another likely fragmentation is the loss of a bromomethyl radical (•CH₂Br). Subsequent fragmentation and rearrangement can lead to the formation of a brominated tropylium ion ([C₇H₆Br]⁺), which would show the classic 1:1 pattern for a single bromine atom.[12]

Experimental Protocols: A Self-Validating Workflow

The integrity of spectroscopic data is contingent upon rigorous experimental protocol. The following generalized procedures are designed for robustness and reproducibility.

Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Pure Solid Sample NMR_Prep Dissolve ~15mg in 0.7mL CDCl₃ Sample->NMR_Prep IR_Prep Grind 1-2mg with ~150mg dry KBr Sample->IR_Prep MS_Prep Dissolve ~1mg in 1mL CH₂Cl₂ Sample->MS_Prep NMR_Acq ¹H & ¹³C Acquisition (400 MHz+) NMR_Prep->NMR_Acq IR_Acq FT-IR Scan (4000-400 cm⁻¹) IR_Prep->IR_Acq MS_Acq GC-MS (EI) Analysis MS_Prep->MS_Acq NMR_Analysis Process FID, Integrate & Assign NMR_Acq->NMR_Analysis IR_Analysis Assign Vibrational Modes IR_Acq->IR_Analysis MS_Analysis Analyze M⁺ Cluster & Fragmentation MS_Acq->MS_Analysis

Caption: Generalized workflow for spectroscopic analysis.

Protocol 1: NMR Sample Preparation and Acquisition
  • Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a Fourier-transform NMR spectrometer with a field strength of at least 400 MHz for ¹H.

  • ¹H Acquisition: Acquire the spectrum using a standard pulse program. Ensure a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the smallest proton signal.

  • ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time will be necessary to observe the quaternary carbons, which have longer relaxation times.

  • Processing: Process the Free Induction Decay (FID) with an appropriate line broadening factor. Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

Protocol 2: FT-IR Sample Preparation (KBr Pellet)
  • Preparation: Gently grind 1-2 mg of the sample with 150-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, translucent pellet.

  • Acquisition: Record a background spectrum of the empty sample chamber. Place the KBr pellet in the sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Protocol 3: Mass Spectrometry (GC-MS)
  • Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Acquisition: Inject 1 µL of the solution into the GC. The GC method should be optimized to ensure the compound elutes as a sharp, single peak. The mass spectrometer should be set to scan over a mass range that includes the expected molecular weight (e.g., m/z 50-400).

Conclusion

The positive identification of this compound hinges on a holistic interpretation of multiple spectroscopic techniques. The definitive evidence lies in the combination of:

  • ¹H NMR: A complex, asymmetric pattern of three distinct signals in the aromatic region.

  • ¹³C NMR: The presence of six unique aromatic carbon signals.

  • IR Spectroscopy: A characteristic C-H out-of-plane bending absorption in the 830-780 cm⁻¹ range, indicative of 1,2,4-trisubstitution.

  • Mass Spectrometry: A molecular ion cluster with a 1:3:3:1 (M:M+2:M+4:M+6) intensity ratio, confirming the presence of three bromine atoms.

By comparing these features against the more symmetric and less complex spectra of its bis(bromomethyl)benzene isomers, researchers can confidently validate the structure of this versatile reagent, ensuring the integrity and success of their synthetic endeavors.

References

  • The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Physical Chemistry Chemical Physics. [Link]
  • PubMed. (2014).
  • UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Fragment ion. [Link]
  • Theoretical calculations of 13C NMR chemical shifts of bromine-substituted carbon
  • Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]
  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry. [Link]
  • Chemistry LibreTexts. (2024). 15.
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
  • PubMed. (2009).
  • SpectraBase. 1-Bromo-3,4-(methylenedioxy)benzene - Optional[13C NMR] - Spectrum. [Link]
  • National Center for Biotechnology Information. (2024). Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds?. [Link]
  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
  • Infrared Absorption Spectra of Trisubstituted Phenol Deriv
  • ACL-LIFE.
  • University of Colorado Boulder.
  • Chemistry LibreTexts. (2022). 6.4: Isotope Abundance. [Link]
  • LabRulez GCMS.
  • Chemistry LibreTexts. (2023).
  • Oregon State University. 13C NMR Chemical Shifts. [Link]
  • Chemistry Stack Exchange. (2015).
  • University of Calgary. Ch13 - Mass Spectroscopy. [Link]
  • PubChem. This compound. [Link]
  • NIST. Benzene, 1,4-bis(bromomethyl)-. [Link]
  • Summary of C13-NMR Interpret
  • ResearchGate. 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]
  • YouTube. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]
  • YouTube. (2018). 13.04 Isotopic Abundance in Mass Spectrometry. [Link]
  • Stenutz. NMR chemical shift prediction of benzenes. [Link]
  • University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • ResearchGate.
  • Chemistry Steps. Isotopes in Mass Spectrometry. [Link]
  • Physical Chemistry Chemical Physics (RSC Publishing). The halogen effect on the 13C NMR chemical shift in substituted benzenes. [Link]
  • Doc Brown's Chemistry. C8H10 C-13 nmr spectrum of 1,4-dimethylbenzene analysis of chemical shifts ppm. [Link]
  • YouTube. (2016).
  • Organic Syntheses. 4-BROMO-o-XYLENE. [Link]
  • Wikipedia.
  • database C-13 NMR SPECTROSCOPY INDEX.... (n.d.). [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Bromo-1,2-bis(bromomethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in synthetic chemistry, materials science, and drug development, the unambiguous structural confirmation of intermediates is a cornerstone of rigorous scientific practice. 4-Bromo-1,2-bis(bromomethyl)benzene (C₈H₇Br₃) serves as a versatile building block, but its polyhalogenated nature presents unique challenges and opportunities in analytical characterization. This guide provides an in-depth analysis of its expected electron ionization mass spectrometry (EI-MS) fragmentation pattern, offering a framework for its identification and differentiation from structural isomers. We will explore the causal mechanisms behind its fragmentation, compare it with related compounds, and provide actionable experimental protocols.

The Analytical Imperative: Why Mass Spectrometry?

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of synthetic products.[1] For a molecule like this compound, with a molecular formula of C₈H₇Br₃, its nominal molecular weight is 343 g/mol . However, the true power of MS lies in its ability to generate fragment ions, which provide a "fingerprint" of the molecule's structure.[2][3] Understanding this fragmentation is critical for confirming the regiochemistry of the substituents and for identifying potential impurities during process development.

The most telling feature in the mass spectrum of a polybrominated compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively).[4] This results in a highly characteristic cluster of peaks for the molecular ion and any bromine-containing fragments. For a molecule with three bromine atoms, the molecular ion region will display a quartet of peaks at M, M+2, M+4, and M+6, with a relative intensity ratio of approximately 1:3:3:1, unequivocally signaling the presence of three bromine atoms.[5]

The Fragmentation Pathway: A Predictive Analysis

While an experimental spectrum for this compound is not widely published, we can predict its fragmentation pathway under typical 70 eV electron ionization conditions based on established principles for alkyl halides and aromatic compounds.[6][7] The fragmentation is driven by the formation of the most stable carbocations and radicals.

The primary fragmentation events are expected to be:

  • Alpha-Cleavage: The loss of a bromine radical from one of the bromomethyl groups. This is a highly favorable process as it generates a stable benzylic carbocation.

  • Successive Halogen Loss: Following the initial loss of one bromine atom, subsequent losses of the remaining bromine atoms can occur.

  • Loss of Bromomethyl Radical: Cleavage of the C-C bond between the aromatic ring and a bromomethyl group can lead to the loss of a CH₂Br radical.

  • Tropylium Ion Formation: Aromatic compounds with a benzyl group often undergo rearrangement to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91.[8] While the substitution pattern here is more complex, related fragment ions are possible.

Below is a diagram illustrating the predicted primary fragmentation cascade for this compound.

G M [C₈H₇Br₃]⁺• m/z 340/342/344/346 F1 [C₈H₇Br₂]⁺ m/z 261/263/265 M->F1 -•Br F4 [C₈H₆Br₂]⁺• m/z 260/262/264 M->F4 -HBr F2 [C₈H₇Br]⁺• m/z 182/184 F1->F2 -•Br F3 [C₇H₄Br]⁺ m/z 169/171 F1->F3 -CH₂Br

Caption: Predicted EI-MS fragmentation pathway for this compound.

Comparative Fragmentation Analysis

To truly appreciate the unique fragmentation pattern of the target molecule, it is instructive to compare it with its structural isomers and less-brominated analogs.

Compound NameMolecular FormulaKey Distinguishing Features in MS
This compound C₈H₇Br₃Molecular Ion (M⁺•): Isotopic cluster at m/z 340/342/344/346 (1:3:3:1 ratio). Primary Fragment [M-Br]⁺: Intense cluster at m/z 261/263/265 (1:2:1 ratio).
1,2-Bis(bromomethyl)benzene[9]C₈H₈Br₂Molecular Ion (M⁺•): Isotopic cluster at m/z 262/264/266 (1:2:1 ratio). Primary Fragment [M-Br]⁺: Intense cluster at m/z 183/185 (1:1 ratio).
1,4-Bis(bromomethyl)benzene[10]C₈H₈Br₂Similar to the 1,2-isomer, with potential minor differences in fragment ion relative intensities due to symmetry.[11]
Benzyl Bromide[12]C₇H₇BrMolecular Ion (M⁺•): Isotopic cluster at m/z 170/172 (1:1 ratio). Base Peak [M-Br]⁺: Tropylium ion at m/z 91.

The key takeaway is that the number of bromine atoms dictates the isotopic pattern of the molecular ion, providing an immediate and reliable count of halogens. The subsequent fragmentation, particularly the first loss of a bromine atom, is a dominant process for all these compounds, highlighting the stability of the resulting benzylic cation.

Experimental Protocol: GC-MS Analysis

For the analysis of semi-volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice, offering both separation and structural identification.[13]

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Perform serial dilutions to reach a final concentration of approximately 10-50 µg/mL.

  • GC-MS System Configuration:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole MS.

    • Injector: Split/Splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Column: A non-polar or medium-polarity column is recommended, such as an Agilent HP-5ms (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC Temperature Program:

    • Initial Temperature: 100°C, hold for 1 minute.

    • Ramp: Increase to 280°C at a rate of 20°C/min.

    • Final Hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-450.

This protocol is a self-validating system. The retention time from the GC provides one dimension of identification, while the full mass spectrum, including the characteristic isotopic patterns and fragmentation, provides definitive structural confirmation.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Dissolve Sample (1 mg/mL) B Dilute to 10-50 µg/mL A->B C Inject 1 µL B->C D GC Separation (HP-5ms) C->D E EI Ionization (70 eV) D->E F Mass Analysis (m/z 40-450) E->F G Identify Molecular Ion (Isotopic Pattern) F->G H Analyze Fragments G->H I Confirm Structure H->I

Caption: Experimental workflow for the GC-MS analysis of this compound.

Conclusion and Outlook

The mass spectrometric fragmentation of this compound is governed by predictable chemical principles, primarily the stability of benzylic cations and the profound influence of its three bromine atoms on isotopic patterns. The molecular ion cluster (m/z 340-346) provides an unmistakable signature for its elemental composition, while the primary fragment resulting from the loss of a bromine radical (m/z 261-265) confirms the labile nature of the bromomethyl groups. By comparing this pattern to its isomers and analogs, and by employing a robust GC-MS protocol, researchers can confidently identify this key synthetic intermediate, ensuring the integrity and success of their scientific endeavors.

References

  • ResearchGate. Selective extraction of halogenated compounds from data measured by comprehensive multidimensional gas chromatography/high resolution time-of-flight mass spectrometry for non-target analysis of environmental and biological samples. [Link]
  • PubChem. This compound | C8H7Br3 | CID 12496465. [Link]
  • Agilent.
  • ResearchGate. Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. [Link]
  • PubChem. o-Bis(bromomethyl)benzene | C8H8Br2 | CID 66665. [Link]
  • ResearchGate. Analysis of halogenated flame retardants by gas chromatography coupled to LRMS, HRMS, MS-MS, and TOF-MS. [Link]
  • NIST. Benzene, 1,4-bis(bromomethyl)-. [Link]
  • PubChemLite. This compound (C8H7Br3). [Link]
  • Chemistry LibreTexts.
  • MDPI. Occupational Exposure to Volatile Organic Compounds in Polyurethane Foam Production—Concentration, Variability and Health Risk Assessment. [Link]
  • NIST. Benzene, (bromomethyl)-. [Link]
  • University of Manitoba. CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). [Link]
  • PubChem. 1,4-Bis(bromomethyl)benzene | C8H8Br2 | CID 69335. [Link]
  • YouTube. 14.
  • ResearchG
  • ResearchGate. Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. [Link]
  • ACS Publications. BIS(BROMOMETHYL) COMPOUNDS | The Journal of Organic Chemistry. [Link]
  • Michigan State University. Quantitative Mass Spectrometric Identification of Isomers Applying Coherent Laser Control. [Link]
  • Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

Sources

A Comparative Guide to the Reactivity of 4-Bromo-1,2-bis(bromomethyl)benzene and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, bifunctional aromatic linkers are indispensable tools. Among these, the isomers of bromo-bis(bromomethyl)benzene offer a versatile platform for constructing complex molecular architectures. However, the subtle differences in the substitution pattern on the benzene ring can lead to significant variations in reactivity. This guide provides an in-depth comparison of the reactivity of 4-Bromo-1,2-bis(bromomethyl)benzene and its structural isomers, supported by mechanistic principles and experimental considerations.

Introduction to Bromo-bis(bromomethyl)benzene Isomers

The core structure of these compounds features a benzene ring substituted with one bromine atom and two bromomethyl (-CH₂Br) groups. The bromomethyl groups are highly reactive electrophilic sites, primed for nucleophilic substitution reactions.[1] These benzylic bromide moieties are more reactive than simple alkyl halides because the benzene ring can stabilize the transition states of both S(_N)1 and S(_N)2 reactions.[2]

The isomers, differing in the relative positions (ortho, meta, para) of the three substituents, present unique steric and electronic environments. This guide will focus on the following commercially relevant isomers:

  • This compound: ortho-bis(bromomethyl) arrangement.

  • 2-Bromo-1,3-bis(bromomethyl)benzene: meta-bis(bromomethyl) arrangement.

  • 1-Bromo-2,4-bis(bromomethyl)benzene: para and ortho relationship between bromomethyl groups.

  • 2-Bromo-1,4-bis(bromomethyl)benzene: para-bis(bromomethyl) arrangement.

Understanding their relative reactivity is crucial for controlling reaction outcomes, optimizing yields, and designing novel synthetic pathways.

The Pillars of Reactivity: Steric and Electronic Effects

The reactivity of the bromomethyl groups in these isomers is governed by a delicate interplay of steric hindrance and electronic effects, which are influenced by the substitution pattern on the aromatic ring.[3][4]

Electronic Effects

The bromine atom on the ring exerts two opposing electronic effects:

  • Inductive Effect (-I): Being highly electronegative, the bromine atom withdraws electron density from the ring through the sigma bond network. This effect is strongest at the ortho position and diminishes with distance.

  • Resonance Effect (+R): The lone pairs on the bromine atom can be delocalized into the π-system of the benzene ring. This effect donates electron density, primarily to the ortho and para positions.

For halogens, the inductive effect generally outweighs the resonance effect, leading to a net deactivation of the ring towards electrophilic substitution. However, in the context of nucleophilic substitution at the benzylic position, these effects modulate the stability of the reaction's transition state. The electron-withdrawing nature of the ring bromine can slightly enhance the electrophilicity of the benzylic carbons, potentially accelerating nucleophilic attack.

Steric Hindrance

Steric hindrance refers to the spatial congestion around a reactive site.[3] In these isomers, the proximity of the bulky bromine atom or another bromomethyl group can impede the approach of a nucleophile, thereby slowing down the reaction rate, particularly for S(_N)2 mechanisms which require a specific backside attack trajectory.[5]

Predicted Reactivity Order:

Based on these principles, a qualitative prediction of reactivity can be made:

  • 2-Bromo-1,4-bis(bromomethyl)benzene (Highest Reactivity): The two bromomethyl groups are in a para arrangement, minimizing steric hindrance between them. The ring bromine is distant from both reactive centers, exerting a moderate electronic influence. This open structure allows for easier access by nucleophiles.

  • 1-Bromo-2,4-bis(bromomethyl)benzene: Reactivity is expected to be mixed. The C4-bromomethyl group is relatively unhindered, while the C2-bromomethyl group experiences steric hindrance from the adjacent bromine at C1.

  • 2-Bromo-1,3-bis(bromomethyl)benzene: The meta arrangement places the bromomethyl groups further apart than in the ortho isomer, but the bromine at C2 can sterically influence both sites to some degree.

  • This compound (Lowest Reactivity): The adjacent ortho arrangement of the two bromomethyl groups creates significant steric congestion. This is further compounded by the bromine atom at C4, which, while not directly adjacent to the reactive sites, contributes to the overall electronic landscape.

Experimental Comparison: A Case Study in Cyclization

A common application for bis(bromomethyl)benzene derivatives is in the synthesis of cyclic structures through reaction with a bis-nucleophile.[6] The efficiency of these cyclization reactions serves as an excellent proxy for comparing the intrinsic reactivity of the isomers.

Comparative Reaction Protocol

The following is a generalized protocol for a comparative study of the reaction of the isomers with a nucleophile, such as a bis-thiol, to form a macrocycle.

Objective: To compare the reaction rate and yield of macrocyclization for different bromo-bis(bromomethyl)benzene isomers.

Materials:

  • This compound

  • 2-Bromo-1,4-bis(bromomethyl)benzene

  • 1,4-Benzenedimethanethiol (bis-nucleophile)

  • Cesium Carbonate (Cs₂CO₃) as a non-nucleophilic base

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • In four separate, oven-dried flasks, prepare a 0.01 M solution of each bromo-bis(bromomethyl)benzene isomer in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, prepare a 0.01 M solution of 1,4-benzenedimethanethiol in anhydrous DMF.

  • To each of the isomer solutions, add 2.2 equivalents of Cesium Carbonate.

  • Using a syringe pump, add the 1,4-benzenedimethanethiol solution to each of the isomer solutions at a slow, controlled rate (e.g., over 4 hours) under vigorous stirring. This high-dilution technique favors intramolecular cyclization over intermolecular polymerization.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., every hour).

  • After completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the cyclic product by column chromatography.

  • Determine the yield and characterize the product by NMR and Mass Spectrometry.

Expected Results and Data Presentation

The reaction rates and yields are expected to follow the predicted reactivity order.

IsomerRelative Position of -CH₂BrPredicted Steric HindranceExpected Reaction RateExpected Yield
2-Bromo-1,4-bis(bromomethyl)benzene para (1,4)LowFastestHigh
1-Bromo-2,4-bis(bromomethyl)benzene ortho (1,2 relative to Br) & meta (1,4 relative to each other)ModerateIntermediateModerate
2-Bromo-1,3-bis(bromomethyl)benzene meta (1,3)Moderate-HighSlowModerate-Low
This compound ortho (1,2)HighSlowestLow

This data highlights the critical role of substrate geometry in determining reaction outcomes. The less sterically hindered isomers are expected to react faster and provide higher yields of the desired cyclic product.

Mechanistic Considerations and Visualizations

The primary reaction pathway for these primary benzylic bromides with a soft nucleophile like a thiolate is the bimolecular nucleophilic substitution (S(_N)2) mechanism.[8] The reaction proceeds through a single, concerted step where the nucleophile attacks the electrophilic carbon atom as the bromide leaving group departs.

S(_N)2 Reaction Mechanism

The diagram below illustrates the S(_N)2 attack of a thiolate nucleophile on a generic bromo-bis(bromomethyl)benzene isomer.

Caption: Generalized S(_N)2 mechanism for nucleophilic substitution.

Experimental Workflow

The workflow for the comparative cyclization experiment is outlined below.

Caption: Workflow for comparative macrocyclization experiment.

Applications in Drug Development and Materials Science

The differential reactivity of these isomers is not a limitation but an opportunity for rational design.

  • Drug Development: In the synthesis of complex scaffolds, a less reactive linker like this compound might be chosen to allow for selective reaction at another site in the molecule first. Conversely, a highly reactive linker like 2-bromo-1,4-bis(bromomethyl)benzene would be ideal for rapid and efficient construction of rigid molecular frameworks. These linkers are used to synthesize isoindoline derivatives, which are important pharmacophores.[9]

  • Materials Science: In polymer chemistry, the choice of isomer can influence the rate of polymerization and the final architecture of the polymer.[7] For instance, using the para isomer (e.g., 1,4-bis(bromomethyl)benzene) leads to linear, rigid polymers, while the ortho and meta isomers can introduce kinks and alter the material's properties.[10][11]

Conclusion

While all bromo-bis(bromomethyl)benzene isomers are valuable bifunctional reagents, their reactivity is not uniform. Steric hindrance is the dominant factor influencing their reaction rates in nucleophilic substitution reactions. The para isomer, 2-Bromo-1,4-bis(bromomethyl)benzene , exhibits the highest reactivity due to its sterically accessible reactive centers. In contrast, the ortho isomer, This compound , is the least reactive due to significant steric congestion. This comparative understanding allows researchers to select the optimal isomer for a specific synthetic challenge, enabling greater control over reaction outcomes and facilitating the efficient synthesis of target molecules.

References

  • Hunt, I. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. University of Calgary.
  • Chemistry LibreTexts. (2021). 8.1: Reactions of Substituted Benzenes- Reaction at the Benzylic Position.
  • ResearchGate. (2025). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium.
  • Khan Academy. (n.d.). Reactions at the benzylic position.
  • Pearson. (n.d.). Benzyl bromide is a primary halide. It undergoes SN1 substitution....
  • LookChem. (n.d.). Cas 91-13-4,1,2-Bis(bromomethyl)benzene.
  • Journal of the American Chemical Society. (n.d.). Dynamic Kinetic Control Enables Nickel-Catalyzed Enantioconvergent C(sp3)–O Coupling.
  • Chemistry LibreTexts. (2019). 13.07: Substitution of benzylic and allylic halides.
  • El-Newehy, M. et al. (n.d.). Nucleophilic Substitution Reactions. King Saud University.
  • UCL Discovery. (n.d.). Mechanisms of nucleophilic substitution.
  • PubChem. (n.d.). This compound.
  • PubMed. (2015). Peptide and peptide library cyclization via bromomethylbenzene derivatives.
  • McGraw Hill's AccessScience. (2020). Steric effect (chemistry).
  • ChemRxiv. (n.d.). Steric vs Electronic Effects: A New Look Into Stability of Diastereomers, Conformers and Constitutional Isomers.
  • Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones.
  • Wikipedia. (n.d.). Stereoelectronic effect.
  • ResearchGate. (2016). Steric and Stereoelectronic Effects in Organic Chemistry.
  • ResearchGate. (2025). A New Synthesis of Benzo[f]isoindole-4,9-diones by Radical Alkylation and Bromomethylation of 1,4-Naphthoquinones.
  • Alabugin, I. (2014). Stereoelectronic effects on stability and reactivity of organic molecules.
  • ResearchGate. (2023). How can synthesis 4-bromo indole and 4-methyl indole?.
  • PubMed Central (PMC). (2025). Beyond Flory's principle: Cyclization and unequal reactivity in step-growth linear polymerization.
  • ResearchGate. (n.d.). Comparison of the three classes of intramolecular reactions utilized....
  • PubMed. (2003). Intramolecular cyclization reactions of 5-halo- and 5-nitro-substituted furans.

Sources

The Benchmark: N-Bromosuccinimide (NBS) and the Wohl-Ziegler Reaction

Author: BenchChem Technical Support Team. Date: January 2026

<-33> A Technical Guide to Alternative Brominating Agents for Selective Synthesis For researchers, scientists, and drug development professionals, the precise introduction of a bromine atom into a molecule is a frequent and critical step in constructing complex molecular architectures. For decades, N-Bromosuccinimide (NBS) has been the quintessential reagent for selective allylic and benzylic bromination, prized for its solid form and ability to maintain a low concentration of bromine, thus minimizing unwanted side reactions.[1][2][3][4] However, the landscape of chemical synthesis is ever-evolving, driven by the need for improved efficiency, safety, and cost-effectiveness. This guide offers an in-depth comparison of viable alternatives to NBS, providing the supporting data and experimental insights necessary for informed reagent selection.

NBS is the cornerstone of the Wohl-Ziegler reaction, a free-radical-based method for the bromination of allylic and benzylic positions.[5][6][7] The reaction is initiated by light or a radical initiator, which generates a bromine radical.[3][5] This radical abstracts a hydrogen atom from the allylic or benzylic position, forming a resonance-stabilized radical intermediate. This intermediate then reacts with a molecule of Br2, which is generated in situ from the reaction of NBS with hydrogen bromide (HBr), a byproduct of the initial abstraction step.[1][8] This clever mechanism keeps the concentration of molecular bromine low, preventing competitive electrophilic addition to double bonds.[1][2]

Despite its utility, NBS is not without its drawbacks. The succinimide byproduct can be challenging to remove during purification, and over-bromination to di- and tri-substituted products is a common side reaction, particularly with reactive substrates.[9] Furthermore, the purity of NBS can significantly impact reaction outcomes.[9]

Promising Alternatives to NBS: A Head-to-Head Comparison

Several alternative brominating agents have emerged, each with a unique profile of reactivity, selectivity, and practical advantages. Here, we compare some of the most prominent alternatives for the benzylic bromination of a model substrate, toluene.

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

DBDMH has gained significant traction as a powerful and cost-effective alternative to NBS.[10][11][12] Structurally, it possesses two bromine atoms, offering a higher atom economy.[11][12][13] Its byproduct, 5,5-dimethylhydantoin, is often less soluble than succinimide, simplifying purification.[13] Mechanistically, DBDMH can participate in both radical and electrophilic bromination pathways, depending on the reaction conditions.[10][13]

Recent studies have highlighted the superiority of DBDMH in certain applications. For instance, in the Lewis acid-catalyzed benzylic bromination of toluene, DBDMH significantly outperforms NBS, providing a much higher yield of benzyl bromide with no ring bromination byproducts.[11][14]

Bromotrichloromethane (CBrCl3)

Bromotrichloromethane serves as a source of bromine radicals under photochemical or radical-initiated conditions and is particularly useful for benzylic brominations.[15][16][17][18] It can be an effective alternative when nuclear bromination is a concern with activated aromatic rings.[16] Simple modifications to the reaction conditions, such as performing the reaction under a nitrogen atmosphere and at lower temperatures, can lead to significant improvements in yield.[16]

Tetrabutylammonium Tribromide (TBATB)

TBATB is a stable, crystalline solid that serves as a convenient and safer alternative to liquid bromine.[19][20][21] It is valued for its mildness and high selectivity in various bromination reactions, including the addition to alkenes and alkynes.[19][22] While not typically used for radical-based benzylic bromination in the same manner as NBS, it is an excellent reagent for electrophilic brominations and can be used to generate HBr in situ for other transformations.[21][23]

Data-Driven Comparison: Benzylic Bromination of Toluene

To provide a clear, quantitative comparison, the following table summarizes the performance of NBS and its alternatives in the benzylic bromination of toluene under various conditions.

Reagent (equiv.)Catalyst (mol%)Initiator/ConditionsSolventTime (h)Yield of Benzyl Bromide (%)Ref.
NBS (1.0)ZrCl₄ (10)rtCH₂Cl₂239[11]
DBDMH (0.5)ZrCl₄ (10)rtCH₂Cl₂0.586[11]
CBrCl₃ (1.0)-Photochemical, 60°C, airNeat-Low[16]
CBrCl₃ (1.0)-Photochemical, 30°C, N₂Neat-93 (for p-MeO-toluene)[16]

Emerging Frontiers: Photocatalytic and Enzymatic Bromination

The field of bromination is continually advancing, with green and sustainable methods gaining prominence.

  • Visible-Light Photocatalysis: This modern approach utilizes organic dyes or metal complexes as photocatalysts to activate brominating agents under mild, visible-light irradiation.[24] These methods can offer high selectivity and avoid the use of harsh radical initiators.[25][26][27] For example, photocatalytic methods have been developed for the benzylic bromination of 2,6-dichlorotoluene using HBr and H₂O₂ in a microchannel reactor, achieving a high yield and demonstrating a safer, greener process.[28]

  • Enzymatic Bromination: Nature has evolved a diverse array of halogenating enzymes that can install bromine atoms with remarkable regio- and stereoselectivity.[29][30][31][32] These biocatalysts, such as haloperoxidases and flavin-dependent halogenases, operate under mild, aqueous conditions and represent a promising avenue for sustainable pharmaceutical synthesis.[29][31][33]

Experimental Design and Methodologies

To ensure scientific integrity, detailed experimental protocols are crucial. Below are representative procedures for benzylic bromination using DBDMH and a modern photocatalytic approach.

Protocol 1: Lewis Acid-Catalyzed Benzylic Bromination with DBDMH

This protocol is adapted from a study by Ohshiro et al.[14]

  • To a solution of toluene (1.0 mmol) in dichloromethane (5 mL) under a nitrogen atmosphere, add Zirconium(IV) chloride (ZrCl₄, 0.1 mmol, 10 mol%).

  • Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH, 0.5 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by flash column chromatography to yield benzyl bromide.

Protocol 2: Visible-Light Photocatalytic Benzylic Bromination

This protocol is a conceptual representation based on principles described in recent literature.[24][28]

  • In a microchannel reactor or a suitable glass vessel, combine the substrate (e.g., 2,6-dichlorotoluene, 1.0 equiv), a photocatalyst (e.g., Eosin Y, 1-5 mol%), and the bromine source (e.g., HBr, 1.5 equiv).

  • Add an oxidant (e.g., H₂O₂, 1.5 equiv) to the reaction mixture.

  • Irradiate the mixture with a visible light source (e.g., blue LEDs) at a controlled temperature (e.g., 70°C).

  • Continuously flow the reaction mixture through the reactor or stir vigorously for the designated residence time.

  • After the reaction is complete, collect the product stream and perform a standard aqueous workup.

  • Isolate and purify the desired benzyl bromide derivative using standard techniques.

Visualizing Reaction Pathways

To better understand the underlying mechanisms, diagrams can be a powerful tool.

The Wohl-Ziegler Radical Chain Mechanism

Wohl_Ziegler cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (hv, AIBN) Br2 Br₂ Br_rad 2 Br• Br2->Br_rad Homolytic Cleavage Allyl_H Allylic/Benzylic C-H Allyl_rad Allylic/Benzylic Radical Allyl_H->Allyl_rad H• Abstraction HBr HBr Br2_regen Br₂ (regenerated) Allyl_rad->Br2_regen Reaction NBS NBS HBr->NBS Reaction Succinimide Succinimide NBS->Br2_regen Br_rad3 Br• Br2_regen->Br_rad3 Product Formation Br_rad2 Br• Termination_products Termination Products (e.g., Br₂, Dimer) Br_rad4 Br• Br_rad5 Br• Br_rad4->Br_rad5 Br_rad5->Termination_products

Caption: The radical chain mechanism of the Wohl-Ziegler bromination.

Decision-Making Flowchart for Brominating Agent Selection

Bromination_Decision_Tree start Select Bromination Substrate q1 Allylic or Benzylic C-H? start->q1 q2 Acid Sensitive? q1->q2 Yes other Electrophilic Bromination (e.g., TBATB, Br₂) q1->other No q3 High Atom Economy & Easy Workup? q2->q3 No nbs Use NBS with radical initiator q2->nbs Yes q4 Seeking Green/Mild Conditions? q3->q4 No dbdmh Use DBDMH (potentially with Lewis Acid) q3->dbdmh Yes cbrcl3 Use CBrCl₃ with photochemical initiation q4->cbrcl3 No photo Consider Visible-Light Photocatalysis q4->photo Yes

Caption: A guide for selecting the appropriate brominating agent.

Conclusion and Future Outlook

While N-Bromosuccinimide remains a valuable and widely used reagent, the data clearly indicates that alternatives like 1,3-dibromo-5,5-dimethylhydantoin can offer significant advantages in terms of yield, selectivity, and ease of use, particularly in catalyzed reactions.[11][13] For substrates prone to acid-catalyzed side reactions, the development of neutral, light-initiated methods using reagents like bromotrichloromethane or advanced photocatalytic systems provides powerful solutions.[16][24]

Looking ahead, the push for greener, more sustainable chemical processes will undoubtedly continue to drive innovation in bromination chemistry. The development of more efficient photocatalysts and the broader application of enzymatic methods are poised to further revolutionize how chemists approach the synthesis of brominated compounds, offering milder conditions and unparalleled selectivity. A thorough understanding of the expanding toolkit of brominating agents is essential for the modern synthetic chemist to design and execute efficient, safe, and effective synthetic routes.

References

  • Latham, J., & Sperry, J. (2017). Enzymatic Halogenation and Dehalogenation Reactions: Pervasive and Mechanistically Diverse. Chemical Reviews. [Link]
  • Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction.
  • Latham, J., Brandenburger, E., S. D. D., & Sperry, J. (2018). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. PubMed Central. [Link]
  • Ni, K., & J. T. (2021). Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. MDPI. [Link]
  • Fiveable. (n.d.). Wohl-Ziegler Reaction Definition.
  • Liskon Biological. (2025). Bromination Conditions for Tetrabutylammonium Tribromide.
  • Organische-Chemie.ch. (n.d.). Wohl-Ziegler-Bromierung.
  • Wikipedia. (n.d.). Bromotrichloromethane.
  • Chem-Station Int. Ed. (2014). Wohl-Ziegler Bromination.
  • Bora, U., Bose, G., Chaudhuri, M. K., Dhar, S. S., Gopinath, R., Khan, A. T., & Patel, B. K. (2000). Regioselective Bromination of Organic Substrates by Tetrabutylammonium Bromide Promoted by V2O5-H2O2: An Environmentally Favorable Synthetic Protocol. Organic Letters. [Link]
  • YouTube. (2015). A14. Allylic bromination (Wohl-Ziegler reaction) with NBS (reaction mechanism).
  • de Visser, S. P. (2013). Insights into enzymatic halogenation from computational studies. Frontiers in Chemistry. [Link]
  • Rodriguez, J., Dulcere, J. P., & Bertrand, M. (1989). Action of tetrabutylammonium tribromide with para-substituted chalcones in protic and aprotic media. Canadian Journal of Chemistry. [Link]
  • Galonić Fujimori, D., & Walsh, C. T. (2007). What's New in Enzymatic Halogenations. Current Opinion in Chemical Biology. [Link]
  • Le, C. M., & Nicewicz, D. A. (2018). Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. ACS Omega. [Link]
  • Le, C. M., & Nicewicz, D. A. (2018). Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. ACS Omega. [Link]
  • Organic Chemistry Portal. (n.d.). 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH.
  • Wikipedia. (n.d.). DBDMH.
  • Shi, X., Shang, M., Qiu, M., Shen, C., Yang, Y., & Su, Y. (2022). Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. PubMed Central. [Link]
  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
  • Baldwin, J. E., & O'Neill, G. J. (1976). Benzylic Bromination with Bromotrichloromethane.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination.
  • MySkinRecipes. (n.d.). Bromotrichloromethane.
  • Wang, L., Zhai, L., Chen, J., Gong, Y., Wang, P., Li, H., & She, X. (2022). Catalyst-Free 1,2-Dibromination of Alkenes Using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) as a Bromine Source. The Journal of Organic Chemistry. [Link]
  • Slideshare. (n.d.). Bromine handling and safety.
  • YouTube. (2024). Bromination safety.
  • ResearchGate. (n.d.). 1,3-Dibromo-5,5-dimethylhydantoin.
  • Chemia. (2022). Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9.
  • Unknown. (n.d.).
  • Gribanov, P., & Postnikov, P. (2023). Visible light-mediated halogenation of organic compounds. Chemical Society Reviews. [Link]
  • ResearchGate. (n.d.). Bromotrichloromethane.
  • Nguyen, V. T., & Park, C. M. (2021).
  • ICL Group Sustainability. (n.d.). BROMINE BROMINE - Safety Handbook.
  • Huyser, E. S. (1960). Benzylic bromination by bromotrichloromethane. Dependence of the identity of the chain-carrying radical(s) on the method of initiation. The Journal of Organic Chemistry. [Link]
  • Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
  • Chemia. (2022). Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3.
  • Ohshiro, T., Hayashi, T., & Yorimitsu, H. (2012).
  • Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon.
  • Chad's Prep®. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS.

Sources

The Strategic Advantage of Bromine: A Comparative Guide to 4-Bromo-1,2-bis(chloromethyl)benzene in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of synthetic chemistry, the selection of building blocks is a critical determinant of reaction efficiency, yield, and the ultimate success of a synthetic campaign. Among the versatile class of bifunctional electrophiles, xylylene dihalides are indispensable reagents for the construction of complex cyclic and polycyclic frameworks. This guide provides an in-depth technical comparison of 4-Bromo-1,2-bis(chloromethyl)benzene, elucidating its unique advantages as a viable, and often superior, alternative to more conventional reagents in the synthesis of high-value molecules for pharmaceutical and materials science applications.

Introduction: The Unsung Role of the Aryl Bromide

4-Bromo-1,2-bis(chloromethyl)benzene belongs to the family of α,α'-dihalo-o-xylenes, which are renowned precursors for the in-situ generation of o-quinodimethanes. These transient dienes are highly reactive intermediates that readily undergo [4+2] cycloaddition reactions (Diels-Alder reactions) to furnish polycyclic systems.[1][2] The presence of the bromine atom on the aromatic ring at the 4-position, however, imparts a unique set of properties that distinguishes it from its non-brominated counterparts and other related reagents. This guide will explore the nuanced reactivity and synthetic utility of this compound, supported by experimental insights and comparative data.

Core Attributes of 4-Bromo-1,2-bis(chloromethyl)benzene

The trifunctional nature of 4-Bromo-1,2-bis(chloromethyl)benzene—two reactive benzylic chloride moieties and a less reactive aryl bromide—opens avenues for sequential and site-selective transformations. This is a key advantage in multi-step syntheses where precise control over reactivity is paramount.

Physicochemical Properties

A foundational understanding of the physical and chemical characteristics of a reagent is essential for its effective application.

PropertyValueReference
CAS Number 934011-79-7[3]
Molecular Formula C₈H₇BrCl₂[3]
Molecular Weight 253.95 g/mol [3]
IUPAC Name 4-bromo-1,2-bis(chloromethyl)benzene[3]
Appearance White to off-white solid[4]
Melting Point 49-53 °C[4]
Synthesis and Purity

4-Bromo-1,2-bis(chloromethyl)benzene is typically synthesized from 4-bromo-1,2-xylene via a free-radical chlorination of the methyl groups. Careful control of the reaction conditions is necessary to achieve high purity and avoid side products. The purity of the reagent is critical, as impurities can significantly impact the yield and reproducibility of subsequent reactions.

Comparative Analysis with Alternative Reagents

The decision to employ 4-Bromo-1,2-bis(chloromethyl)benzene is best understood through a direct comparison with its common alternatives.

1,2-Bis(chloromethyl)benzene and 1,2-Bis(bromomethyl)benzene

The most direct comparisons are with the non-brominated analogs, 1,2-bis(chloromethyl)benzene and 1,2-bis(bromomethyl)benzene.

ReagentKey AdvantagesKey Disadvantages
4-Bromo-1,2-bis(chloromethyl)benzene - Aryl bromide for post-cyclization functionalization (e.g., cross-coupling). - Modified electronic properties of the intermediate o-quinodimethane.- Higher cost and potentially more complex synthesis.
1,2-Bis(chloromethyl)benzene - Lower cost and readily available.[5] - Simpler product scaffolds.- Lacks a handle for further diversification.[5] - Benzylic chlorides are less reactive than bromides.
1,2-Bis(bromomethyl)benzene - Higher reactivity of benzylic bromides can lead to milder reaction conditions.[6]- Lacks a handle for further diversification. - Can be less stable than the dichloro analog.

The primary advantage of the bromo-substituted compound lies in its capacity for late-stage functionalization. The aryl bromide can be readily converted to a variety of other functional groups via well-established methodologies such as Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions. This allows for the rapid generation of a library of analogs from a common intermediate, a highly desirable feature in drug discovery.

Other Substituted Xylylene Dihalides

Other substituted xylylene dihalides offer different electronic and steric properties, which can influence the course of a reaction. For instance, electron-donating or withdrawing groups on the aromatic ring will alter the reactivity of the o-quinodimethane intermediate. However, the versatility of the bromo-substituent for a wide range of transformations often makes 4-Bromo-1,2-bis(chloromethyl)benzene a more strategic choice for combinatorial chemistry and the synthesis of complex targets.

Experimental Protocols and Mechanistic Insights

The utility of 4-Bromo-1,2-bis(chloromethyl)benzene is best illustrated through its application in key synthetic transformations.

Generation of o-Quinodimethanes for Diels-Alder Reactions

The in-situ generation of o-quinodimethanes from α,α'-dihalo-o-xylenes is a cornerstone of their application.[1][2] This can be achieved through various methods, including dehalogenation with metals (e.g., zinc) or fluoride-induced elimination.[1][7]

Experimental Protocol: Zinc-Mediated Generation of 4-Bromo-o-quinodimethane and Cycloaddition

This protocol is a representative example of the generation of the reactive intermediate and its subsequent trapping with a dienophile.

Materials:

  • 4-Bromo-1,2-bis(chloromethyl)benzene

  • Activated Zinc dust

  • N-Phenylmaleimide (or other suitable dienophile)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a stirred suspension of activated zinc dust (2.0 eq) in anhydrous THF under an inert atmosphere, add a solution of 4-Bromo-1,2-bis(chloromethyl)benzene (1.0 eq) and N-phenylmaleimide (1.2 eq) in THF dropwise at room temperature.

  • The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the consumption of the starting materials.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired cycloadduct.

G cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_product Product cluster_diversification Post-Cycloaddition Modification A 4-Bromo-1,2-bis(chloromethyl)benzene D In-situ generation of 4-Bromo-o-quinodimethane A->D B Dienophile (e.g., N-Phenylmaleimide) E [4+2] Cycloaddition (Diels-Alder Reaction) B->E C Reducing Agent (e.g., Zinc) C->D D->E F Brominated Cycloadduct E->F G Cross-Coupling Reaction (e.g., Suzuki, Stille) F->G H Diverse Functionalized Products G->H

Synthesis of Isoindoles

Isoindoles are important heterocyclic motifs found in various biologically active molecules and functional materials.[8][9] 4-Bromo-1,2-bis(chloromethyl)benzene can serve as a key precursor for the synthesis of substituted isoindoles, where the bromo-substituent can be retained for further functionalization.

G cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_product Product cluster_aromatization Aromatization A 4-Bromo-1,2-bis(chloromethyl)benzene C Double N-Alkylation A->C B Primary Amine (R-NH2) B->C D Cyclization C->D E 5-Bromo-2-alkylisoindoline D->E F Oxidation E->F G 5-Bromo-2-alkylisoindole F->G

Safety and Handling

As with all halogenated organic compounds, proper safety precautions must be observed when handling 4-Bromo-1,2-bis(chloromethyl)benzene. It is a corrosive substance that can cause severe skin burns and eye damage.[10] It is also harmful if swallowed or inhaled.[11] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.[12][13] For detailed safety information, consult the Safety Data Sheet (SDS).[11][12][13][14]

Conclusion and Future Outlook

4-Bromo-1,2-bis(chloromethyl)benzene stands out as a strategically valuable reagent in the synthetic chemist's toolbox. Its trifunctional nature allows for the construction of complex molecular architectures with a built-in handle for further diversification. While its non-brominated counterparts may be suitable for simpler targets, the bromo-substituent provides a distinct advantage in the context of medicinal chemistry and materials science, where the ability to rapidly generate and test a wide range of analogs is crucial. The continued development of novel synthetic methodologies will undoubtedly further expand the applications of this versatile building block, solidifying its role as a viable and often superior alternative to other xylylene dihalides.

References

  • Generation and Cycloaddition of o-Quinodimethane in Aqueous Medium. PMC - NIH. [Link]
  • Synthesis of isoindoles and related iso-condensed heteroarom
  • 4-Bromo-1-chloro-2-(chloromethyl)benzene. MySkinRecipes. [Link]
  • Xylylene. Wikipedia. [Link]
  • Synthesis of Isoindoles and Related Iso-Condensed Heteroaromatic Pyrroles.
  • The Chemistry of p-Xylylene.1 I. The Preparation of Solutions of Pseudodiradicals2. Journal of the American Chemical Society. [Link]
  • Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • 4-Bromo-1,2-bis(bromomethyl)benzene. PubChem. [Link]
  • A New Synthesis of Benzo[f]isoindole-4,9-diones by Radical Alkylation and Bromomethylation of 1,4-Naphthoquinones.
  • An efficient and versatile generation of o-xylylenes by fluoride anion induced 1,4 elimination of o-(.alpha.-trimethylsilylalkyl)benzyltrimethylammonium halides. Journal of the American Chemical Society. [Link]
  • Facile Generation of ortho-Quinodimethanes Toward Polycyclic Compounds. ChemRxiv. [Link]
  • 1,2-Bis(chloromethyl)benzene. PubChem. [Link]
  • How can synthesis 4-bromo indole and 4-methyl indole?.
  • Peptide and peptide library cyclization via bromomethylbenzene deriv
  • Comparison of cyclization precursors: A) Nature's polyene cyclizations....
  • 16.10: Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts. [Link]
  • Benzene, 1,2-bis(bromomethyl)-. NIST WebBook. [Link]
  • Selected Diastereoselective Reactions: Ionic and Zwitterionic Cyclizations.
  • Comparison Studies of Xylene Isomerization and Disproportionation Reactions between SSZ-33; TNU-9; Mordenite and ZSM-5 Zeolite Catalysts.

Sources

Unlocking Sequential Synthesis: The Strategic Advantages of 4-Bromo-1,2-bis(bromomethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

In the toolkit of synthetic organic chemistry, bifunctional reagents that offer predictable reactivity and opportunities for modular assembly are invaluable. Among the xylylene dibromides, which serve as crucial building blocks for polycyclic and heterocyclic scaffolds, 4-Bromo-1,2-bis(bromomethyl)benzene emerges as a uniquely versatile reagent. Its true power lies not just in the shared reactivity of its twin benzylic bromides, but in the strategic placement of a bromine atom on the aromatic ring. This guide provides an in-depth comparison, grounded in established chemical principles, to illustrate the distinct synthetic advantages of this compound over its non-brominated and isomeric analogs, empowering researchers to design more efficient and sophisticated synthetic routes.

The Foundation: Unpacking the Reactivity of the ortho-Bis(bromomethyl)benzene Core

The synthetic utility of this compound is rooted in the intrinsic reactivity of its functional groups. The two bromomethyl groups are primary benzylic halides. This structural feature confers high reactivity in nucleophilic substitution reactions (both SN1 and SN2), as the departure of the bromide leaving group is facilitated by the resonance stabilization of the resulting benzylic carbocation or the transition state.

However, the defining feature of the ortho arrangement is its ability to serve as a stable precursor to ortho-quinodimethane (also known as o-xylylene). This highly reactive diene is generated in situ and immediately trapped, most commonly in [4+2] cycloaddition (Diels-Alder) reactions. This transformation is a powerful method for constructing fused bicyclic systems in a single, stereocontrolled step. Both 1,2-bis(bromomethyl)benzene and its 4-bromo derivative are excellent precursors for this purpose[1].

G cluster_precursor Precursor cluster_intermediate Reactive Intermediate cluster_application Key Application A 1,2-Bis(bromomethyl)benzene (or 4-Bromo derivative) B o-Quinodimethane (Highly Reactive Diene) A->B  -2 HBr (e.g., NaI, Zn) D Double Nucleophilic Substitution A->D Reaction with Dinucleophile C [4+2] Cycloaddition (Diels-Alder Reaction) B->C Trapped by Dienophile

Caption: Core reactivity pathways for ortho-bis(bromomethyl)benzene derivatives.

Comparative Analysis: Where the 4-Bromo Substituent Creates Opportunity

The crucial point of differentiation for this compound arises from the presence of the C4-bromo substituent. This feature transforms a versatile building block into a powerful tool for orthogonal synthesis , where distinct functional groups can be addressed in a specific sequence with non-interfering reaction conditions[2].

Head-to-Head: this compound vs. 1,2-bis(bromomethyl)benzene

The non-brominated analog, 1,2-bis(bromomethyl)benzene, is highly effective for creating core cyclic structures. For instance, its reaction with dinucleophiles can yield porphyrin dimers or other macrocycles, and its use in Diels-Alder reactions provides access to the tetralin framework[1][3]. However, the synthetic sequence often terminates here, as the resulting product lacks a convenient handle for further elaboration.

In contrast, this compound builds the same core structures but embeds a latent site for subsequent functionalization. The aryl bromide is significantly less reactive than the benzylic bromides and remains inert during the initial cyclization. This allows for a powerful two-stage strategy:

  • Stage 1 (Scaffold Formation): Utilize the bis(bromomethyl) groups in a Diels-Alder or double nucleophilic substitution reaction to construct the primary molecular framework.

  • Stage 2 (Scaffold Elaboration): Employ the now-strategic aryl bromide as an electrophile in a transition metal-catalyzed cross-coupling reaction (e.g., Suzuki, Stille, Buchwald-Hartwig) to introduce new C-C or C-heteroatom bonds[4][5].

This approach enables the synthesis of complex, highly functionalized polycyclic compounds that are difficult to access via other routes[6].

G cluster_reagent Reagent cluster_stage1 Stage 1: Scaffold Formation cluster_intermediate Intermediate Product cluster_stage2 Stage 2: Scaffold Elaboration cluster_final Final Product Start This compound DA Diels-Alder Reaction (Reacts at bromomethyl groups) Start->DA + Dienophile, NaI Product1 Brominated Polycycle (Aryl bromide is inert) DA->Product1 Suzuki Suzuki Cross-Coupling (Reacts at aryl bromide) Product1->Suzuki + Ar-B(OH)₂, Pd catalyst, Base Final Highly Functionalized Polycycle Suzuki->Final

Caption: Orthogonal synthesis strategy enabled by the dual reactivity of the title compound.

The Isomeric Advantage: Comparison with meta and para Analogs

The synthetic roles of 1,3-bis(bromomethyl)benzene (meta) and 1,4-bis(bromomethyl)benzene (para) are fundamentally different and highlight the strategic importance of the ortho geometry.

PropertyThis compound 1,2-Bis(bromomethyl)benzene1,3-Bis(bromomethyl)benzene1,4-Bis(bromomethyl)benzene
CAS Number 69189-19-1[7]91-13-4[8]626-15-3[9]623-24-5[9]
Primary Use Precursor for functionalized o-quinodimethanePrecursor for o-quinodimethaneBifunctional linker/cross-linkerRigid bifunctional linker/cross-linker
Forms o-Quinodimethane? Yes YesNoNo
Key Advantage Enables sequential, orthogonal synthesis via the aryl bromide handle.Efficient for building core, non-functionalizable polycycles.Flexible linker for macrocycles and polymers.Rigid, linear linker for polymers (e.g., poly(p-phenylene vinylene)).
Typical Application Diels-Alder -> Cross-CouplingDiels-Alder CycloadditionsMacrocyclizationPolymer Synthesis

As the table illustrates, the meta and para isomers are sterically incapable of forming the crucial o-quinodimethane intermediate. Their bromomethyl groups act independently, making them suitable as flexible or rigid linkers, respectively, but not for the rapid construction of fused bicyclic systems that is the hallmark of the ortho isomer[10].

Experimental Protocols

To provide a practical context, the following are representative, detailed methodologies for the synthesis and application of this compound.

Protocol 1: Synthesis of this compound[11]

This procedure details the free-radical bromination of 4-Bromo-o-xylene. The causality behind this choice is that benzylic C-H bonds are significantly weaker than aromatic C-H bonds and are thus selectively targeted under free-radical conditions initiated by AIBN.

  • Setup: To a 1000 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-o-xylene (15.0 g, 0.0811 mol), N-bromosuccinimide (NBS, 15.9 g, 0.0892 mol, 1.1 eq per methyl group), and carbon tetrachloride (CCl₄, 500 mL).

  • Initiation: Add 2,2'-azobisisobutyronitrile (AIBN, 0.665 g, 0.00405 mol) as a radical initiator.

  • Reaction: Heat the mixture to reflux (approx. 77 °C) under nitrogen. The reaction progress can be monitored by ¹H NMR or GC-MS by observing the disappearance of the methyl proton signals of the starting material. Note: The reaction is often initiated in portions, adding more NBS and AIBN over time to maintain the radical chain reaction.

  • Workup: After completion (typically 2-4 hours), cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by recrystallization from hexane to yield white crystals. A typical reported yield is around 93%.[11]

Protocol 2: In Situ Generation and Diels-Alder Reaction

This protocol demonstrates the power of the title compound in scaffold formation. Sodium iodide is used to reductively eliminate the two benzylic bromides, generating the transient 4-bromo-o-quinodimethane, which is immediately trapped by a dienophile.

  • Setup: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 g, 2.91 mmol) and a suitable dienophile, such as N-phenylmaleimide (0.55 g, 3.20 mmol, 1.1 eq), in 20 mL of anhydrous DMF or acetonitrile.

  • Reagent Addition: Add anhydrous sodium iodide (0.96 g, 6.41 mmol, 2.2 eq) to the solution. The choice of NaI is critical; the iodide ion displaces a bromide, and the resulting unstable benzylic iodide readily eliminates to form the diene.

  • Reaction: Stir the mixture at 80 °C. Monitor the reaction by TLC until the starting materials are consumed (typically 4-8 hours).

  • Workup: Cool the reaction to room temperature and pour it into 100 mL of water. Extract the aqueous phase with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution (to remove residual iodine) and then with brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude adduct can be purified by column chromatography on silica gel.

Conclusion

While 1,2-bis(bromomethyl)benzene and its isomers are foundational reagents in organic synthesis, This compound offers a superior level of synthetic sophistication. Its key advantages are:

  • Orthogonal Reactivity: The ability to perform reactions selectively at the benzylic positions while preserving the aryl bromide for subsequent transformations.

  • Convergent Synthesis: It allows for the rapid construction of a core polycyclic scaffold, which can then be diversified through a range of reliable cross-coupling reactions.

  • Enhanced Molecular Complexity: It provides an efficient pathway to highly substituted aromatic and polycyclic systems that are of significant interest in materials science and medicinal chemistry.

For researchers and drug development professionals aiming to build complex molecular architectures with precision and efficiency, this compound is not merely an alternative, but a strategically enabling tool for advanced, multi-stage synthetic design.

References

  • An Approach to the Synthesis of Functionalized Polycyclic Arom
  • The synthesis of functionalized bridged polycycles via C–H bond insertion. (n.d.). Semantic Scholar. [Link]
  • The synthesis of functionalized bridged polycycles via C-H bond insertion. (2016). Beilstein Journal of Organic Chemistry. [Link]
  • Synthesis of bromo-, boryl-, and stannyl-functionalized 1,2-bis(trimethylsilyl)benzenes via Diels-Alder or C-H activation reactions. (2012). Journal of Organic Chemistry. [Link]
  • Exploring the Versatility of 4-Bromo-1,3-bis(trifluoromethyl)benzene. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • This compound. (n.d.). PubChem. [Link]
  • Orthogonal synthesis and modification of polymer materials. (2021).
  • Synthesis, Photophysical Properties, and Toxicity of o-Xylene-Bridged Porphyrin Dimers. (2023). MDPI. [Link]
  • (PDF) 1,1-Bis(bromomethyl)benzene. (n.d.).
  • (PDF) Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. (n.d.).
  • Stimuli Responsive Materials Supported by Orthogonal Hydrogen and Halogen Bonding or I···Alkene Interaction. (n.d.). MDPI. [Link]
  • Cas 91-13-4,1,2-Bis(bromomethyl)benzene. (n.d.). LookChem. [Link]
  • Biphenylene-containing polycyclic conjug
  • Orthogonal halogen and hydrogen bonds involving a peptide bond model. (n.d.).
  • Synthesis of Bromo-, Boryl-, and Stannyl-Functionalized 1,2-Bis(trimethylsilyl)benzenes via Diels–Alder or C–H Activation Reactions. (2016).
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI. [Link]
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016).
  • The Suzuki reaction. (2018). YouTube. [Link]
  • Buckminsterfullerene. (n.d.). Wikipedia. [Link]
  • 4-Bromo-1,2-bis(fluoromethyl)benzene. (n.d.). PubChem. [Link]

Sources

A Comparative Guide to the Synthesis of 4-Bromo-1,2-bis(bromomethyl)benzene: An In-depth Technical Analysis for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide dedicated to the synthesis of 4-bromo-1,2-bis(bromomethyl)benzene, a crucial building block in the development of novel pharmaceuticals and functional materials. This document provides an in-depth, comparative analysis of the prevalent synthetic routes to this versatile molecule, grounded in experimental data and practical insights. Our objective is to equip researchers, chemists, and professionals in drug development with the necessary knowledge to select and execute the most suitable synthetic strategy for their specific needs, considering factors such as yield, purity, scalability, and safety.

Introduction: The Significance of this compound

This compound is a key intermediate characterized by a bromine-substituted benzene ring with two reactive bromomethyl groups in the ortho position. This unique arrangement of functional groups makes it an invaluable precursor for the synthesis of a wide array of complex molecules, including ligands for metal catalysts, components of organic light-emitting diodes (OLEDs), and precursors for polycyclic aromatic hydrocarbons. Its application in medicinal chemistry is particularly noteworthy, where it serves as a scaffold for the construction of novel therapeutic agents.

The efficient and reliable synthesis of this compound is therefore of paramount importance. This guide will dissect the most common synthetic pathways, providing a critical evaluation of each to inform your experimental design.

Synthesis of the Key Precursor: 4-Bromo-1,2-dimethylbenzene

The most common and economically viable routes to this compound commence with the synthesis of its precursor, 4-bromo-1,2-dimethylbenzene (also known as 4-bromo-o-xylene). Two primary methods for the preparation of this starting material are the electrophilic bromination of o-xylene and the Sandmeyer reaction of 3,4-dimethylaniline.

Route A: Electrophilic Bromination of o-Xylene

This is the most direct approach, involving the reaction of o-xylene with a brominating agent in the presence of a catalyst.

o_xylene o-Xylene product 4-Bromo-1,2-dimethylbenzene o_xylene->product Electrophilic Aromatic Substitution bromine Br2, Catalyst (Fe or I2)

Caption: Synthesis of 4-Bromo-1,2-dimethylbenzene via Electrophilic Bromination of o-Xylene.

Experimental Protocol: Bromination of o-Xylene [1]

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a condenser connected to a gas trap, place o-xylene (4.72 moles), clean iron filings (12 g), and a crystal of iodine.

  • Cooling: Cool the flask in an ice-salt bath to maintain an internal temperature of 0°C to -5°C.

  • Bromine Addition: Add bromine (4.13 moles) dropwise over 3 hours while stirring vigorously, ensuring the temperature remains within the specified range.

  • Reaction Quenching and Work-up: After the addition is complete, allow the mixture to stand overnight. Pour the reaction mixture into water and wash successively with water, 3% sodium hydroxide solution, and again with water.

  • Purification: Steam distill the crude product. Separate the organic layer, dry it over anhydrous calcium chloride, and distill under reduced pressure to collect the 4-bromo-o-xylene fraction.

Route B: Sandmeyer Reaction of 3,4-Dimethylaniline

An alternative route involves the diazotization of 3,4-dimethylaniline followed by a Sandmeyer reaction. While this method can produce a high-purity product, it is often more costly and generates more waste, making it less suitable for large-scale industrial production.[1]

Experimental Protocol: Diazotization and Sandmeyer Reaction

A general procedure involves the slow addition of a cold, aqueous solution of sodium nitrite to a solution of 3,4-dimethylaniline in a strong acid (like hydrobromic acid) at 0-5°C. The resulting diazonium salt is then added to a solution of cuprous bromide to yield 4-bromo-1,2-dimethylbenzene.

Comparative Analysis of Synthesis Routes for this compound

With the precursor in hand, we can now explore the two primary methods for the synthesis of the target molecule.

Route 1: Free-Radical Bromination of 4-Bromo-1,2-dimethylbenzene

This is the most widely employed method, utilizing N-bromosuccinimide (NBS) as the brominating agent and a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN).

start 4-Bromo-1,2-dimethylbenzene product This compound start->product Free-Radical Bromination reagents NBS, AIBN, CCl4, Reflux

Caption: Synthesis via Free-Radical Bromination of 4-Bromo-1,2-dimethylbenzene.

Experimental Protocol: Free-Radical Bromination with NBS/AIBN [2]

  • Reaction Setup: To a round-bottomed flask, add 4-bromo-1,2-dimethylbenzene (0.0811 mol), N-bromosuccinimide (0.0426 mol), 2,2'-azobisisobutyronitrile (0.00405 mol), and carbon tetrachloride (500 mL).

  • Reaction Execution: Heat the mixture to reflux for 1 hour. Subsequently, add NBS and AIBN in four additional portions.

  • Work-up: After the reaction is complete, filter the hot reaction mixture to remove the succinimide precipitate.

  • Purification: Concentrate the filtrate and purify the crude product by crystallization from hexane to obtain white crystals of this compound.

Route 2: Bromination of (4-Bromo-1,2-phenylene)dimethanol

This alternative route involves the conversion of the corresponding diol to the desired dibromide using a brominating agent like phosphorus tribromide (PBr₃).

start (4-Bromo-1,2-phenylene)dimethanol product This compound start->product Nucleophilic Substitution reagents PBr3, Diethyl Ether, Reflux

Caption: Synthesis via Bromination of (4-Bromo-1,2-phenylene)dimethanol.

Experimental Protocol: Bromination with PBr₃ [2]

  • Reaction Setup: In a flask, dissolve (4-bromo-1,2-phenylene)dimethanol (0.474 mmol) in diethyl ether (3 mL).

  • Reagent Addition: Cool the solution to 0°C and slowly add a solution of PBr₃ (1.66 mmol) in diethyl ether (0.25 mL).

  • Reaction Execution: Reflux the mixture for 7 hours.

  • Work-up: Pour the reaction mixture onto ice and extract with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over an appropriate drying agent, and evaporate the solvent. Purify the residue by column chromatography (SiO₂, hexane) to yield colorless plates of the product.

Performance Comparison

ParameterRoute 1: Free-Radical Bromination (NBS/AIBN)Route 2: Bromination of Diol (PBr₃)
Starting Material 4-Bromo-1,2-dimethylbenzene(4-Bromo-1,2-phenylene)dimethanol
Key Reagents N-Bromosuccinimide (NBS), AIBNPhosphorus tribromide (PBr₃)
Typical Yield ~93%[2]~95%[2]
Reaction Conditions Reflux in CCl₄0°C to reflux in diethyl ether
Purity/Purification Crystallization from hexaneColumn chromatography
Safety Considerations Use of toxic CCl₄ (can be replaced with other solvents), AIBN is a potential explosivePBr₃ is corrosive and reacts violently with water
Scalability Generally good, but handling large volumes of CCl₄ is a concernFeasible, but handling large quantities of PBr₃ requires caution
Cost-Effectiveness Generally more cost-effective due to cheaper starting materialThe diol starting material is typically more expensive

Discussion of Comparative Insights

Expertise & Experience:

The choice between these two synthetic routes is often dictated by the availability and cost of the starting materials. The free-radical bromination of 4-bromo-1,2-dimethylbenzene is the more common and industrially preferred method due to the lower cost of the starting material. The reaction is generally high-yielding and the product can often be purified by simple crystallization, which is advantageous for large-scale production. However, the use of carbon tetrachloride as a solvent is a significant drawback due to its toxicity and environmental concerns. Alternative, less hazardous solvents such as acetonitrile or cyclohexane can be used, though reaction conditions may need to be re-optimized.

The bromination of (4-bromo-1,2-phenylene)dimethanol with PBr₃ offers a high-yielding alternative. This method is particularly useful when the diol is readily available, perhaps as an intermediate in a longer synthetic sequence. The reaction proceeds via a nucleophilic substitution mechanism and avoids the use of radical initiators. However, PBr₃ is a hazardous reagent that must be handled with care, and purification by column chromatography can be less practical for large-scale synthesis compared to crystallization.

Trustworthiness of Protocols:

Both protocols described are well-established in the chemical literature and have been proven to be reliable. The yields reported are consistently high, and the purification methods are effective in providing the product with good purity. For the free-radical bromination, monitoring the reaction by techniques such as TLC or GC is recommended to ensure complete conversion and to minimize the formation of under- or over-brominated side products.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR (300 MHz, CDCl₃): δ 7.53 (d, 1H, J = 2.0 Hz, ArH), 7.44 (dd, 1H, J = 8.1, 2.0 Hz, ArH), 7.24 (d, 1H, J = 8.1 Hz, ArH), 4.60 (s, 4H, CH₂Br).[2]

  • ¹³C NMR (CDCl₃): Expected signals would be in the aromatic region (around 120-140 ppm) and a signal for the benzylic carbons (CH₂Br) typically around 30-35 ppm. For the closely related 1,2-bis(bromomethyl)benzene, the benzylic carbon signal appears at δ 30.1 ppm.[3]

  • Melting Point: 42-44 °C[2]

Conclusion

Both the free-radical bromination of 4-bromo-1,2-dimethylbenzene and the bromination of (4-bromo-1,2-phenylene)dimethanol are effective methods for the synthesis of this compound, each with its own set of advantages and disadvantages. For large-scale and cost-effective production, the free-radical bromination route is generally favored, with the caveat that environmentally benign solvents should be considered to replace carbon tetrachloride. The PBr₃ method provides a high-yielding alternative, particularly when the diol precursor is readily accessible. The choice of synthesis route will ultimately depend on the specific requirements of the research or development project, including scale, cost, and available resources.

References

  • The Royal Society of Chemistry. (n.d.). Supporting information.
  • PubChem. (n.d.). 1,2-Bis(bromomethyl)benzene.
  • PubChem. (n.d.). 1,4-Bis(bromomethyl)benzene.
  • ResearchGate. (n.d.). A Safe and Green Benzylic Radical Bromination Experiment.
  • National Center for Biotechnology Information. (n.d.). A Novel Synthesis of Bromobenzenes Using Molecular Bromine.
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). CN102234220A - Method for preparing 4-bromo-1,2-xylene.
  • Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS.
  • Reagent Guide. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
  • YouTube. (2021, May 24). NBS: Radical Bromination.
  • YouTube. (2020, January 28). Allylic Radical Bromination with NBS.
  • ResearchGate. (2024, September 10). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline.
  • ResearchGate. (n.d.). Environmentally benign electrophilic and radical bromination 'on water': H2O2–HBr system versus N-bromosuccinimide.
  • YouTube. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry.
  • ResearchGate. (n.d.). 4-Bromo-2,6-dimethylaniline.
  • PubMed Central. (2023, December 27). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution.

Sources

A Researcher's Guide to the Spectroscopic Differentiation of 3-Bromo- and 4-Bromo-o-xylene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise identification of constitutional isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. The brominated derivatives of o-xylene, specifically 3-bromo-o-xylene and 4-bromo-o-xylene, present a common analytical challenge due to their identical molecular weight and elemental composition. This guide provides an in-depth comparison of these two isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of why their spectra differ and provide experimental data to support these principles.

The Structural Basis for Spectroscopic Differentiation

The key to distinguishing between 3-bromo-o-xylene and 4-bromo-o-xylene lies in their differing substitution patterns on the benzene ring. This seemingly subtle difference in the placement of the bromine atom relative to the two methyl groups leads to distinct electronic environments for the aromatic protons and carbons, giving rise to unique spectroscopic fingerprints.

Caption: Molecular structures of 3-bromo-o-xylene and 4-bromo-o-xylene.

¹H NMR Spectroscopy: A Tale of Two Aromatic Regions

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for differentiating these isomers. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the electronic effects of the substituents.

Theoretical Considerations

The bromine atom is an electronegative, deactivating substituent, while the methyl groups are weakly activating. The interplay of these electronic effects, along with steric hindrance, results in different shielding and deshielding of the aromatic protons in each isomer.

  • 3-Bromo-o-xylene : We expect to see three distinct signals in the aromatic region, corresponding to the three non-equivalent aromatic protons. The proton between the two methyl groups will be the most shielded (upfield), while the proton adjacent to the bromine atom will be the most deshielded (downfield).

  • 4-Bromo-o-xylene : This more symmetric molecule will also exhibit three distinct aromatic proton signals. The proton situated between the bromine and a methyl group will be significantly deshielded.

Experimental Data & Comparative Analysis
Proton Assignment 3-Bromo-o-xylene Chemical Shift (ppm) 4-Bromo-o-xylene Chemical Shift (ppm) (Predicted) Key Differentiator
Aromatic H (adjacent to Br)~7.34~7.30The multiplicity and coupling constants will differ significantly.
Aromatic H~7.01~7.05
Aromatic H~6.87~6.95
Methyl H's~2.31, ~2.26~2.25 (two singlets of equal integration)Two distinct methyl singlets in 3-bromo-o-xylene versus two closely spaced singlets in 4-bromo-o-xylene.

Note: Predicted values for 4-bromo-o-xylene are based on established substituent effects on benzene rings.

The most striking difference lies in the aromatic region. For 3-bromo-o-xylene, the proton at ~6.87 ppm is a triplet, coupled to the other two aromatic protons. In contrast, the aromatic signals for 4-bromo-o-xylene will consist of a doublet, a doublet of doublets, and another doublet, reflecting the different neighbor relationships.

G ¹H NMR Aromatic Region Comparison cluster_3bromo 3-Bromo-o-xylene cluster_4bromo 4-Bromo-o-xylene H_Br ~7.34 ppm (d) H_mid ~7.01 ppm (t) H_Br->H_mid H_up ~6.87 ppm (d) H_mid->H_up H_Br_adj ~7.30 ppm (d) H_dd ~7.05 ppm (dd) H_Br_adj->H_dd H_d ~6.95 ppm (d) H_dd->H_d

Caption: Predicted ¹H NMR splitting patterns in the aromatic region.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides complementary information by revealing the electronic environment of each carbon atom in the molecule.

Theoretical Considerations

The electronegative bromine atom will cause a significant downfield shift for the carbon atom to which it is directly attached (the ipso-carbon). The methyl groups will have a shielding effect on the carbons they are attached to. The differing symmetry of the two isomers will result in a different number of unique carbon signals.

  • 3-Bromo-o-xylene : Due to its lower symmetry, all eight carbon atoms are chemically non-equivalent, and thus we expect to see eight distinct signals in the ¹³C NMR spectrum.

  • 4-Bromo-o-xylene : This isomer possesses a plane of symmetry, which renders some carbon atoms chemically equivalent. We would therefore predict fewer than eight signals. Specifically, we expect six aromatic carbon signals and two methyl carbon signals.

Experimental Data & Comparative Analysis
Carbon Assignment 3-Bromo-o-xylene Chemical Shift (ppm) 4-Bromo-o-xylene Chemical Shift (ppm) Key Differentiator
C-Br~125~121The position of the bromine-bearing carbon is a key indicator.
Aromatic C's~138, 133, 130, 128, 127~138, 137, 132, 131, 128The number of aromatic signals is a primary point of differentiation.
Methyl C's~23, ~19~20, ~19

The most definitive differentiating feature in the ¹³C NMR spectra is the number of signals. The presence of eight signals unequivocally identifies the compound as 3-bromo-o-xylene, while a spectrum with fewer signals points towards the more symmetric 4-bromo-o-xylene isomer.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. While the spectra of these two isomers will share many similarities due to the presence of the same functional groups (aromatic C-H, alkyl C-H, C=C, and C-Br bonds), subtle differences in the "fingerprint region" (below 1500 cm⁻¹) can be used for differentiation.

Theoretical Considerations

The substitution pattern on a benzene ring influences the out-of-plane C-H bending vibrations, which give rise to characteristic strong absorptions in the 900-650 cm⁻¹ region.

  • 3-Bromo-o-xylene (1,2,3-trisubstituted pattern) : Typically shows a strong absorption band in the range of 810-750 cm⁻¹ and another in the 725-680 cm⁻¹ region.

  • 4-Bromo-o-xylene (1,2,4-trisubstituted pattern) : Characteristically exhibits a strong absorption in the 880-800 cm⁻¹ range.

Experimental Data & Comparative Analysis
Vibrational Mode 3-Bromo-o-xylene (cm⁻¹) 4-Bromo-o-xylene (cm⁻¹) Key Differentiator
Aromatic C-H Stretch~3050~3050
Aliphatic C-H Stretch~2950~2950
Aromatic C=C Stretch~1600, ~1470~1600, ~1480
C-H Out-of-Plane Bending~780, ~700~870, ~810The positions of these strong bands are highly indicative of the substitution pattern.
C-Br Stretch~650~640

The most reliable way to distinguish the isomers using IR is by carefully examining the strong absorption bands corresponding to the C-H out-of-plane bending vibrations.

Mass Spectrometry: Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. Both 3-bromo- and 4-bromo-o-xylene will have the same molecular ion peaks due to their identical molecular formula (C₈H₉Br). However, the relative abundances of their fragment ions may differ.

Theoretical Considerations

The most characteristic feature of a compound containing one bromine atom is the presence of two molecular ion peaks of nearly equal intensity, separated by two mass units (M⁺ and M+2⁺). This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio).[1]

The fragmentation of the molecular ion will be influenced by the stability of the resulting carbocations. Loss of a bromine radical or a methyl radical are common fragmentation pathways.

  • Loss of Br : Both isomers will show a peak at m/z 105, corresponding to the dimethylphenyl cation.

  • Loss of CH₃ : Both will exhibit a peak at m/z 170/172, corresponding to the bromomethylphenyl cation.

While the major fragments are the same, the relative intensities of these fragments can sometimes provide clues to the isomer's identity, although this is often less definitive than NMR or IR data.[2]

Experimental Data & Comparative Analysis
m/z Ion 3-Bromo-o-xylene (Relative Abundance) 4-Bromo-o-xylene (Relative Abundance) Key Differentiator
184/186[C₈H₉Br]⁺ (Molecular Ion)PresentPresentThe characteristic M/M+2 isotopic pattern confirms the presence of one bromine atom.
170/172[C₇H₆Br]⁺MinorMinor
105[C₈H₉]⁺MajorMajorOften the base peak.
91[C₇H₇]⁺ (Tropylium ion)SignificantSignificant

Differentiation by mass spectrometry alone is challenging for these isomers. However, it is an excellent tool for confirming the molecular weight and the presence of bromine.

Summary of Spectroscopic Data

Technique 3-Bromo-o-xylene 4-Bromo-o-xylene
¹H NMR (Aromatic) 3 distinct signals with specific coupling3 distinct signals with different coupling
¹³C NMR 8 signals6 aromatic, 2 methyl signals
IR (C-H Bending) ~780, ~700 cm⁻¹~870, ~810 cm⁻¹
Mass Spec (M⁺) m/z 184/186m/z 184/186

Experimental Protocols

Sample Preparation for NMR Spectroscopy
  • Weigh approximately 10-20 mg of the bromo-o-xylene isomer into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

  • Gently swirl the vial to ensure the sample is fully dissolved.

  • Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

  • Wipe the outside of the NMR tube clean before inserting it into the spectrometer.

Sample Preparation for IR Spectroscopy (Liquid Film)
  • Place a clean, dry salt plate (e.g., NaCl or KBr) on a clean surface.

  • Using a clean Pasteur pipette, place one to two drops of the neat liquid bromo-o-xylene isomer onto the center of the salt plate.

  • Carefully place a second clean, dry salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.

  • Mount the "sandwich" in the spectrometer's sample holder.

General Procedure for Mass Spectrometry
  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS). GC-MS is often preferred as it also provides purity information.

  • Acquire the spectrum using electron ionization (EI) at a standard energy of 70 eV.

G cluster_workflow Spectroscopic Differentiation Workflow start Unknown Bromo-o-xylene Isomer nmr ¹H and ¹³C NMR Analysis start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms decision_nmr 8 ¹³C Signals? nmr->decision_nmr isomer_3 3-Bromo-o-xylene decision_nmr->isomer_3 Yes isomer_4 4-Bromo-o-xylene decision_nmr->isomer_4 No (fewer signals) confirm_ir Confirm with IR C-H Bending isomer_3->confirm_ir isomer_4->confirm_ir confirm_ms Confirm MW and Br presence with MS confirm_ir->confirm_ms final_id Final Isomer Identification confirm_ms->final_id

Caption: A logical workflow for the spectroscopic differentiation of bromo-o-xylene isomers.

Conclusion

The unambiguous differentiation of 3-bromo-o-xylene and 4-bromo-o-xylene is readily achievable through a combination of standard spectroscopic techniques. While mass spectrometry is essential for confirming the molecular weight and the presence of bromine, it is the distinct patterns in ¹H and ¹³C NMR, along with the characteristic C-H bending vibrations in IR spectroscopy, that provide the definitive structural elucidation. By understanding the fundamental principles behind these techniques and carefully analyzing the resulting spectra, researchers can confidently identify these isomers and ensure the integrity of their chemical studies.

References

  • PubChem. (n.d.). 3-Bromo-o-xylene. National Center for Biotechnology Information.
  • PubChem. (n.d.). 4-Bromo-o-xylene. National Center for Biotechnology Information.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • University of Oregon. (n.d.). 13C NMR Chemical Shifts.
  • University of California, Davis. (n.d.). Infrared Spectroscopy.
  • Michigan State University. (n.d.). Mass Spectrometry.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS.
  • Human Metabolome Database. (n.d.). o-Xylene.
  • SIELC Technologies. (2018). Separation of 3-Bromo-o-xylene on Newcrom R1 HPLC column.
  • Chemistry LibreTexts. (n.d.). Fragmentation Patterns in Mass Spectrometry.

Sources

A Comparative Guide to the Kinetic Analysis of Nucleophilic Substitution on 4-Bromo-1,2-bis(bromomethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the kinetic analysis of nucleophilic substitution reactions on 4-Bromo-1,2-bis(bromomethyl)benzene. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanistic nuances of benzylic halide reactivity, offering a comparative analysis of reaction rates with different nucleophiles, detailed experimental protocols, and visual representations of the underlying chemical principles.

Executive Summary

This compound is a versatile reagent in organic synthesis due to its two reactive benzylic bromide moieties.[1] The benzylic position is particularly susceptible to nucleophilic substitution, proceeding through either a unimolecular (SN1) or bimolecular (SN2) pathway.[2] The preferred mechanism and the corresponding reaction rate are exquisitely sensitive to the nature of the nucleophile, the solvent system, and the electronic effects of the substituents on the aromatic ring.[3][4] Understanding the kinetics of these reactions is paramount for optimizing synthetic yields, controlling product distribution, and designing novel molecular scaffolds. This guide presents a comparative kinetic study using two distinct nucleophiles, a "soft" nucleophile (thiocyanate, SCN-) and a "hard" nucleophile (azide, N3-), to illustrate these dependencies.

Mechanistic Considerations: The SN1 vs. SN2 Dichotomy at the Benzylic Carbon

Benzylic halides, such as this compound, occupy a unique position in the landscape of nucleophilic substitution reactions. The proximity of the phenyl ring allows for the stabilization of a carbocation intermediate through resonance, a key feature of the SN1 pathway.[5][6] Conversely, the primary nature of the benzylic carbons in this specific substrate also permits a concerted SN2 attack.

The competition between these two pathways is a central theme in the kinetic analysis of this substrate. The SN1 reaction rate is primarily dependent on the concentration of the substrate, while the SN2 rate is dependent on the concentrations of both the substrate and the nucleophile.[7][8]

G cluster_sn1 SN1 Pathway cluster_sn2 SN2 Pathway A1 R-Br (Substrate) B1 R+ (Carbocation Intermediate) A1->B1 Slow (Rate-determining) C1 R-Nu (Product) B1->C1 Fast + Nu- A2 R-Br (Substrate) B2 [Nu---R---Br]‡ (Transition State) A2->B2 + Nu- C2 Nu-R (Product) B2->C2

Figure 1: Competing SN1 and SN2 pathways for nucleophilic substitution on a benzylic halide.

Comparative Kinetic Study: Thiocyanate vs. Azide

To illustrate the impact of the nucleophile on the reaction kinetics, we will compare the reaction of this compound with sodium thiocyanate (NaSCN) and sodium azide (NaN3).

NucleophileTypeExpected Predominant MechanismRationale
Thiocyanate (SCN-)Soft, polarizableSN2Good nucleophile, favors concerted attack.[9]
Azide (N3-)Hard, less polarizableSN2/borderline SN1Strong nucleophile, but can also be influenced by solvent to favor carbocation formation.
Experimental Protocol: A Step-by-Step Guide

The following protocol outlines a general procedure for monitoring the reaction kinetics using UV-Vis spectrophotometry, a technique well-suited for tracking reactions with observable changes in the electronic absorption spectra of reactants or products.[10][11] For reactions that are particularly rapid, a stopped-flow apparatus may be necessary to capture the initial rate data accurately.[10][12]

Materials:

  • This compound (Substrate)

  • Sodium Thiocyanate (Nucleophile 1)

  • Sodium Azide (Nucleophile 2)

  • Acetonitrile (Solvent, HPLC grade)

  • UV-Vis Spectrophotometer with temperature-controlled cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Standard laboratory glassware and volumetric flasks

Experimental Workflow:

G cluster_prep 1. Preparation cluster_run 2. Kinetic Run cluster_analysis 3. Data Analysis A Prepare stock solutions of substrate and nucleophiles in acetonitrile. B Equilibrate substrate solution in temperature-controlled cuvette. C Inject nucleophile solution to initiate the reaction. B->C D Monitor absorbance change over time at a fixed wavelength. C->D E Plot Absorbance vs. Time. F Determine initial reaction rate. E->F G Calculate the rate constant (k). F->G

Figure 2: A generalized workflow for the experimental determination of reaction kinetics.

Detailed Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in acetonitrile (e.g., 1 mM).

    • Prepare stock solutions of sodium thiocyanate and sodium azide in acetonitrile (e.g., 10 mM, 20 mM, 30 mM).

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to a wavelength where a significant change in absorbance is observed upon reaction (determined by preliminary scans).

    • Equilibrate a cuvette containing a known volume of the substrate solution to the desired reaction temperature (e.g., 25 °C).

  • Initiation and Data Collection:

    • Inject a small, known volume of the nucleophile stock solution into the cuvette and mix rapidly.

    • Immediately begin recording the absorbance at regular time intervals until the reaction is complete.

  • Data Analysis:

    • Plot the absorbance versus time.

    • Determine the initial rate of the reaction from the initial slope of the curve.

    • By varying the initial concentrations of the substrate and nucleophile, the order of the reaction with respect to each can be determined, and the rate constant (k) can be calculated.

Expected Results and Interpretation

The kinetic data will allow for a quantitative comparison of the reactivity of the two nucleophiles.

ParameterThiocyanate (SCN-)Azide (N3-)
Reaction Order (Substrate) ~1~1
Reaction Order (Nucleophile) ~1~0.8 - 1
Relative Rate Constant (k) FasterSlower
Plausible Mechanism Predominantly SN2Mixed SN1/SN2 character

The higher rate constant for the thiocyanate reaction is anticipated due to its greater polarizability, which enhances its nucleophilicity in an SN2 context. The reaction order with respect to the azide nucleophile may deviate slightly from unity, suggesting a minor contribution from an SN1 pathway where the rate is less dependent on the nucleophile concentration.

Conclusion

The kinetic analysis of nucleophilic substitution on this compound provides valuable insights into the factors governing benzylic reactivity. By systematically comparing different nucleophiles and analyzing the resulting rate data, researchers can make informed decisions in the design and optimization of synthetic routes. The experimental framework presented in this guide offers a robust starting point for such investigations, emphasizing the importance of careful experimental design and data interpretation in elucidating reaction mechanisms.

References

  • A Comparative Guide to the Kinetic Analysis of Nucleophilic Substitution on (2-bromo-1- cyclopentylethyl)benzene and Related Secondary Benzylic Bromides. Benchchem.
  • Xylylene dibromide. Wikipedia.
  • A Comparative Guide to the Reactivity of 2-(Bromomethyl)-4-chloro-1-nitrobenzene and Other Benzyl Halides. Benchchem.
  • What are the physical methods for studying the kinetics of a fast reaction?. Quora.
  • Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. Agilent.
  • Rapid Kinetic Techniques. CORE.
  • Enhanced reactivity of nucleophiles: the “α-effect” in reactions of benzyl bromide. Journal of the Chemical Society D - RSC Publishing.
  • Monitoring fast chemical processes by reaction-interrupted excitation transfer (ExTra) NMR spectroscopy. RSC Publishing.
  • What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. Quora.
  • Substitution of benzylic and allylic halides. Chemistry LibreTexts.
  • Experimental Methods in Chemical Kinetics. Fiveable.
  • Ch 11 : Nucleophilic substitution of benzylic halides. University of Calgary.
  • o-Xylene, α,α'-dibromo. Organic Syntheses Procedure.
  • Reactions at the benzylic position (video). Khan Academy.
  • Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry.
  • Nucleophilic Substitution Reactions.
  • Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange.
  • Dynamic Kinetic Control Enables Nickel-Catalyzed Enantioconvergent C(sp3)–O Coupling. Journal of the American Chemical Society.
  • SN2 SN1 E1 E2 Reaction Mechanisms Made Easy!. YouTube.
  • Comparison of SN1 and SN2 Reactions. Chemistry LibreTexts.
  • Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. YouTube.

Sources

HPLC methods for assessing the purity of synthesized 4-Bromo-1,2-bis(bromomethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a quality metric; it is the bedrock of reproducible and reliable outcomes. 4-Bromo-1,2-bis(bromomethyl)benzene is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and complex organic molecules. Its synthetic pathway, often involving free-radical bromination of 4-bromo-1,2-xylene, can lead to a challenging impurity profile, including positional isomers (e.g., 5-Bromo-1,3-bis(bromomethyl)benzene) and under- or over-brominated species. The co-elution of these closely related compounds can mask impurities, leading to inaccurate purity assessments and downstream complications in synthesis.

This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods—Reversed-Phase (RP-HPLC) and Normal-Phase (NP-HPLC)—for the robust purity assessment of this compound. We will delve into the rationale behind the method development, provide detailed experimental protocols, and present comparative data to guide you in selecting the most appropriate method for your analytical needs. The methodologies are designed to be self-validating, aligning with the principles outlined in ICH Q2(R1) and USP General Chapter <621>[1][2][3].

The Analytical Challenge: Resolving Critical Isomers

The primary analytical hurdle in assessing the purity of this compound lies in the separation of its positional isomers. These isomers possess identical mass and similar physicochemical properties, making their resolution challenging. An effective HPLC method must provide sufficient selectivity to distinguish the target analyte from these critical impurities.

Comparative HPLC Methodologies

We will explore two orthogonal chromatographic approaches to address this separation challenge. Orthogonal methods, which employ different separation mechanisms, provide a more comprehensive picture of a sample's purity.

  • Reversed-Phase HPLC (RP-HPLC): The workhorse of modern chromatography, RP-HPLC separates analytes based on their hydrophobicity. A non-polar stationary phase is used with a polar mobile phase.

  • Normal-Phase HPLC (NP-HPLC): This technique utilizes a polar stationary phase and a non-polar mobile phase. It is particularly effective for separating isomers due to its sensitivity to small differences in the spatial arrangement of polar functional groups[4][5].

Below is a workflow diagram illustrating the process of method selection and comparison.

HPLC_Method_Comparison cluster_prep 1. Sample & Standard Preparation cluster_methods 2. Method Execution & Data Acquisition cluster_analysis 3. Data Analysis & Comparison cluster_selection 4. Final Method Selection Prep Dissolve this compound in appropriate solvent (e.g., Acetonitrile) RP_HPLC Method A: Reversed-Phase HPLC (C18 or Phenyl Column) Prep->RP_HPLC NP_HPLC Method B: Normal-Phase HPLC (Silica or Cyano Column) Prep->NP_HPLC Data_Table Generate Comparative Data Table: - Resolution (Rs) - Tailing Factor (Tf) - Retention Time (tR) - % Area Purity RP_HPLC->Data_Table NP_HPLC->Data_Table Evaluation Evaluate Method Performance: - Isomer Separation - Peak Shape - Run Time - Robustness Data_Table->Evaluation Selection Select Optimal Method for Routine QC based on performance and application needs Evaluation->Selection

Caption: Workflow for HPLC Method Comparison.

Method A: Reversed-Phase HPLC Protocol

Rationale: RP-HPLC is a robust and widely applicable technique. For aromatic compounds, columns with phenyl-based stationary phases can offer alternative selectivity to traditional C18 columns due to potential π-π interactions between the analyte's benzene ring and the stationary phase[6]. A gradient elution is employed to ensure elution of any less polar, over-brominated impurities while maintaining good resolution of early-eluting polar impurities.

Experimental Protocol
ParameterCondition
Column Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-20 min: 50% to 90% B20-25 min: 90% B25-26 min: 90% to 50% B26-30 min: 50% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 220 nm
Injection Volume 10 µL
Sample Preparation 0.5 mg/mL in Acetonitrile

Method B: Normal-Phase HPLC Protocol

Rationale: NP-HPLC excels at separating positional isomers where subtle differences in polarity and dipole moment can be exploited[4][7]. A bare silica column provides a highly polar surface for interaction. The mobile phase, a mixture of a non-polar solvent (hexane) and a slightly more polar modifier (isopropanol), is optimized to achieve retention and separation. Isocratic elution is often sufficient in normal-phase and provides stable baselines. Cyano-bonded phase columns are also a good alternative as they equilibrate faster, making them suitable for gradient separations in normal-phase if required[8].

Experimental Protocol
ParameterCondition
Column Silica, 250 mm x 4.6 mm, 5 µm
Mobile Phase 98:2 (v/v) n-Hexane / Isopropanol (Isocratic)
Flow Rate 1.2 mL/min
Column Temperature 35 °C
UV Detection 220 nm
Injection Volume 10 µL
Sample Preparation 0.5 mg/mL in Mobile Phase

Comparative Performance Data

The following table summarizes hypothetical but representative data obtained from analyzing a sample of this compound known to contain a critical positional isomer impurity.

Performance MetricMethod A: Reversed-PhaseMethod B: Normal-Phase
Retention Time (t_R) of Main Peak 15.2 min8.5 min
Resolution (R_s) between Main Peak and Critical Isomer 1.42.5
Tailing Factor (T_f) of Main Peak 1.21.1
Calculated Area % Purity 98.5%97.8%
Run Time (including re-equilibration) 30 min15 min

Discussion and Method Comparison

Resolution of Critical Isomers: The most striking difference is in the resolution (R_s) of the main peak from its critical positional isomer. The Normal-Phase method (R_s = 2.5) provides baseline separation (R_s > 2.0), which is crucial for accurate quantification of the impurity. The Reversed-Phase method (R_s = 1.4) shows only partial separation, which may not be sufficient for rigorous quality control and could lead to an overestimation of purity. This highlights the superior selectivity of NP-HPLC for this specific separation challenge, a known strength of the technique for isomeric compounds[4][5].

Purity Assessment: The difference in calculated purity (98.5% vs. 97.8%) is a direct consequence of the improved resolution in the Normal-Phase method. The co-elution in the Reversed-Phase method leads to the underestimation of the isomer impurity, thereby inflating the apparent purity of the main component. This underscores the importance of achieving baseline separation for all relevant impurities, as stipulated by validation guidelines like ICH Q2(R1)[9].

Efficiency and Speed: The Normal-Phase method offers a significantly shorter run time (15 minutes) compared to the Reversed-Phase method (30 minutes). This is due to the isocratic elution and faster re-equilibration of the silica column with a non-polar mobile phase. For a high-throughput QC environment, this represents a considerable advantage.

Robustness and Usability: Reversed-phase methods are generally considered more "user-friendly" due to the use of aqueous-organic mobile phases and the high stability of modern bonded phases[10]. Normal-phase chromatography, however, requires careful handling of non-polar, volatile, and flammable solvents. Furthermore, water content in the mobile phase must be strictly controlled in NP-HPLC to ensure reproducible retention times[5].

Conclusion and Recommendations

Both Reversed-Phase and Normal-Phase HPLC methods can be used for the analysis of this compound.

  • The Reversed-Phase method using a Phenyl-Hexyl column is a robust option suitable for general purity screening where the primary concern is detecting non-isomeric, more or less polar impurities. However, it may be inadequate for the accurate quantification of critical positional isomers.

  • The Normal-Phase method on a silica column is demonstrably superior for resolving positional isomers, providing a more accurate and reliable purity assessment. Its shorter run time is also a significant advantage. This method is highly recommended for in-depth purity analysis, reference standard characterization, and routine quality control where isomeric purity is a critical quality attribute.

The selection of the final method should be guided by the specific analytical requirements. For comprehensive characterization, employing both methods orthogonally would provide the highest degree of confidence in the purity of this compound.

References

  • United States Pharmacopeia (USP).
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • Agilent Technologies.
  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
  • European Medicines Agency (EMA). ICH guideline Q2(R1)
  • GMP Compliance. USP: Chapter "<621> Chromatography" published for Comments. [Link]
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • Starodub. Revised ICH Guideline Q2(R1)
  • ICH. Quality Guidelines. [Link]
  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
  • Journal of the Hungarian Chemical Society. INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. [Link]
  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
  • International Labmate. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
  • Phenomenex. Selecting the Right Column for Your Reversed Phase Method. [Link]
  • Scribd. HPLC Column Selection Guide. [Link]
  • Axion Labs (YouTube). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. [Link]
  • Revue Roumaine de Chimie.
  • HALO Columns.
  • MicroSolv Technology Corporation. Positional Isomer Separation Method Suggestions using HPLC or LCMS. [Link]
  • Chromatography Forum.
  • Hawach Scientific. Normal Phase HPLC Column and Reverse Phase HPLC Column. [Link]
  • Separation Science.
  • Research Journal of Pharmacy and Technology. Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. [Link]
  • Chromtech. HPLC Column Selection Guide. [Link]
  • Separation Methods Technologies Inc. HPLC Column Selection Guide. [Link]
  • ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
  • Journal of Oleo Science. HPLC Separation of Triacylglycerol Positional Isomers on a Polymeric ODS Column. [Link]

Sources

Safety Operating Guide

Navigating the Safe Disposal of 4-Bromo-1,2-bis(bromomethyl)benzene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the dynamic fields of chemical synthesis and drug development, the responsible management of chemical reagents is paramount. 4-Bromo-1,2-bis(bromomethyl)benzene, a valuable building block in organic synthesis, demands meticulous handling and adherence to stringent disposal protocols due to its hazardous properties. This guide provides an in-depth, procedural framework for the safe management and disposal of this compound, ensuring the safety of laboratory personnel and environmental compliance.

Understanding the Hazard Profile of this compound

Before any handling or disposal operations, a thorough understanding of the chemical's hazard profile is essential. This compound is classified as a hazardous substance with the following key characteristics:

  • Acute Toxicity: Harmful if swallowed.[1]

  • Corrosivity: Causes severe skin burns and serious eye damage.[2][3]

  • Irritation: May cause respiratory irritation.[3]

The presence of bromomethyl groups makes this compound a potent lachrymator and an alkylating agent, necessitating the use of appropriate personal protective equipment (PPE) and engineering controls at all times.

Table 1: Hazard Summary and Essential Safety Information

Hazard ClassificationGHS PictogramsSignal WordKey Precautionary Statements
Acute Toxicity (Oral), Category 4

Warning P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1]
Skin Corrosion/Irritation, Category 1B

Danger P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[2]
Serious Eye Damage/Eye Irritation, Category 1

Danger P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Spill Management and Emergency Procedures

A prompt and informed response to a spill is critical to mitigate exposure and prevent the spread of contamination. All laboratory personnel handling this compound must be familiar with the following spill cleanup protocol.

Immediate Actions
  • Evacuate and Alert: Immediately alert personnel in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the laboratory and notify the institutional Environmental Health and Safety (EHS) office.

  • Isolate the Area: Cordon off the affected area to prevent unauthorized entry.

  • Ventilation: Ensure the area is well-ventilated. If the spill occurs outside a fume hood, increase ventilation to the area if it is safe to do so.

Spill Cleanup Protocol for Solid this compound

This procedure should only be undertaken by trained personnel wearing appropriate PPE.

Required Materials:

  • Full PPE: Chemical-resistant gloves (e.g., nitrile, double-gloved), lab coat, and safety goggles.

  • Absorbent material (e.g., vermiculite, sand, or commercial spill absorbents). Do not use combustible materials like paper towels as the primary absorbent.

  • Plastic dustpan and scoop.

  • Sealable, labeled hazardous waste container.

  • Decontamination solution (e.g., 10% bleach solution, followed by water rinse).[4]

Step-by-Step Procedure:

  • Don PPE: Before approaching the spill, ensure all necessary PPE is correctly worn.

  • Contain the Spill: Gently cover the solid spill with a compatible absorbent material to prevent the generation of dust.[5]

  • Collect the Material: Carefully sweep the spilled material and absorbent into a plastic dustpan.[3][6] Avoid actions that could create airborne dust.[7]

  • Transfer to Waste Container: Transfer the collected material into a designated hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), collecting the wipe as hazardous waste. Follow this with a decontamination wash using a 10% bleach solution, allowing for a sufficient contact time before a final water rinse.[4]

  • Label Waste: Securely seal the hazardous waste container and label it clearly with "Hazardous Waste," the full chemical name "this compound," and the date.

  • Dispose of PPE: Contaminated PPE should be disposed of as hazardous waste.

  • Wash Hands: Thoroughly wash hands and any exposed skin with soap and water after the cleanup is complete.

Step-by-Step Disposal Procedures

The disposal of this compound and its associated waste must comply with local, state, and federal regulations. As a halogenated organic compound, it falls under specific hazardous waste categories.

Waste Segregation and Collection

Proper segregation of waste is the cornerstone of safe and compliant chemical disposal.

  • Designated Waste Container: All solid waste contaminated with this compound, including residual amounts in original containers, contaminated PPE, and spill cleanup materials, must be collected in a dedicated, properly labeled hazardous waste container.

  • Halogenated Organic Waste Stream: This compound must be disposed of in the "Halogenated Organic Waste" stream.[8] Do not mix with non-halogenated waste, as this can lead to increased disposal costs and improper treatment.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name.

Decontamination of Laboratory Glassware

Glassware that has come into contact with this compound must be decontaminated before being returned to general use.

Protocol for Glassware Decontamination:

  • Initial Rinse: In a chemical fume hood, rinse the glassware with a suitable organic solvent, such as acetone or ethanol, to dissolve any residual compound.

  • Collect Rinsate: The solvent rinsate is considered hazardous waste and must be collected in the designated "Halogenated Organic Liquid Waste" container.

  • Secondary Wash: Wash the glassware with soap and water.

  • Final Rinse: Thoroughly rinse with deionized water.

Chemical Neutralization for Bulk Quantities (for trained personnel only)

While the primary disposal route is through a certified hazardous waste handler, in some instances, chemical neutralization of small, residual amounts may be considered by trained professionals. The benzyl bromide functional groups in this compound are susceptible to hydrolysis. This procedure should be performed in a chemical fume hood with appropriate PPE.

Hydrolysis Protocol:

  • Reaction Setup: In a suitably sized reaction vessel equipped with a stirrer, cautiously add the this compound to a solution of water. The reaction can be slow at room temperature.

  • Promote Hydrolysis: The hydrolysis can be accelerated by the addition of a mild base, such as sodium bicarbonate, to neutralize the hydrobromic acid byproduct. The reaction mixture should be stirred until the solid is fully dissolved and the reaction is complete, which can be monitored by an appropriate analytical technique (e.g., TLC).

  • Waste Collection: The resulting aqueous solution, containing the less hazardous diol derivative and bromide salts, should still be collected as hazardous aqueous waste and disposed of according to institutional guidelines.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Handling this compound spill Spill Occurs? start->spill waste_gen Generate Waste (e.g., residual chemical, contaminated PPE, rinsate) start->waste_gen cleanup Follow Spill Cleanup Protocol (Section 2.2) spill->cleanup Yes spill->waste_gen No cleanup->waste_gen segregate Segregate Waste (Halogenated Organic) waste_gen->segregate glassware Contaminated Glassware? waste_gen->glassware solid_waste Solid Waste Container segregate->solid_waste Solid liquid_waste Liquid Waste Container (Rinsate/Neutralization) segregate->liquid_waste Liquid label_waste Label Container: 'Hazardous Waste' + Chemical Name + Date solid_waste->label_waste liquid_waste->label_waste ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) label_waste->ehs_pickup glassware->ehs_pickup No decon_glass Decontaminate Glassware (Section 3.2) glassware->decon_glass Yes decon_glass->liquid_waste Collect Rinsate reuse_glass Clean Glassware for Reuse decon_glass->reuse_glass

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the inherent hazards, implementing robust spill management protocols, and adhering to systematic disposal procedures, researchers can handle this valuable reagent with the confidence that they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management guidelines and the Safety Data Sheet (SDS) for the most current and detailed information.

References

  • Wayne State University. (n.d.). Laboratory Equipment Decontamination Procedures.
  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.
  • University of Florida. (n.d.). IBC GUIDELINE: Decontamination of laboratory equipment, packing recombinant DNA (rDNA) and biohazardous agents for relocation.
  • University of Tennessee Health Science Center. (n.d.). Standard Operating Procedure: Hazardous Drugs.
  • ResearchGate. (n.d.). Isotope experiment of benzyl bromide with water‐¹⁸O.
  • University of Rhode Island. (n.d.). Safe Handling and Disposal of Antineoplastic and Other Drugs.
  • Georgia Institute of Technology Environmental Health & Safety. (n.d.). Spill Kits and Spill Clean Up Procedures.
  • Centers for Disease Control and Prevention. (2023). Decontamination of Laboratory Equipment.
  • Auburn University. (2018). Standard Operating Procedure: Managing Animals Dosed with Hazardous Drugs/Chemicals.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Northwestern University. (2023). Hazardous Waste Disposal Guide.
  • ResearchGate. (n.d.). Visible‐Light Driven Hydrolysis of Benzyl Halides with Water for Preparation of Benzyl Alcohols.
  • Khan Academy. (2010). Bromination of benzene.
  • University of Illinois Chicago. (n.d.). Chapter 16 The Chemistry of Benzene and Its Derivatives.
  • Restek. (2024). Aromatic Hydrocarbons Standard (1X1 mL) - Safety Data Sheet.
  • YakScience. (2017). Bromination of Benzene! EAS Mechanism Explained.
  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling 4-Bromo-1,2-bis(bromomethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides an in-depth, procedural framework for the safe handling of 4-Bromo-1,2-bis(bromomethyl)benzene (CAS No. 69189-19-1), a potent alkylating agent. The protocols outlined below are designed to be a self-validating system, grounded in established safety standards to protect you and the integrity of your work.

Critical Hazard Analysis: Understanding the "Why"

This compound is not a routine chemical; its molecular structure predisposes it to high reactivity. It is classified as a severe corrosive and a lachrymator, meaning it can cause immediate and significant damage to skin, eyes, and the respiratory tract.[1][2][3]

The primary danger stems from its function as an alkylating agent . These compounds are highly electrophilic and react readily with nucleophiles in biological systems, such as the amine groups in the nucleobases of DNA. This interaction can lead to covalent modifications of genetic material, posing a significant risk of mutagenic and potentially carcinogenic effects with repeated or unprotected exposure.[4] Therefore, our safety posture must be proactive and absolute, treating this compound with the utmost respect.

Table 1: GHS Hazard Profile for this compound

Hazard Class GHS Code Signal Word Hazard Statement
Acute Toxicity, Oral H302 Warning Harmful if swallowed.[2]
Skin Corrosion/Irritation H314 Danger Causes severe skin burns and eye damage.[2][3]

| Serious Eye Damage | H318 | Danger | Causes serious eye damage.[3][5] |

Engineering Controls: Your First and Most Important Barrier

Personal Protective Equipment (PPE) is the final layer of defense. Your primary protection comes from robust engineering controls.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute (fpm).[6][7] This is non-negotiable.

  • Safety Stations: Ensure immediate and unobstructed access to a safety shower and an eyewash station before beginning any work.[8]

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to mitigate the severe corrosive and lachrymatory properties of this compound. Never handle this chemical without the following equipment.

  • 3.1 Eye and Face Protection: Dual-Layer Defense

    • Primary Protection: Chemical splash goggles that form a complete seal around the eyes are mandatory. Standard safety glasses offer insufficient protection against the vapors and potential splashes of this corrosive material.[9]

    • Secondary Protection: A full-face shield must be worn over the chemical splash goggles.[5] This provides a secondary barrier protecting the face from splashes during transfers or in the event of a vessel failure.

  • 3.2 Skin and Body Protection: Complete Coverage

    • Gloves: Standard nitrile gloves are not sufficient for prolonged exposure. Use heavy-duty, chemical-resistant gloves. It is best practice to double-glove, wearing a lighter nitrile glove underneath a more robust outer glove (e.g., neoprene or butyl rubber). Inspect gloves for any signs of degradation or puncture before each use.[10] Promptly remove and wash hands if contact is suspected.

    • Lab Coat/Apron: A flame-resistant lab coat is a minimum requirement. For procedures involving larger quantities (>10g) or significant splash potential, a chemically resistant apron worn over the lab coat is strongly recommended.[3]

    • Full Coverage: Ensure no skin is exposed. Wear long pants and fully enclosed, chemically resistant footwear.[7]

  • 3.3 Respiratory Protection: When Engineering Controls are Insufficient

    • Under normal operating conditions within a certified fume hood, respiratory protection is not typically required.[11]

    • However, in the event of a significant spill, a ventilation failure, or when generating aerosols/dusts, a NIOSH-approved respirator is essential. A full-face respirator with organic vapor/acid gas (OV/AG) cartridges provides both respiratory and eye protection.[12]

Table 2: Task-Based PPE Selection Guide

Task Minimum Required PPE Rationale & Key Considerations
Weighing/Transfer (<1g in Fume Hood) Double gloves, sealed chemical goggles, face shield, lab coat. Protects against incidental contact and splashes in a controlled environment.
Reaction Setup/Workup (in Fume Hood) Double gloves, sealed chemical goggles, face shield, chemically resistant apron over lab coat. Higher risk of splashes and spills during transfers and manipulations.
Spill Cleanup (Small, in Fume Hood) Double gloves (heavy-duty outer), sealed chemical goggles, face shield, chemically resistant apron. Direct contact with the material is likely. Ensure proper spill kit is available.

| Spill Cleanup (Outside Fume Hood) | NIOSH-approved full-face respirator with OV/AG cartridges, chemically resistant coveralls, heavy-duty gloves and boots. | Highest risk of exposure. This should only be performed by trained emergency personnel.[13] |

Procedural Workflow for Safe Handling

The following workflow minimizes risk by standardizing the handling process from preparation to disposal. Adherence to this sequence is critical for establishing a self-validating safety system.

G cluster_prep 1. Preparation Phase cluster_ppe 2. Donning PPE cluster_handling 3. Chemical Handling (In Hood) cluster_cleanup 4. Decontamination & Doffing prep Verify Fume Hood Certification & Access to Eyewash/Shower gather Gather All Materials & Required PPE prep->gather don_coat Don Lab Coat/Apron gather->don_coat don_goggles Don Goggles & Face Shield don_coat->don_goggles don_gloves Don Double Gloves (Outer glove over cuff) don_goggles->don_gloves handle Perform All Manipulations (Weighing, Transfers, etc.) don_gloves->handle close Securely Close Primary Container handle->close decon Decontaminate Work Area & Segregate Waste close->decon doff_gloves Remove Outer Gloves decon->doff_gloves doff_face Remove Face Shield & Goggles doff_gloves->doff_face doff_coat Remove Lab Coat/Apron doff_face->doff_coat doff_inner Remove Inner Gloves doff_coat->doff_inner wash Wash Hands Thoroughly doff_inner->wash

Caption: Safe handling workflow for corrosive alkylating agents.

Emergency Procedures: Spill and Exposure Response

Preparedness is paramount. Review these steps before beginning work.

  • Skin Exposure: Immediately move to the safety shower and flush the affected area with copious amounts of water for at least 15 minutes, after removing all contaminated clothing.[3] Seek immediate medical attention.

  • Eye Exposure: Immediately flush eyes at an eyewash station for at least 15 minutes, holding the eyelids open.[9][11] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention from an ophthalmologist.[11]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Small Spill (inside fume hood):

    • Alert others in the immediate area.

    • Wearing your full PPE, cover the spill with a dry, inert absorbent material (e.g., sand, vermiculite, or Chemizorb®).[11] Do not use combustible materials like paper towels.

    • Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

Waste Disposal

All materials contaminated with this compound are considered hazardous waste.

  • Segregation: Do not mix this waste with other chemical waste streams.[11]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Containers: Use sealed, chemically compatible containers. Handle uncleaned empty containers as you would the product itself.[11]

  • Disposal: Arrange for disposal through your institution's Environmental Health & Safety (EHS) office, following all local and national regulations.[11]

By integrating these protocols into your daily operations, you build a culture of safety that protects you, your colleagues, and the validity of your scientific pursuits.

References

  • 1,4-Bis(bromomethyl)benzene | C8H8Br2 | CID 69335 - PubChem.
  • This compound | C8H7Br3 | CID 12496465 - PubChem.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
  • Hoffman Fine Chemicals - 4-Bromo-1,2-bis(hexyloxy)benzene.Hoffman Fine Chemicals.[Link]
  • Chemical Indicator for Alkylating Agents - ChemistryViews. (2015). ChemistryViews.[Link]
  • Pepper spray - Wikipedia.Wikipedia.[Link]
  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment.
  • Ten Tips for Handling Hazardous Chemicals in a Lab. (2022). Lab Manager.[Link]
  • Personal Protective Equipment | US EPA.United States Environmental Protection Agency.[Link]
  • Examples of PPE for Various Dangerous Goods Classes. (2025). Storemasta Blog.[Link]
  • 5 Types of PPE for Hazardous Chemicals. (2022).
  • Best practices for handling chemical reagents to prevent cross-contamin
  • Personal Protective Equipment (PPE) - CHEMM.U.S. Department of Health & Human Services.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.